molecular formula C16H22O11 B020742 D-Galactose pentaacetate CAS No. 25878-60-8

D-Galactose pentaacetate

Cat. No.: B020742
CAS No.: 25878-60-8
M. Wt: 390.34 g/mol
InChI Key: LPTITAGPBXDDGR-RRMRAIHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S,5S,6R)-6-(Acetoxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate ( 25878-60-8) is a high-purity acetylated carbohydrate derivative offered for chemical and biological research applications. With a molecular formula of C16H22O11 and a molecular weight of 390.34 g/mol, this compound serves as a critical protected intermediate in synthetic organic chemistry . The peracetylated structure enhances the compound's stability and reactivity, making it an invaluable building block for the sophisticated synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. Researchers utilize this specific stereoisomer to study stereospecific glycosylation reactions, enzymatic processes involving carbohydrates, and the development of novel pharmaceutical agents where the precise configuration of sugar moieties is essential for biological activity. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Safety and Handling: This compound requires careful handling. Refer to the Safety Data Sheet for detailed information. General safety warnings for closely related compounds include hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures such as using personal protective equipment and working in a well-ventilated area are advised. Product Details: • CAS Number: 25878-60-8 • Molecular Formula: C16H22O11 • Molecular Weight: 390.34 g/mol • Purity: 95% • Storage: Please consult the specific product documentation for recommended storage conditions.

Properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTITAGPBXDDGR-RRMRAIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of D-Galactose Pentaacetate from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of D-Galactose Pentaacetate from D-Galactose, a critical process in carbohydrate chemistry and drug development. This compound serves as a vital intermediate in the synthesis of oligosaccharides, glycoconjugates, and various therapeutic agents, where its protected form allows for controlled and selective chemical modifications.[1] This document outlines detailed experimental protocols, summarizes quantitative data from various synthetic methods, and illustrates the reaction workflow.

Core Synthesis Principles

The synthesis of this compound is achieved through the acetylation of the five hydroxyl groups of D-galactose. The most common method involves the use of acetic anhydride (B1165640) as the acetylating agent.[1][2] The reaction can be catalyzed by either a base, such as pyridine (B92270) or sodium acetate (B1210297), or an acid.[1][2][3] The choice of catalyst and reaction conditions can influence the reaction rate, yield, and the anomeric configuration of the final product.

Quantitative Data Summary

The following table summarizes quantitative data from various reported methods for the synthesis of this compound. This allows for a clear comparison of different reaction conditions and their outcomes.

Catalyst/Reagent SystemD-Galactose (g)Acetic Anhydride (mL)Catalyst/Reagent QuantitySolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Acetate10305 gAcetic Anhydride951898[4]
Pyridine/DMAP516.5 (17.5 g)100 mL Pyridine, 0.17 g DMAPPyridine0 to RT13~99[5]
Pyridine-ExcessAnhydrous PyridinePyridineRoom TemperatureOvernight95-97[6]

Experimental Protocols

This section provides detailed methodologies for two common and effective protocols for the synthesis of this compound.

Protocol 1: Acetylation using Acetic Anhydride and Sodium Acetate[4]

This method is a straightforward and high-yielding procedure.

Materials:

  • D-Galactose

  • Acetic Anhydride

  • Sodium Acetate, anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Magnesium Sulfate (B86663) or Sodium Sulfate, anhydrous

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5 g (0.0601 mol) of anhydrous sodium acetate in 30 mL of acetic anhydride.

  • Heat the mixture to 70°C with stirring.

  • Carefully add 10 g (0.055 mol) of dried D-galactose to the heated solution.

  • Increase the temperature to 95°C and continue stirring for 18 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and wash with dichloromethane.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.

Protocol 2: Acetylation using Acetic Anhydride in Pyridine with DMAP as a Catalyst[5]

This protocol is performed at a lower temperature and gives an excellent yield.

Materials:

  • D-Galactose

  • Acetic Anhydride

  • Pyridine, dry

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Potassium Hydrogen Sulfate

  • Deionized Water

  • Brine

  • Sodium Sulfate, anhydrous

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 5.0 g (28 mmol) of D-galactose in 100 mL of dry pyridine in a round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Add 17.5 g (170 mmol) of acetic anhydride dropwise to the suspension while maintaining the temperature at 0°C.

  • Add 0.17 g (1 mmol) of DMAP to the mixture as a catalyst.

  • Maintain the reaction at 0°C for approximately 1 hour, and then allow it to stir for 12 hours at room temperature.

  • Evaporate the excess pyridine under reduced pressure.

  • Dissolve the residue in 15 mL of ethyl acetate.

  • Wash the organic layer three times with 30 mL of water and three times with 30 mL of saturated aqueous potassium hydrogen sulfate to remove any remaining pyridine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow D_Galactose D-Galactose Reaction Acetylation Reaction D_Galactose->Reaction Reagents Acetic Anhydride & Catalyst (e.g., Pyridine or NaOAc) Reagents->Reaction Workup Quenching & Extraction Reaction->Workup Purification Purification (e.g., Recrystallization or Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for this compound synthesis.

Reaction Mechanism Overview

The acetylation of D-galactose proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of D-galactose act as nucleophiles, attacking the electrophilic carbonyl carbon of acetic anhydride. In base-catalyzed reactions, the base (e.g., pyridine) deprotonates the hydroxyl groups, increasing their nucleophilicity. In acid-catalyzed reactions, the acid protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic. The reaction results in the formation of five ester linkages, yielding this compound.

Reaction_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediate Mechanism cluster_products Products Galactose_OH D-Galactose (with -OH groups) Activation Activation of Reactant Galactose_OH->Activation Acetic_Anhydride Acetic Anhydride ((CH3CO)2O) Acetic_Anhydride->Activation Catalyst Base (e.g., Pyridine) or Acid (e.g., H+) Catalyst->Activation Nucleophilic_Attack Nucleophilic Attack of -OH on Activated Acetic Anhydride Activation->Nucleophilic_Attack Esterification Ester Formation & Regeneration of Catalyst Nucleophilic_Attack->Esterification Pentaacetate This compound Esterification->Pentaacetate Byproduct Acetic Acid Esterification->Byproduct

Caption: Simplified overview of the acetylation reaction mechanism.

References

An In-depth Technical Guide to the Structural Differentiation of α-D-Galactose Pentaacetate and β-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural differences between the α and β anomers of D-Galactose pentaacetate. These compounds are pivotal intermediates in carbohydrate chemistry and drug development, serving as protected forms of galactose for the synthesis of oligosaccharides, glycoconjugates, and various therapeutic agents.[1] A thorough understanding of their distinct stereochemistry is crucial for controlling the outcome of glycosylation reactions and for the precise design of bioactive molecules.

Core Structural Differences: The Anomeric Center

The fundamental difference between α-D-Galactose pentaacetate and β-D-Galactose pentaacetate lies in the stereochemistry of the anomeric carbon (C-1), the carbon atom that was part of the aldehyde group in the open-chain form of galactose. This difference in the orientation of the acetate (B1210297) group at C-1 gives rise to distinct physical and spectroscopic properties.

In the chair conformation of the pyranose ring:

  • α-D-Galactose pentaacetate : The acetate group at the anomeric carbon (C-1) is in an axial position.

  • β-D-Galactose pentaacetate : The acetate group at the anomeric carbon (C-1) is in an equatorial position.

This stereochemical variance, known as the anomeric effect, influences the stability and reactivity of the molecules and is the basis for their differentiation using analytical techniques.

Visualization of Anomeric Structures

The distinct spatial arrangement of the anomeric acetate group in α- and β-D-Galactose pentaacetate is illustrated in the diagrams below.

alpha_galactose_pentaacetate cluster_alpha α-D-Galactose Pentaacetate α-structure α-structure caption_alpha α-D-Galactose Pentaacetate Structure

α-D-Galactose Pentaacetate Structure

α-D-Galactose Pentaacetate Structure

beta_galactose_pentaacetate cluster_beta β-D-Galactose Pentaacetate β-structure β-structure caption_beta β-D-Galactose Pentaacetate Structure

β-D-Galactose Pentaacetate Structure

β-D-Galactose Pentaacetate Structure

Comparative Physicochemical Properties

The difference in the anomeric configuration leads to measurable differences in the physical properties of the two isomers. These properties are crucial for their identification and characterization.

Propertyα-D-Galactose Pentaacetateβ-D-Galactose Pentaacetate
Melting Point (°C) 94 - 98142 - 146
Specific Optical Rotation ([\α]D) +103° to +113° (c=1, CHCl₃)+23° to +26° (c=1, CHCl₃)
Appearance White crystalline powderWhite crystalline powder

Spectroscopic Differentiation: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous differentiation of α- and β-anomers of galactose pentaacetate. The chemical shift and the coupling constant of the anomeric proton (H-1) are particularly diagnostic.

Key Differentiating Features in ¹H NMR:

  • Chemical Shift of H-1 : The anomeric proton (H-1) of the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer.

  • Coupling Constant (J1,2) :

    • In the α-anomer , the axial H-1 and equatorial H-2 have a gauche relationship, resulting in a small coupling constant (typically 3-4 Hz).

    • In the β-anomer , the axial H-1 and axial H-2 have a trans-diaxial relationship, leading to a large coupling constant (typically 8-9 Hz).

Protonα-Anomer Chemical Shift (ppm)β-Anomer Chemical Shift (ppm)β-Anomer Coupling Constants (Hz)
H-1 ~6.35~5.71J(1,2) = 8.3
H-2 -~5.34J(2,3) = 10.5, J(2,4) = 1.0
H-3 -~5.10J(3,4) = 3.4
H-4 -~5.43-
H-5 -~4.08-
H-6a, H-6b -~4.15J(6a,6b) = -11.1, J(5,6a) = 6.8, J(5,6b) = 6.4
Acetyl CH₃ -2.17, 2.13, 2.05, 2.00-

Note: The chemical shifts can vary slightly depending on the solvent and concentration. The data for the β-anomer is more readily available in the provided search results.

Experimental Protocols

Synthesis of this compound (Anomeric Mixture)

A common method for the synthesis of this compound involves the acetylation of D-galactose using acetic anhydride (B1165640). The choice of catalyst can influence the ratio of the α and β anomers produced. Using a basic catalyst like sodium acetate tends to favor the formation of the β-anomer, while acidic catalysts can favor the α-anomer.

Materials:

  • D-galactose

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve anhydrous sodium acetate in acetic anhydride with stirring and gentle heating (e.g., 70°C).

  • Slowly add dry D-galactose to the solution.

  • Heat the reaction mixture (e.g., to 95°C) and stir for several hours (e.g., 18 hours).[2]

  • Cool the reaction mixture to room temperature and quench by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into dichloromethane.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product as a mixture of anomers.

Purification and Isolation of Anomers

The α and β anomers can be separated by fractional crystallization or column chromatography on silica (B1680970) gel, exploiting their differences in polarity and crystallinity.

NMR Sample Preparation and Analysis

Materials:

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 10-20 mg of the purified anomer or anomeric mixture in approximately 0.6 mL of CDCl₃.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of interest (e.g., 0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analyze the chemical shifts and coupling constants, paying close attention to the anomeric proton region (typically 5.5-6.5 ppm) to determine the anomeric configuration.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of the anomers of this compound.

experimental_workflow synthesis Synthesis: Acetylation of D-Galactose workup Reaction Workup and Extraction synthesis->workup purification Purification: Column Chromatography or Fractional Crystallization workup->purification alpha_anomer α-Anomer purification->alpha_anomer Isolate beta_anomer β-Anomer purification->beta_anomer Isolate nmr_analysis NMR Analysis (¹H, ¹³C) alpha_anomer->nmr_analysis beta_anomer->nmr_analysis data_interpretation Data Interpretation: - Chemical Shifts (H-1, C-1) - Coupling Constants (J1,2) nmr_analysis->data_interpretation

Experimental Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of D-Galactose pentaacetate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this acetylated monosaccharide. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of key processes.

Physical and Chemical Properties

This compound, most commonly the β-anomer (β-D-galactopyranose pentaacetate), is a fully acetylated derivative of D-galactose. The presence of five acetyl groups significantly alters its physical and chemical properties compared to the parent monosaccharide, rendering it more soluble in organic solvents and suitable for various synthetic transformations in carbohydrate chemistry.

General Properties
PropertyValueReferences
Chemical Formula C₁₆H₂₂O₁₁[1][2]
Molecular Weight 390.34 g/mol [1][2]
Appearance White crystalline powder[2]
CAS Number 4163-60-4 (β-anomer)[2]
Tabulated Physical Properties
PropertyValueReferences
Melting Point 142-146 °C[2]
Boiling Point Not available
Solubility Soluble in ethanol (B145695) and chloroform (B151607). Insoluble in water.[2]
Specific Rotation [α]D +23° to +26° (c=1, CHCl₃)[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of β-D-Galactose pentaacetate are provided below. These protocols are designed to be readily implemented in a laboratory setting.

Synthesis of β-D-Galactose Pentaacetate

The most common method for the synthesis of β-D-Galactose pentaacetate is the acetylation of D-galactose using acetic anhydride (B1165640). The use of sodium acetate (B1210297) as a catalyst favors the formation of the β-anomer.[1][3][4]

Materials:

  • D-galactose

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol

  • Deionized water

  • Benzene (optional, as a reaction solvent)[3]

Procedure:

  • In a round-bottom flask, combine D-galactose (1 molar equivalent) and anhydrous sodium acetate (0.22 molar equivalents).[4]

  • Add acetic anhydride (9 molar equivalents) to the flask.[3][4]

  • Heat the reaction mixture to 100°C and maintain this temperature with stirring for 2-3 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-water with vigorous stirring to precipitate the product and to decompose the excess acetic anhydride.

  • Filter the white precipitate using a Büchner funnel and wash the solid thoroughly with cold deionized water until the filtrate is neutral.

  • Dry the crude β-D-Galactose pentaacetate in a vacuum oven.

Purification by Recrystallization

The crude β-D-Galactose pentaacetate can be purified by recrystallization from ethanol or an ethanol-water mixture to yield a crystalline white solid.[5][6][7]

Materials:

  • Crude β-D-Galactose pentaacetate

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

Procedure:

  • Transfer the crude β-D-Galactose pentaacetate to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add more hot ethanol dropwise until a clear solution is obtained.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Characterization Methods

¹H NMR spectroscopy is a powerful tool for confirming the structure and purity of β-D-Galactose pentaacetate. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Analysis: The characteristic signals in the ¹H NMR spectrum of β-D-Galactose pentaacetate include:

  • Singlets corresponding to the methyl protons of the five acetyl groups, typically found in the region of δ 1.9-2.2 ppm.

  • A multiplet pattern for the seven ring protons, typically in the region of δ 3.8-5.4 ppm.

  • The anomeric proton (H-1) of the β-anomer typically appears as a doublet at around δ 5.7 ppm with a coupling constant (J) of approximately 8-9 Hz, indicative of a trans-diaxial relationship with H-2.

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Analysis: The FTIR spectrum of β-D-Galactose pentaacetate will show characteristic absorption bands:

  • A strong C=O stretching vibration from the acetyl groups around 1740-1750 cm⁻¹.

  • C-O stretching vibrations from the ester and pyranose ring in the fingerprint region (1000-1300 cm⁻¹).

  • C-H stretching and bending vibrations from the methyl and methine groups.

GC-MS can be used to determine the purity and confirm the molecular weight of β-D-Galactose pentaacetate. The sample needs to be sufficiently volatile for GC analysis.

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent such as chloroform or dichloromethane.

  • Inject the solution into the GC-MS system.

Analysis: The gas chromatogram will show a major peak corresponding to β-D-Galactose pentaacetate. The mass spectrum will show the molecular ion peak (or fragment ions) that can be used to confirm the molecular weight of 390.34 g/mol .

Visualizations

Experimental Workflows

The following diagrams illustrate the key experimental procedures described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up start D-Galactose + Anhydrous Sodium Acetate reaction Heat at 100°C (2-3 hours) start->reaction Add reagent Acetic Anhydride reagent->reaction Add quench Pour into Ice-Water reaction->quench filtration Vacuum Filtration quench->filtration wash Wash with Cold Water filtration->wash dry Vacuum Drying wash->dry crude_product crude_product dry->crude_product Crude β-D-Galactose Pentaacetate

Figure 1: Synthesis Workflow for β-D-Galactose Pentaacetate.

Purification_Workflow cluster_recrystallization Recrystallization cluster_isolation Isolation start Crude Product dissolve Dissolve in Minimal Hot Ethanol start->dissolve cool_rt Cool to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtration Vacuum Filtration cool_ice->filtration wash Wash with Cold Ethanol filtration->wash dry Vacuum Drying wash->dry pure_product pure_product dry->pure_product Purified β-D-Galactose Pentaacetate

Figure 2: Purification Workflow for β-D-Galactose Pentaacetate.
Hypothesized Anti-Inflammatory Signaling Pathway

While direct evidence for the specific signaling pathway of β-D-Galactose pentaacetate is limited, research on structurally related compounds like penta-O-galloyl-β-D-glucose (PGG) suggests a potential mechanism involving the inhibition of the NF-κB signaling pathway.[8][9] The following diagram illustrates this hypothesized mechanism.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_inhibition Hypothesized Inhibition cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB nucleus Nucleus NFkB->nucleus Translocates to NFkB_IkB->NFkB Releases GalP β-D-Galactose Pentaacetate GalP->IKK Inhibits? genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) nucleus->genes Induces

Figure 3: Hypothesized Anti-Inflammatory Mechanism of β-D-Galactose Pentaacetate via NF-κB Inhibition.

Potential Applications in Drug Development

β-D-Galactose pentaacetate serves as a versatile intermediate in the synthesis of various biologically active molecules and has potential applications in drug development.

  • Antiviral Agents: Derivatives of acetylated sugars have shown inhibitory activity against viruses like influenza by potentially targeting viral neuraminidase.[2][10][11][12][13][14] The synthesis of a rupestonic acid glycolipid derivative from fully acetylized glycosyl bromide, which can be derived from galactose pentaacetate, has demonstrated inhibitory action on influenza A viruses.[2]

  • Anti-inflammatory Agents: As hypothesized in the diagram above, β-D-Galactose pentaacetate may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammation.[8][9][15][16][17] This makes it a potential candidate for the development of novel anti-inflammatory drugs.

  • Vaccine Adjuvants: Certain carbohydrate-based molecules can act as adjuvants by activating the innate immune system, often through Toll-like receptors (TLRs).[][19][20][21][22] The potential for β-D-Galactose pentaacetate to act as or be modified into a vaccine adjuvant warrants further investigation.

Conclusion

This compound is a readily accessible and synthetically versatile derivative of D-galactose. Its well-defined physical and chemical properties, coupled with established protocols for its synthesis and purification, make it a valuable building block in carbohydrate chemistry. Furthermore, its potential biological activities as an anti-inflammatory and antiviral agent, as well as its possible role in vaccine development, highlight its significance for further research and application in the pharmaceutical sciences. This guide provides a solid foundation for researchers and drug development professionals to explore the full potential of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of D-Galactose pentaacetate, a key intermediate in glycochemistry and drug development. This document details the synthesis of both the α and β anomers, provides a thorough analysis of their NMR spectra, and outlines the experimental protocols necessary for their preparation and characterization.

Introduction

This compound is a fully acetylated derivative of D-galactose, where all five hydroxyl groups are converted to acetate (B1210297) esters. This per-O-acetylation renders the sugar soluble in common organic solvents, such as chloroform (B151607), facilitating its use in a wide range of chemical reactions. The presence of the anomeric acetate group allows for the stereoselective synthesis of glycosides. The distinct chemical environments of the protons and carbons in the α and β anomers of this compound give rise to unique NMR spectra, making NMR spectroscopy an indispensable tool for their structural elucidation and purity assessment.

Synthesis of α- and β-D-Galactose Pentaacetate

A reliable method for the preparation of both anomers of this compound involves the acetylation of D-galactose. The anomeric configuration of the final product can be controlled by the choice of catalyst and reaction conditions.

Experimental Protocol: Synthesis of β-D-Galactose Pentaacetate

A common and effective method for the synthesis of β-D-galactose pentaacetate involves the use of sodium acetate as a catalyst.

Materials:

  • D-galactose

  • Acetic anhydride

  • Anhydrous sodium acetate

Procedure:

  • A mixture of D-galactose and anhydrous sodium acetate is heated in an excess of acetic anhydride.

  • The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a sufficient time to ensure complete acetylation.

  • After cooling, the reaction mixture is poured into ice water to hydrolyze the excess acetic anhydride.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, yields pure β-D-galactose pentaacetate.

Experimental Protocol: Synthesis of α-D-Galactose Pentaacetate

The α-anomer can be synthesized using a Lewis acid catalyst, which favors the formation of the thermodynamically more stable anomer under equilibrating conditions.

Materials:

  • D-galactose

  • Acetic anhydride

  • Zinc chloride (anhydrous)

Procedure:

  • D-galactose is suspended in acetic anhydride.

  • A catalytic amount of anhydrous zinc chloride is added to the suspension.

  • The reaction is allowed to proceed, often at room temperature, until the starting material is consumed.

  • The workup procedure is similar to that for the β-anomer, involving quenching with ice water, filtration, and recrystallization to afford pure α-D-galactose pentaacetate.

NMR Spectroscopic Characterization

The structural analysis of the α and β anomers of this compound is readily achieved by ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) and coupling constants (J) provide detailed information about the stereochemistry and connectivity of the molecule. The spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

The ¹H NMR spectra of both anomers show distinct signals for the seven ring protons and the five acetyl methyl groups. The chemical shift of the anomeric proton (H-1) is a key diagnostic feature. In the β-anomer, H-1 is in an axial position and appears at a higher field compared to the equatorial H-1 of the α-anomer. The coupling constant between H-1 and H-2 (³JH1,H2) is also indicative of the anomeric configuration. A larger coupling constant (typically > 7 Hz) is observed for the axial-axial coupling in the β-anomer, while a smaller coupling constant (typically < 4 Hz) is characteristic of the axial-equatorial coupling in the α-anomer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for this compound Anomers in CDCl₃

Protonβ-D-Galactose Pentaacetateα-D-Galactose Pentaacetate
H-15.71 (d, J = 8.3 Hz)6.34 (d, J = 3.6 Hz)
H-25.10 (dd, J = 10.5, 8.3 Hz)5.32 (dd, J = 10.6, 3.6 Hz)
H-35.34 (dd, J = 10.5, 3.4 Hz)5.51 (dd, J = 10.6, 3.4 Hz)
H-45.43 (d, J = 3.4 Hz)5.46 (d, J = 3.4 Hz)
H-54.08 (t, J = 6.6 Hz)4.31 (t, J = 6.6 Hz)
H-6a4.14 (dd, J = 11.1, 6.6 Hz)4.12 (dd, J = 11.2, 6.6 Hz)
H-6b4.16 (dd, J = 11.1, 6.6 Hz)4.18 (dd, J = 11.2, 6.6 Hz)
CH₃CO2.17, 2.13, 2.05, 2.05, 2.002.18, 2.10, 2.05, 2.03, 2.02

Note: The assignments for the acetyl methyl protons are generally grouped together as they often overlap.

¹³C NMR Spectral Data

The ¹³C NMR spectra provide information on the carbon framework of the molecule. The chemical shift of the anomeric carbon (C-1) is particularly informative. C-1 of the β-anomer resonates at a higher field compared to the C-1 of the α-anomer.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound Anomers in CDCl₃

Carbonβ-D-Galactose Pentaacetateα-D-Galactose Pentaacetate
C-192.589.1
C-268.367.5
C-370.868.1
C-466.967.0
C-571.368.9
C-661.361.4
C H₃CO170.4, 170.2, 170.1, 169.9, 169.1170.5, 170.1, 170.0, 169.8, 169.6
CH₃ CO20.9, 20.8, 20.7, 20.6, 20.520.9, 20.7, 20.6, 20.6, 20.5

Note: The assignments for the carbonyl and methyl carbons of the acetyl groups are grouped.

Experimental Protocols for NMR Analysis

Sample Preparation

Materials:

  • This compound (α or β anomer)

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v)

  • 5 mm NMR tubes

Procedure:

  • Weigh approximately 20-30 mg of the this compound sample directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of CDCl₃ containing TMS to the NMR tube.

  • Cap the tube and gently vortex or invert the tube until the sample is completely dissolved.

NMR Data Acquisition

The following parameters are typical for acquiring high-quality ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

¹H NMR:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30)

  • Number of Scans: 8-16

  • Spectral Width: 10-12 ppm

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Spectral Width: 200-220 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and NMR characterization of this compound.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis start D-Galactose reaction Acetylation (Acetic Anhydride, Catalyst) start->reaction workup Workup & Purification reaction->workup product α/β-D-Galactose Pentaacetate workup->product sample_prep Sample Preparation (CDCl₃, TMS) product->sample_prep nmr_acq NMR Data Acquisition (¹H, ¹³C, 2D) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure Structural Elucidation data_proc->structure final_report final_report structure->final_report In-depth Technical Guide

Caption: Workflow for Synthesis and NMR Characterization.

Logical Relationships in Spectral Assignment

The assignment of the ¹H and ¹³C NMR spectra is a logical process that often involves the use of two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

G cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_assignment Assignment Strategy H1_NMR ¹H NMR (Chemical Shifts, Multiplicities, J-couplings) COSY ¹H-¹H COSY (Proton-Proton Correlations) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Correlations) H1_NMR->HSQC Anomeric Identify Anomeric Signals (H-1, C-1) H1_NMR->Anomeric C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->HSQC C13_NMR->Anomeric Spin_System Trace Spin System (H-1 to H-6) via COSY COSY->Spin_System CH_Correlation Correlate Protons to Carbons via HSQC HSQC->CH_Correlation Anomeric->Spin_System Start Spin_System->CH_Correlation Assign Protons Final_Assignment Complete Assignment of ¹H and ¹³C Spectra CH_Correlation->Final_Assignment Assign Carbons

Caption: Logic of NMR Spectral Assignment.

This guide provides the fundamental information required for the successful synthesis and detailed NMR characterization of this compound. The provided data and protocols are essential for researchers working with this important carbohydrate derivative.

Solubility of D-Galactose Pentaacetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of D-Galactose pentaacetate, a fully acetylated derivative of D-galactose. The acetylation of the hydroxyl groups significantly alters the polarity of the parent sugar, rendering it more soluble in organic solvents and less soluble in aqueous media. This property is crucial for its application as a synthetic intermediate in glycosylation reactions, in the formulation of drug delivery systems, and as a biochemical probe. This document compiles the available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for these experimental procedures.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for β-D-Galactose pentaacetate, the most common anomer, are summarized in the table below. It is important to note that the temperatures at which these solubilities were determined are not consistently reported in the literature, which is a significant limitation of the current data.

SolventChemical FormulaSolubilityRemarks
MethanolCH₃OH~50 mg/mLSoluble
EthanolC₂H₅OH~40 g/100mLReadily Soluble[1]
ChloroformCHCl₃SolubleNo quantitative data available[1][2]
AcetoneC₃H₆OSolubleNo quantitative data available[1][3]
Ethyl AcetateC₄H₈O₂SolubleNo quantitative data available[1]
WaterH₂O< 0.1 g/100mLInsoluble/Sparingly Soluble[1]
Supercritical Carbon Dioxide (scCO₂)CO₂Up to 30 wt% at 35-50°C and 9-16 MPaExhibits a lower critical solution temperature behavior[4]

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The following is a detailed methodology for determining the solubility of a solid organic compound such as this compound in an organic solvent. This protocol is based on the widely used isothermal equilibrium (shake-flask) method coupled with gravimetric analysis for quantification.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath with temperature control (± 0.1 °C)

  • Screw-cap vials or flasks

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Phase Separation:

    • Once equilibrium is established, cease agitation and allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully draw a sample of the supernatant using a syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven at a temperature below the decomposition point of this compound can be used.

    • Once the solvent has completely evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

    • Reweigh the evaporation dish containing the dry solute.

3. Data Calculation:

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish with solute - Weight of empty dish) / Volume of filtered solution] x 100

Alternatively, if the density of the solvent is known, the solubility can be expressed in other units such as g/100 g of solvent.

Visualization of Experimental Workflow

The logical flow of the isothermal equilibrium method for solubility determination is depicted in the following diagram.

experimental_workflow prep Preparation of Supersaturated Mixture (Excess Solute + Solvent) equil Isothermal Equilibration (Constant Temperature & Agitation) prep->equil sediment Sedimentation (Cease Agitation) equil->sediment sample Sample Supernatant sediment->sample filter Syringe Filtration (Phase Separation) sample->filter transfer Transfer Filtered Solution to Dish filter->transfer weigh1 Weigh Pre-tared Evaporation Dish weigh1->transfer weigh2 Weigh Dish + Solution transfer->weigh2 evap Solvent Evaporation weigh2->evap weigh3 Weigh Dish + Dry Solute (to constant weight) evap->weigh3 calc Calculate Solubility weigh3->calc

Workflow for Solubility Determination

References

D-Galactose pentaacetate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical specifications for D-Galactose Pentaacetate, a key acetylated derivative of galactose. It is intended for researchers, scientists, and professionals in drug development and carbohydrate chemistry.

Chemical Identification

This compound is a derivative of galactose where all five hydroxyl groups are acetylated. This modification enhances its solubility in organic solvents and its utility as an intermediate in chemical synthesis. It exists as different anomers, primarily the α and β forms.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Note that the CAS Number can differ depending on the specific stereoisomer.

PropertyValueReferences
Molecular Formula C₁₆H₂₂O₁₁[1][2][3]
Molecular Weight 390.34 g/mol [1][2][3][4]
CAS Number (β-anomer) 4163-60-4[1][3][4]
CAS Number (α-anomer) 4163-59-1[5]
CAS Number (unspecified anomer) 6763-46-8[2]
Appearance White or almost white crystalline powder[1][3]
Purity ≥ 98%[1][3]
Melting Point (β-anomer) 139 - 146 °C[1]

Logical Relationship of this compound Isomers

The relationship between the different forms of this compound is based on the stereochemistry at the anomeric carbon (C1). This leads to the α and β isomers, which have distinct CAS numbers and may have slightly different physical properties.

G D_Galactose D-Galactose Acetylation Acetylation (5 eq. Ac₂O) D_Galactose->Acetylation Pentaacetate This compound (Mixture of Anomers) Acetylation->Pentaacetate Alpha α-D-Galactose Pentaacetate CAS: 4163-59-1 Pentaacetate->Alpha Isomer Beta β-D-Galactose Pentaacetate CAS: 4163-60-4 Pentaacetate->Beta Isomer

Isomeric Forms of this compound

References

The Multifaceted Role of Pyridine in D-Galactose Pentaacetate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose pentaacetate is a crucial intermediate in carbohydrate chemistry and drug development. As a protected form of D-galactose, it offers enhanced stability and solubility in organic solvents, making it an essential building block for the synthesis of oligosaccharides, glycoconjugates, and various therapeutic agents.[1] The most common method for its preparation is the per-O-acetylation of D-galactose, a reaction frequently employing acetic anhydride (B1165640) in the presence of pyridine (B92270). This guide provides an in-depth examination of the critical roles pyridine plays in this synthesis, supported by experimental data and procedural outlines.

The Core Functions of Pyridine in Acetylation

Pyridine is not merely a simple base or solvent in the synthesis of this compound; it serves multiple, synergistic functions that are critical for the reaction's efficiency and success. Its primary roles can be categorized as a nucleophilic catalyst, an acid scavenger, and a reaction medium.

  • Nucleophilic Catalyst: Pyridine acts as a potent nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive intermediate, the N-acetylpyridinium ion. This ion is a much stronger electrophile and a more efficient acetylating agent than acetic anhydride alone. This activated intermediate readily transfers the acetyl group to the hydroxyl groups of the galactose molecule. The use of pyridine derivatives, such as 4-(N,N)-dimethylaminopyridine (DMAP), can further accelerate the reaction rate.[2][3]

  • Acid Scavenger: The acetylation of each hydroxyl group on the galactose molecule releases one equivalent of acetic acid. Pyridine, being a moderately strong base, neutralizes this acidic byproduct to form pyridinium (B92312) acetate (B1210297). This is crucial for several reasons: it prevents the potential for acid-catalyzed side reactions, such as the hydrolysis of the newly formed ester groups or isomerization of the carbohydrate.[4] By sequestering the acid, it also drives the reaction equilibrium towards the formation of the pentaacetate product.

  • Solvent and Dispersant: D-galactose has low solubility in many common organic solvents. Pyridine, however, can serve as an effective solvent or co-solvent, dissolving the starting carbohydrate and facilitating a homogeneous reaction mixture.[5] In cases where the reaction is performed at low temperatures and the mixture solidifies, pyridine acts as a reactant dispersant.[4]

Reaction Mechanism and Signaling Pathway

The mechanism of pyridine-catalyzed acetylation involves two primary stages: the activation of the acetylating agent and the subsequent nucleophilic attack by the carbohydrate's hydroxyl groups.

  • Formation of the N-acetylpyridinium Ion: Pyridine's nitrogen atom attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of the highly electrophilic N-acetylpyridinium ion and an acetate anion.

  • Acetylation of Galactose: The hydroxyl groups of D-galactose then act as nucleophiles, attacking the acetyl group of the N-acetylpyridinium ion. This results in the formation of an ester linkage and the regeneration of pyridine. This process repeats until all five hydroxyl groups are acetylated.

Reaction_Mechanism cluster_reactants Initial Reactants cluster_products Final Products Pyridine Pyridine Acetylpyridinium N-Acetylpyridinium Ion (Active Acetylating Agent) Pyridine->Acetylpyridinium + Acetic Anhydride PyridiniumAcetate Pyridinium Acetate Pyridine->PyridiniumAcetate + Acetic Acid AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylpyridinium Acetate Acetate Ion AceticAnhydride->Acetate GalactoseOH D-Galactose-OH GalactoseOAc D-Galactose-OAc GalactoseOH->GalactoseOAc + N-Acetylpyridinium Ion Acetylpyridinium->Pyridine Regenerated Acetylpyridinium->GalactoseOAc AceticAcid Acetic Acid (Byproduct) GalactoseOAc->AceticAcid releases AceticAcid->PyridiniumAcetate

Caption: Mechanism of Pyridine-Catalyzed Acetylation of D-Galactose.

Quantitative Data Summary

The efficiency of this compound synthesis can vary based on reaction conditions. The following table summarizes quantitative data from various protocols.

Starting MaterialAcetylating AgentCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Anomeric Ratio (α:β)Reference
D-GalactoseAcetic AnhydridePyridinePyridine252458-66Mixture[5]
D-GalactoseAcetic AnhydridePyridine, DMAPPyridine0 to RT12~99Not specified[6]
D-GalactoseAcetic AnhydrideSodium AcetateAcetic Anhydride951898Not specified[7]
Allyl α-D-galactopyranosideAcetic AnhydridePyridinePyridineRTNot specifiedNot specifiedα-anomer retained[7]
Methyl α-D-glucopyranosideAcetic AnhydridePyridinePyridineRT (overnight)~16Quantitativeα-anomer retained[8]

Note: "RT" denotes room temperature. Data for other sugars are included for comparative context where applicable.

Experimental Protocols

A generalized experimental protocol for the per-O-acetylation of D-galactose using pyridine and acetic anhydride is provided below. This protocol is a synthesis of common laboratory procedures.[3][6]

Materials:

  • D-galactose

  • Anhydrous Pyridine

  • Acetic Anhydride (Ac₂O)

  • 4-(N,N)-Dimethylaminopyridine (DMAP, catalytic)

  • Toluene (B28343)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve or suspend D-galactose (1.0 equiv.) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Reagents: Add a catalytic amount of DMAP (e.g., 0.05 equiv.). Then, add acetic anhydride (1.5–2.0 equiv. per hydroxyl group, total 7.5-10.0 equiv.) dropwise to the stirring suspension while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture, allowing it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 12-24 hours).

  • Quenching: Quench the reaction by the slow addition of methanol (B129727) (to consume excess acetic anhydride) at 0°C.

  • Solvent Removal: Remove pyridine by co-evaporation with toluene under reduced pressure.

  • Work-up: Dissolve the residue in an organic solvent like CH₂Cl₂ or EtOAc.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography if necessary.

Experimental_Workflow start Start: D-Galactose dissolve 1. Dissolve in Pyridine Add DMAP (catalyst) start->dissolve cool 2. Cool to 0°C dissolve->cool add_ac2o 3. Add Acetic Anhydride (dropwise) cool->add_ac2o react 4. Stir at Room Temp (12-24h, Monitor by TLC) add_ac2o->react quench 5. Quench with Methanol react->quench evaporate 6. Co-evaporate with Toluene quench->evaporate dissolve_residue 7. Dissolve residue in EtOAc/CH₂Cl₂ evaporate->dissolve_residue wash 8. Wash Sequentially (1 M HCl, H₂O, sat. NaHCO₃, Brine) dissolve_residue->wash dry 9. Dry over Na₂SO₄ Filter and Concentrate wash->dry purify 10. Purify (Recrystallization/Chromatography) dry->purify end End: this compound purify->end

Caption: General Experimental Workflow for this compound Synthesis.

Conclusion

Pyridine is a cornerstone reagent in the synthesis of this compound, performing the essential and interconnected roles of a nucleophilic catalyst, an acid scavenger, and a reaction solvent. By forming a highly reactive acetylating intermediate and neutralizing the acidic byproduct, pyridine ensures high yields and a relatively straightforward procedure. While concerns about its toxicity and the formation of anomeric mixtures have prompted the investigation of alternative catalysts, the pyridine-mediated method remains a widely practiced and fundamental transformation in carbohydrate chemistry.[2][9] A thorough understanding of its mechanistic contributions is vital for researchers aiming to optimize this process or develop novel glycosylation strategies.

References

Stability and storage conditions for D-Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of D-Galactose Pentaacetate

For researchers, scientists, and drug development professionals, understanding the stability and appropriate storage conditions of key chemical reagents is paramount to ensuring experimental reproducibility and the integrity of results. This compound, a fully protected form of D-galactose, serves as a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and methodologies for its analysis.

Chemical Stability and Incompatibilities

This compound is generally considered a chemically stable compound under normal laboratory conditions.[2][3][4] The five acetyl groups on the galactose backbone serve as protecting groups, preventing unwanted reactions at the hydroxyl positions and enhancing the molecule's stability and solubility in organic solvents.[5][6]

However, its stability can be compromised under certain conditions. The primary degradation pathway is the hydrolysis of the ester linkages of the acetyl groups, which can be catalyzed by acids or bases, leading to partially or fully deacetylated galactose. It is also incompatible with strong oxidizing agents, which can lead to decomposition.[2][4][7][8] Upon thermal decomposition, hazardous byproducts such as carbon monoxide (CO) and carbon dioxide (CO2) may be released.[2][4][7]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][3][4][8] Specific recommendations from various suppliers are summarized in the table below.

Table 1: Summary of Recommended Storage Conditions for this compound

ParameterRecommendationSource(s)
Temperature - Powder, -20°C for 3 years[9]
- 4°C for 2 years[9]
- 2°C - 8°C[1]
- Room temperature (for continental US)[9]
- Cool, dry place[2][4][8]
Atmosphere - Dry and well-ventilated[2][3][4]
Container - Tightly closed container[2][3][4][8]
Incompatibles - Avoid strong oxidizing agents[2][4][7][8]

Quantitative Stability Data

Table 2: Kinetic Data for Acid Hydrolysis of O-Acetyl-Galactoglucomannans at 90°C

pHApparent Rate Constant (k)Source(s)
11.51[1]
20.0667[1]

Note: The rate constant is a measure of the reaction rate. A higher value indicates faster degradation. The data suggests that the rate of hydrolysis is significantly influenced by pH.

Experimental Protocols for Stability Assessment

A forced degradation study is a common approach to evaluate the intrinsic stability of a substance and to develop stability-indicating analytical methods.[4][7][10][11] The following is a generalized protocol for conducting a forced degradation study on this compound.

Objective

To identify potential degradation products of this compound under various stress conditions and to establish a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound

  • HPLC grade solvents (e.g., acetonitrile (B52724), water)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • HPLC system with a suitable detector (e.g., UV or ELSD)

  • NMR spectrometer

  • Photostability chamber

  • Oven

Experimental Workflow Diagram

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare stock solution of This compound in a suitable solvent acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxidation Oxidative Degradation (e.g., 3% H2O2, RT) prep->oxidation thermal Thermal Degradation (e.g., 80°C, solid state) prep->thermal photo Photolytic Degradation (ICH Q1B conditions) prep->photo hplc HPLC Analysis: - Quantify parent compound - Detect degradation products acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc nmr NMR Analysis: - Structural elucidation of  major degradation products hplc->nmr Isolate major degradants pathway Identify Degradation Pathways hplc->pathway nmr->pathway method Validate Stability-Indicating Method pathway->method

Caption: Workflow for a forced degradation study of this compound.

Detailed Methodologies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Periodically withdraw samples, neutralize them, and dilute for analysis.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH) at room temperature. Monitor the reaction closely as hydrolysis is often faster under basic conditions. Withdraw and neutralize samples at various time points for analysis.

    • Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂). Keep the mixture at room temperature and analyze at different time intervals.

    • Thermal Degradation: Expose the solid this compound powder to dry heat in an oven (e.g., at 80°C) for an extended period. Dissolve samples taken at different times in a suitable solvent for analysis.

    • Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Analytical Monitoring:

    • HPLC Analysis: A reverse-phase HPLC method with a C18 column is commonly used for the analysis of acetylated sugars. The mobile phase could consist of a gradient of water and acetonitrile. Detection can be achieved using a UV detector (if the molecule has a chromophore, though acetylated sugars have weak absorbance) or more universally with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The method should be able to separate the parent this compound from its degradation products.

    • NMR Analysis: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can be used to confirm the structure of this compound and to identify the structure of any major degradation products that are isolated from the forced degradation studies.[12][13]

Signaling Pathways and Biological Role

This compound is primarily a synthetic intermediate and is not known to be directly involved in biological signaling pathways. Its acetyl groups make it lipophilic and generally unable to interact with the specific carbohydrate-binding proteins and enzymes that recognize and transport free galactose. The purpose of using the pentaacetate form is to protect the hydroxyl groups during chemical synthesis, allowing for specific modifications at other parts of a molecule. Once the desired synthetic steps are completed, the acetyl groups are typically removed (deacetylation) to yield the final product with free hydroxyl groups, which can then be biologically active.

Conclusion

This compound is a stable compound under recommended storage conditions, which are crucial for maintaining its integrity. The primary route of degradation is hydrolysis of the acetyl ester groups, which is accelerated by acidic or basic conditions and elevated temperatures. Forced degradation studies, coupled with robust analytical techniques like HPLC and NMR, are essential for understanding its stability profile and for the development of stability-indicating methods. This knowledge is critical for its application in research and development, particularly in the synthesis of complex carbohydrates for pharmaceutical applications.

References

An In-depth Technical Guide to the Natural Occurrence of Galactose and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural occurrence of galactose and its key derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on their presence in various organisms, quantitative data, and the experimental protocols for their analysis. Furthermore, this guide elucidates the critical roles of these molecules in metabolic and signaling pathways.

Introduction to Galactose and its Derivatives

Galactose is a C-4 epimer of glucose and a fundamental monosaccharide in various biological processes. While it is less abundant than glucose in its free form, galactose and its derivatives are integral components of a wide array of biomolecules, including disaccharides (e.g., lactose), glycoproteins, glycolipids, and polysaccharides. The metabolism of galactose is primarily governed by the Leloir pathway, which converts it into glucose-1-phosphate, allowing its entry into glycolysis.

This guide focuses on galactose and its key derivatives:

  • UDP-Galactose (UDP-Gal): An activated form of galactose that serves as a donor in glycosylation reactions, essential for the synthesis of glycoproteins, glycolipids, and proteoglycans.

  • Galactosylceramide (GalCer): A major glycosphingolipid in the myelin sheath of the nervous system, playing a crucial role in nerve cell insulation and signal transduction.

  • N-Acetylgalactosamine (GalNAc): An amino sugar derivative of galactose that is a key component of glycoproteins and proteoglycans, involved in cell-cell recognition and signaling.

  • Galactans: Polysaccharides composed of galactose units, found in various organisms from plants and algae to animals, with diverse structural and functional roles.

Natural Occurrence and Quantitative Data

Galactose and its derivatives are widely distributed in nature. The following tables summarize their quantitative occurrence in various food sources and biological samples.

Table 1: Quantitative Occurrence of Galactose in Various Food Sources

Food SourceGalactose Content (mg/100g)Reference(s)
Fruits
Persimmon35.4[1]
Papaya>10[1]
Date>10[1]
Watermelon>10[1]
KiwiHigher than previously reported[2]
Green Seedless GrapesHigher than previously reported[2]
Tomatoes (Roma)Increases with ripening[2]
Vegetables
Bell Pepper39.7 ± 1.9[2]
Tomato23.0 ± 2.0[3]
Red Potato2.0 ± 0.1[2]
Artichoke< 0.1[1]
Mushroom< 0.1[1]
Blackeyed Peas521.0[3]
Green Peas, split493.0[3]
Dairy Products
Milk~2400[4]
YogurtHigh concentrations[4]
Cottage CheeseHigh concentrations[4]
Other
Honey3100[5]
Soy Beverages (from soy protein isolate)1.3 ± 0.2[2]
Soy Beverages (from whole soybeans)4.8 ± 1.9 and 5.3 ± 1.7[2]

Table 2: Quantitative Occurrence of Galactose Derivatives in Biological Samples

DerivativeBiological SampleConcentrationReference(s)
UDP-Galactose Mammalian Cells (ldlD CHO cells)Accumulates in GALE-null cells[6]
Human Astrocytoma Cells (1321N1)<0.5 nM (resting)[4]
Galactosylceramide Human Brain White Matter~20-25% of myelin lipid[7]
Rat Cerebellar White MatterHigh concentration[8]
N-Acetylgalactosamine Human Serum (Blood Group A/AB)Present[9]
Human Serum (Blood Group B/O)Absent[9]

Metabolic and Signaling Pathways

Galactose and its derivatives are central to several critical metabolic and signaling pathways.

The Leloir Pathway of Galactose Metabolism

The primary pathway for galactose utilization is the Leloir pathway, which converts galactose to glucose-1-phosphate. This allows galactose to be used for energy production through glycolysis or for glycogen (B147801) synthesis.

Leloir_Pathway Gal Galactose Gal1P Galactose-1-phosphate Gal->Gal1P Galactokinase (GALK) ATP -> ADP UDPGal UDP-galactose Gal1P->UDPGal Galactose-1-phosphate uridylyltransferase (GALT) UDP-glucose -> Glucose-1-phosphate UDPGlc UDP-glucose UDPGal->UDPGlc UDP-galactose 4'-epimerase (GALE) Glc1P Glucose-1-phosphate UDPGlc->Glc1P UDP-glucose pyrophosphorylase Glycolysis Glycolysis / Glycogen Synthesis Glc1P->Glycolysis Galectin3_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gal3 Galectin-3 EGFR EGFR Gal3->EGFR Binds to glycans Alix Alix Gal3->Alix Interacts with EGF EGF EGF->EGFR Binds ERK ERK1/2 EGFR->ERK Activates Endocytosis Endocytosis & Recycling EGFR->Endocytosis Internalization Alix->Endocytosis cMyc c-Myc ERK->cMyc Activates Sox2 Sox2 cMyc->Sox2 Upregulates Proliferation Cell Proliferation & Migration Sox2->Proliferation Galactosylceramide_Signaling cluster_Oligodendrocyte Oligodendrocyte UDP_Gal UDP-galactose GalCer Galactosylceramide UDP_Gal->GalCer Ceramide Ceramide Ceramide->GalCer CGT Myelin_Formation Myelin Sheath Formation GalCer->Myelin_Formation Structural Component Signal_Transduction Intracellular Signaling (e.g., via Sigma-1R) GalCer->Signal_Transduction Lipid Raft Component Oligo_Diff Oligodendrocyte Differentiation Signal_Transduction->Oligo_Diff Monosaccharide_Analysis_Workflow Sample Biological Sample (e.g., tissue, food, glycoprotein) Homogenization Homogenization / Extraction Sample->Homogenization Hydrolysis Acid Hydrolysis (e.g., TFA, HCl) Homogenization->Hydrolysis Derivatization Derivatization (optional) (e.g., silylation for GC-MS) Hydrolysis->Derivatization Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Derivatization->Analysis Data Data Acquisition & Processing Analysis->Data Quantification Quantification Data->Quantification

References

An In-depth Technical Guide to Protecting Group Chemistry in Carbohydrates for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. However, the inherent polyhydroxylated nature of monosaccharides presents a significant synthetic challenge: differentiating between multiple hydroxyl groups of similar reactivity. Protecting group chemistry provides the essential toolkit to navigate this complexity, enabling chemists to selectively mask and unmask specific hydroxyls, thereby directing reactions to desired positions with high precision. This technical guide offers a comprehensive overview of the core principles of protecting group chemistry in carbohydrate synthesis, detailing common protecting groups, their application in orthogonal strategies, and providing practical experimental protocols for their use.

Core Concepts in Carbohydrate Protection

The strategic application of protecting groups is fundamental to the successful synthesis of oligosaccharides and glycoconjugates. A well-designed protecting group strategy allows for the regioselective modification of carbohydrate scaffolds and the controlled formation of glycosidic bonds. Key considerations in this process include the choice of protecting groups, their stability under various reaction conditions, and the ability to remove them selectively without affecting other parts of the molecule.

Orthogonal Protection: A powerful strategy in multi-step synthesis is the use of "orthogonal" protecting groups.[1] This approach employs a set of protecting groups that can be removed under distinct reaction conditions, allowing for the selective deprotection of one group while others remain intact.[1][2] For example, an acid-labile group, a base-labile group, and a group removable by hydrogenolysis can be used in the same synthetic sequence, providing independent control over the deprotection of different hydroxyl groups.[1] This strategy is crucial for the assembly of complex branched oligosaccharides and for the synthesis of carbohydrate building blocks with precisely defined patterns of protection.[1][2]

Participating vs. Non-participating Groups: Protecting groups on the C-2 hydroxyl of a glycosyl donor can significantly influence the stereochemical outcome of a glycosylation reaction. Acyl-type protecting groups, such as acetate (B1210297) or benzoate, are known as "participating groups." Upon activation of the anomeric center, the C-2 acyl group can form a cyclic oxonium ion intermediate, which shields one face of the molecule, leading to the exclusive formation of a 1,2-trans-glycosidic linkage.[3] In contrast, ether-type protecting groups, like benzyl (B1604629) or silyl (B83357) ethers, are "non-participating" and do not provide this anchimeric assistance, often leading to mixtures of 1,2-cis and 1,2-trans products.[3]

Common Protecting Groups for Carbohydrate Hydroxyls

The choice of protecting group is dictated by the overall synthetic strategy, including the desired regioselectivity and the reaction conditions of subsequent steps. The most common classes of protecting groups in carbohydrate chemistry are ethers, acetals, and esters.

Ether Protecting Groups

Ether protecting groups are generally stable to a wide range of reaction conditions, making them suitable for use as "permanent" protecting groups that remain throughout a multi-step synthesis.

  • Benzyl (Bn) Ethers: Benzyl ethers are among the most widely used protecting groups in carbohydrate chemistry due to their stability to both acidic and basic conditions.[4][5] They are typically introduced using benzyl bromide (BnBr) in the presence of a base, such as sodium hydride (NaH).[6] Removal is most commonly achieved by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.[7][8]

  • Silyl Ethers: Silyl ethers, such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS or TBS), and tert-butyldiphenylsilyl (TBDPS), offer a range of stabilities that can be fine-tuned based on the steric bulk of the silicon substituents.[4] They are introduced using the corresponding silyl chloride in the presence of a weak base like imidazole.[4] Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.[9][10] The relative stability of silyl ethers allows for selective deprotection strategies.[10]

Acetal Protecting Groups

Acetals are commonly used to protect diols, often in a cyclic fashion. Their formation and cleavage are acid-catalyzed.

  • Isopropylidene (Acetonide) Groups: Acetone is used to form five-membered cyclic acetals across cis-diols.[11] For example, D-glucose can be converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a one-step reaction.[11] These groups are stable to basic and neutral conditions but are readily cleaved with aqueous acid.[4]

  • Benzylidene Acetals: Benzaldehyde is used to form six-membered cyclic acetals, most commonly across the 4- and 6-hydroxyl groups of pyranosides.[4][11] A key feature of benzylidene acetals is their ability to be regioselectively opened under reductive conditions to generate a free hydroxyl at either the C-4 or C-6 position, with a benzyl ether protecting the other.[11]

Ester Protecting Groups

Ester protecting groups are introduced via acylation and are typically removed by base-catalyzed hydrolysis (saponification).

  • Acetate (Ac) and Benzoate (Bz) Esters: These are the most common ester protecting groups.[3] They are readily introduced using acetic anhydride (B1165640) or benzoyl chloride in the presence of a base like pyridine.[3] As mentioned earlier, their placement at the C-2 position is crucial for directing the stereochemistry of glycosylation to form 1,2-trans linkages.[3]

Data Presentation: Comparison of Common Protection and Deprotection Reactions

The efficiency of protecting group manipulations is critical for the overall success of a synthetic campaign. The following tables summarize quantitative data for some common protection and deprotection reactions.

Protection Reaction Carbohydrate Substrate Reagents and Conditions Reaction Time Yield (%) Reference
Per-O-BenzylationMethyl α-D-glucopyranosideBnBr, NaH, DMF24 h~90%[6]
Per-O-BenzylationDiacetone-D-glucoseBnBr, NaH, THF, TBAI (cat.)10 minQuantitative[6]
Di-O-isopropylidenationD-GlucoseAcetone, H₂SO₄ (cat.)12 h75.6%[11]
Per-O-AcetylationD-Glucosamine hydrochlorideAc₂O, NaOAc, MeOH1 h~90%[12]
Regioselective 6-O-BenzoylationMethyl α-D-galactopyranosideBzCl, Pyridine, -40 °C1 h78%[13]

Table 1: Quantitative Data for Selected Protection Reactions. This table provides a comparison of reaction conditions, times, and yields for common protection reactions on different carbohydrate substrates.

Deprotection Reaction Protected Carbohydrate Protecting Group Reagents and Conditions Reaction Time Yield (%) Reference
HydrogenolysisMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBenzylPd/C, H₂-High[7]
Transfer HydrogenationMethyl 4,6-O-benzylidene-α-D-glucopyranosideBenzylidenePd/C, Et₃SiH, MeOH30 min87%[7]
Fluoride-mediated CleavageO-TBDMS protected alcoholTBDMSTBAF, THF1-2 hHigh[9][10]
Acidic Hydrolysis1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseIsopropylideneaq. AcOH-High[4]
SaponificationPer-O-acetylated glucoseAcetylNaOMe, MeOH-High[12]

Table 2: Quantitative Data for Selected Deprotection Reactions. This table compares various methods for the removal of common protecting groups, highlighting the reaction conditions, times, and yields.

Experimental Protocols

The following are detailed methodologies for key protection and deprotection experiments.

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Materials:

  • D-glucose

  • Acetone

  • Concentrated Sulfuric Acid

Procedure:

  • To a suspension of D-glucose in acetone, add concentrated sulfuric acid dropwise with stirring at room temperature.

  • Continue stirring for 12 hours.

  • Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the resulting syrup by chromatography to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • The typical yield for this reaction is approximately 75.6%.[11]

Protocol 2: Per-O-Benzylation of a Hindered Sugar Hydroxyl

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Sodium hydride (NaH)

  • Benzyl bromide (BnBr)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the diacetone-D-glucose in anhydrous THF under an inert atmosphere.

  • Slowly add NaH to the solution with stirring and cooling to generate the alkoxide.

  • Add a catalytic amount of TBAI, followed by the addition of benzyl bromide.

  • Monitor the reaction by TLC. The reaction is typically complete within 10 minutes at room temperature.

  • Quench the reaction carefully with methanol.

  • Dilute the mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography to yield the benzylated product in quantitative yield.[6]

Protocol 3: Catalytic Transfer Hydrogenation for Deprotection of a Benzylidene Acetal

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • 10% Palladium on carbon (Pd/C)

  • Triethylsilane (Et₃SiH)

  • Methanol (MeOH)

Procedure:

  • To a solution of the benzylidene-protected carbohydrate in methanol, add 10% Pd/C.

  • Add triethylsilane portionwise to the stirred mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 30 minutes.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by passing it through a short pad of silica (B1680970) gel to give the diol in approximately 87% yield.[7]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in carbohydrate protecting group chemistry.

Protection_Deprotection_Cycle Carbohydrate Carbohydrate (Polyol) Protected_Carbohydrate Protected Carbohydrate Carbohydrate->Protected_Carbohydrate Protection (e.g., BnBr, NaH) Modified_Carbohydrate Modified Protected Carbohydrate Protected_Carbohydrate->Modified_Carbohydrate Chemical Transformation (e.g., Glycosylation) Final_Product Final Deprotected Carbohydrate Modified_Carbohydrate->Final_Product Deprotection (e.g., Pd/C, H2)

A simplified workflow of carbohydrate synthesis using protecting groups.

Orthogonal_Protection Start Orthogonally Protected Glucose O-TBDMS (Acid Labile) O-Ac (Base Labile) O-Bn (Hydrogenolysis) Deprotect_TBDMS Deprotect TBDMS (e.g., TBAF) Start->Deprotect_TBDMS Modify_OH1 Modify Exposed OH Deprotect_TBDMS->Modify_OH1 Deprotect_Ac Deprotect Acetate (e.g., NaOMe) Modify_OH1->Deprotect_Ac Modify_OH2 Modify Exposed OH Deprotect_Ac->Modify_OH2 Deprotect_Bn Deprotect Benzyl (e.g., Pd/C, H2) Modify_OH2->Deprotect_Bn Final_Product Final Product Deprotect_Bn->Final_Product

Logical flow of an orthogonal protection strategy in carbohydrate synthesis.

Benzylidene_Opening Benzylidene_Acetal 4,6-O-Benzylidene Acetal Reductive_Opening Reductive Opening Benzylidene_Acetal->Reductive_Opening Product_4_OH 6-O-Benzyl Ether (4-OH free) Reductive_Opening->Product_4_OH Reagent A Product_6_OH 4-O-Benzyl Ether (6-OH free) Reductive_Opening->Product_6_OH Reagent B

Regioselective reductive opening of a benzylidene acetal.

Conclusion

Protecting group chemistry is an indispensable tool in the synthesis of complex carbohydrates. A thorough understanding of the properties of different protecting groups, their methods of introduction and removal, and their influence on reactivity and stereoselectivity is paramount for the successful design and execution of synthetic routes towards biologically active glycans and glycoconjugates. The strategic use of orthogonal protection schemes and the careful selection of participating and non-participating groups provide chemists with the necessary control to assemble these intricate molecules with high efficiency and precision. The experimental protocols and comparative data presented in this guide serve as a practical resource for researchers in the field, facilitating the application of these powerful synthetic methodologies.

References

The Peracetylation of Galactose: A Deep Dive into the Mechanism with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acetylation of galactose, a fundamental reaction in carbohydrate chemistry, serves as a critical step in the synthesis of various bioactive molecules and pharmaceutical intermediates. The introduction of acetyl groups protects the hydroxyl moieties, enhancing solubility in organic solvents and enabling regioselective modifications. This guide provides a comprehensive overview of the mechanism of galactose per-O-acetylation using acetic anhydride (B1165640), detailing reaction pathways, catalytic influences, and experimental considerations.

Core Reaction Mechanism

The per-O-acetylation of D-galactose with acetic anhydride involves the esterification of all five hydroxyl groups to yield D-galactose pentaacetate. This reaction can be catalyzed by either a base or an acid, with the choice of catalyst significantly influencing the reaction rate, yield, and the anomeric selectivity of the product.

The general reaction proceeds as follows:

D-Galactose + 5 Acetic Anhydride → this compound + 5 Acetic Acid

The reaction typically results in a mixture of the α-D-galactopyranose and β-D-galactopyranose anomers. The ratio of these anomers is dependent on the reaction conditions, including the catalyst, temperature, and reaction time.

Base-Catalyzed Acetylation

In the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297), the catalyst serves a dual role. It acts as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct. Pyridine is a commonly used catalyst and solvent for this reaction.[1][2] The mechanism involves the activation of acetic anhydride by the base.

The reaction of galactose with acetic anhydride in the presence of pyridine typically yields a mixture of α- and β-anomers.[1] 4-Dimethylaminopyridine (DMAP) is often used as a more potent catalyst to accelerate the reaction.[3][4]

Acid-Catalyzed Acetylation

Lewis acids such as zinc chloride (ZnCl₂) and Brønsted acids like perchloric acid (HClO₄) can also catalyze the acetylation of galactose.[2][5] The Lewis acid coordinates with the carbonyl oxygen of the acetic anhydride, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of galactose.

Anomeric Selectivity

The stereochemical outcome at the anomeric carbon (C-1) is a crucial aspect of galactose acetylation. The formation of either the α- or β-pentaacetate anomer is influenced by thermodynamic and kinetic factors, which are in turn dictated by the reaction conditions.

  • Under basic conditions (e.g., pyridine), an equilibrium between the α and β anomers of galactose in solution exists. The acetylation is kinetically controlled, and the configuration of the starting galactose can influence the resulting acetate's configuration.[6][7]

  • Under acidic conditions, anomerization of the product can occur. Treating β-D-glucose pentaacetate with Lewis acids can lead to the more stable α-anomer.[8] A similar principle applies to galactose.

Quantitative Data Summary

The following tables summarize quantitative data from various reported experimental conditions for the per-O-acetylation of galactose and related sugars.

CatalystReagentSolventTemperature (°C)Time (h)Yield (%)Anomer Ratio (α:β)Reference
PyridineAcetic Anhydride (20 equiv.)Pyridine252458-66Mixture[1]
Sodium AcetateAcetic Anhydride-110---[2]
Sodium AcetateAcetic AnhydrideButyl AcetateReflux0.595 (crude)-[9]
Lithium Perchlorate (0.1 equiv. per OH)Acetic Anhydride (1.1 equiv. per OH)-40-HighMixture[5]
Pyridine / DMAP (cat.)Acetic Anhydride (6.1 equiv.)Pyridine0 to RT12~99-[4]
Anhydrous Sodium AcetateVinyl AcetateToluene (B28343)/Benzene400.25-Predominantly β[10]

Experimental Protocols

General Procedure for Per-O-acetylation using Acetic Anhydride and Pyridine[11]
  • Dissolution: Dissolve D-galactose (1.0 equivalent) in anhydrous pyridine.

  • Addition of Acetic Anhydride: Add a large excess of acetic anhydride dropwise to the solution.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the mixture under reduced pressure. Co-evaporate with toluene several times to remove traces of pyridine.

  • Purification: Purify the resulting residue by silica (B1680970) gel column chromatography (e.g., using a mixture of cyclohexane (B81311) and ethyl acetate) to obtain the galactose pentaacetate. This procedure typically yields a mixture of α and β anomers.[11]

Acetylation using Acetic Anhydride and Sodium Acetate[12]
  • Preparation: Dissolve sodium acetate (0.0601 mole) in acetic anhydride (30 mL). Heat the stirring solution to 70°C.

  • Addition of Galactose: Add dried galactose (0.055 mole) to the solution and heat to 95°C.

  • Reaction: Stir the reaction for 18 hours.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extraction: Wash the reaction mixture with dichloromethane (B109758) (DCM) and separate the layers.

  • Isolation: Collect the organic layer and remove the solvent under reduced pressure to obtain galactose pentaacetate in high yield.[12]

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products Galactose D-Galactose ActivatedComplex Activated Acetic Anhydride or Protonated Galactose Galactose->ActivatedComplex AceticAnhydride Acetic Anhydride AceticAnhydride->ActivatedComplex Catalyst Base (e.g., Pyridine) or Acid (e.g., ZnCl₂) Catalyst->ActivatedComplex AlphaAnomer α-D-Galactose Pentaacetate ActivatedComplex->AlphaAnomer BetaAnomer β-D-Galactose Pentaacetate ActivatedComplex->BetaAnomer Byproduct Acetic Acid ActivatedComplex->Byproduct

Caption: General mechanism of galactose acetylation.

Experimental_Workflow Start Start: D-Galactose Dissolution Dissolve in Solvent (e.g., Pyridine) Start->Dissolution Addition Add Acetic Anhydride and Catalyst Dissolution->Addition Reaction Stir at specified Temperature and Time Addition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench Reaction and Remove Solvent Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography or Recrystallization Workup->Purification Product Isolated D-Galactose Pentaacetate (α/β mixture) Purification->Product

Caption: Typical experimental workflow for galactose acetylation.

References

Spectroscopic Analysis of D-Galactose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for D-Galactose pentaacetate. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental protocols for the characterization of this acetylated carbohydrate.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to the ester functional groups introduced during acetylation.

IR Data Summary

The primary absorption bands observed in the IR spectrum of β-D-Galactose pentaacetate are summarized in the table below. These absorptions are characteristic of the acetyl groups and the pyranose ring structure.

Wavenumber (cm⁻¹)IntensityAssignment
~1740-1750StrongC=O stretch of acetate (B1210297) esters
~1220-1240StrongC-O stretch of acetate esters
~1040-1080StrongC-O stretch of the pyranose ring
~2900-3000MediumC-H stretch of alkyl groups

Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) Spectroscopy.

Instrumentation:

  • A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27, equipped with an ATR accessory (e.g., a DuraSamplIR II with a diamond crystal).[1]

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the infrared spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) after the measurement.

IR Analysis Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Place Solid Sample on ATR Crystal Acquire Acquire Sample Spectrum Prep->Acquire Background Record Background Spectrum Background->Acquire Ratioing Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Interpret Identify Characteristic Peaks Process->Interpret

Workflow for ATR-IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). Electron Ionization (EI) is a common technique used for the analysis of relatively small, volatile molecules like this compound, often in conjunction with Gas Chromatography (GC).

Mass Spectrometry Data Summary

The molecular weight of this compound (C₁₆H₂₂O₁₁) is 390.34 g/mol .[2][3] The mass spectrum shows a series of fragment ions resulting from the cleavage of the parent molecule. The most abundant peaks in the EI mass spectrum are listed below.

m/zRelative Intensity (%)Putative Fragment Ion
4373.81[CH₃CO]⁺
9871.92[C₄H₆O₂]⁺
11579.99[C₅H₇O₃]⁺
15784.86[C₆H₉O₅]⁺
24299.99[C₁₀H₁₄O₆]⁺

Data obtained from an EI-B source with 70 eV ionization energy.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile compounds like acetylated sugars, GC-MS is a standard analytical method.

Instrumentation:

  • A Gas Chromatograph coupled to a Mass Spectrometer (e.g., JEOL JMS-D-300) with an Electron Ionization (EI) source.[1]

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate. The concentration should be optimized for the instrument, typically in the low ppm range.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.

    • The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5).

    • A temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • MS Analysis:

    • As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Ionization: The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[1] This is known as Electron Ionization (EI).

    • Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or magnetic sector) based on their mass-to-charge (m/z) ratio.

    • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and confirmation.

GC-MS Analysis Workflow

GCMS_Workflow GC-MS Analysis Workflow Sample Sample Dissolved in Volatile Solvent Injection Inject into GC Sample->Injection Separation GC Column Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analyzer (m/z Separation) Ionization->Analysis Detection Detector Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

General workflow for GC-MS analysis.
Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is complex. The following diagram illustrates a logical pathway to the formation of some of the major observed fragment ions. The initial molecular ion [M]⁺ is often unstable and not observed.

Fragmentation Mol This compound (m/z 390) M_plus [M]⁺˙ (m/z 390, unstable) Mol->M_plus -e⁻ m331 [M - OAc]⁺ (m/z 331) M_plus->m331 - ˙OAc m242 m/z 242 m331->m242 - CH₂OAc, -H m43 [CH₃CO]⁺ (m/z 43) m331->m43 m157 m/z 157 m242->m157 - CH₂OAc, -H, -CH₂ m115 m/z 115 m157->m115 - CH₂CO m98 m/z 98 m115->m98 - OH

References

Safety and handling precautions for D-Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling Precautions for D-Galactose Pentaacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound, intended for use by researchers, scientists, and professionals in drug development. The following sections detail the physical and chemical properties, hazard identification, safety precautions, and toxicological information, supported by experimental methodologies and visual representations of relevant biological pathways.

Chemical and Physical Properties

This compound is a derivative of D-galactose, where the hydroxyl groups are acetylated. This modification alters its physical and chemical properties, notably increasing its lipophilicity, which facilitates its passage across cell membranes.[1] Once inside the cell, it is presumed that cellular esterases hydrolyze the acetyl groups, releasing D-galactose.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₆H₂₂O₁₁[2]
Molecular Weight 390.34 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 142-146 °C[3]
Solubility Insoluble in water; Soluble in ethanol (B145695) and chloroform[3]
CAS Number 4163-60-4[2]

Hazard Identification and Safety Precautions

While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated.[4] Therefore, it should be handled with care, adhering to standard laboratory safety practices.

Table 2: GHS Hazard Classification

Hazard ClassClassification
Acute Toxicity (Oral, Dermal, Inhalation) Not classified
Skin Corrosion/Irritation Not classified
Serious Eye Damage/Irritation Not classified
Respiratory or Skin Sensitization Not classified
Germ Cell Mutagenicity Not classified
Carcinogenicity Not classified
Reproductive Toxicity Not classified
Specific Target Organ Toxicity (Single Exposure) Not classified
Specific Target Organ Toxicity (Repeated Exposure) Not classified
Aspiration Hazard Not classified
Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or goggles.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[4]

First Aid Measures
  • After Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[4]

  • After Skin Contact: Wash with soap and water. Get medical attention if irritation develops.[4]

  • After Eye Contact: Flush with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[4]

  • After Ingestion: Do not induce vomiting. Rinse mouth with water. Get medical attention if symptoms occur.[4]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, or carbon dioxide.[4]

  • Specific Hazards: Thermal decomposition may produce carbon monoxide and carbon dioxide.[4]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[4]

  • Environmental Precautions: Prevent entry into drains and waterways.[4]

  • Methods for Cleaning Up: Sweep up or vacuum the material and place it in a suitable disposal container.[4]

Toxicological Information

The toxicological profile of this compound is not extensively studied. However, research on its parent compound, D-galactose, provides insights into its potential biological effects. Chronic administration of D-galactose is a well-established model for inducing aging-like symptoms in animals, primarily through oxidative stress.[5][6][7]

Acute Toxicity

No specific acute toxicity data (e.g., LD50) is available for this compound.[4] It is generally considered to have low acute toxicity.

Genotoxicity

There is no specific data on the genotoxicity of this compound.

Biological Effects
  • Insulin (B600854) Secretion: Studies on isolated rat pancreatic islets have shown that α-D-galactose pentaacetate can inhibit insulin release, while the β-anomer has little to no effect.[8][9] This suggests a potential interaction with cellular signaling pathways involved in insulin secretion.

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test - adapted from OECD 471)

This test assesses the potential of a substance to induce gene mutations.

  • Tester Strains: Use histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[6][10]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9-mix from rat liver).[6]

  • Procedure (Plate Incorporation Method): a. Prepare various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). b. To 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test solution, and 0.5 mL of S9-mix or buffer. c. Vortex and pour the mixture onto a minimal glucose agar plate. d. Incubate the plates at 37°C for 48-72 hours. e. Count the number of revertant colonies.[6][11]

  • Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.[6]

In Vitro Mammalian Cell Micronucleus Test (adapted from OECD 487)

This assay detects chromosomal damage.

  • Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).[12][13]

  • Procedure: a. Culture the cells to an appropriate density. b. Treat the cells with various concentrations of this compound, with and without metabolic activation (S9-mix), for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.[12] c. After treatment, wash the cells and add cytochalasin B to block cytokinesis, resulting in binucleated cells. d. Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye). e. Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[12]

In Vitro Cytotoxicity Assay: Neutral Red Uptake (adapted from ISO 10993-5)

This test assesses the potential of a substance to cause cell death.

  • Cell Line: Use a suitable mammalian cell line, such as Balb/c 3T3 fibroblasts.[9][14]

  • Procedure: a. Seed cells in a 96-well plate and incubate for 24 hours to form a semi-confluent monolayer. b. Prepare serial dilutions of this compound in the culture medium. c. Replace the existing medium with the medium containing the test substance and incubate for 24 hours. d. Remove the treatment medium and add a medium containing neutral red dye. Incubate for 3 hours to allow viable cells to take up the dye into their lysosomes. e. Wash the cells and then extract the dye from the viable cells using a destain solution. f. Measure the absorbance of the extracted dye using a spectrophotometer.[9][15]

  • Evaluation: A reduction in the uptake of neutral red compared to the control indicates cytotoxicity. The concentration that causes a 50% reduction in viability (IC50) is determined.[15]

Signaling Pathways

The biological effects of D-galactose, the deacetylated form of this compound, are often linked to the induction of oxidative stress, which can activate several signaling pathways.

D-Galactose Induced Aging and Oxidative Stress Pathway

Excess D-galactose can lead to the formation of advanced glycation end-products (AGEs) and reactive oxygen species (ROS), triggering cellular senescence and inflammatory responses.[5][6][7]

D_Galactose_Aging_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular D-Galactose D-Galactose Galactitol Galactitol D-Galactose->Galactitol AGEs AGEs D-Galactose->AGEs ROS ROS D-Galactose->ROS RAGE RAGE AGEs->RAGE Oxidative_Stress Oxidative_Stress ROS->Oxidative_Stress NF_kB NF_kB Oxidative_Stress->NF_kB MAPK MAPK Oxidative_Stress->MAPK RAGE->Oxidative_Stress Inflammation Inflammation NF_kB->Inflammation Cellular_Senescence Cellular_Senescence NF_kB->Cellular_Senescence Apoptosis Apoptosis MAPK->Apoptosis MAPK->Cellular_Senescence

Caption: D-Galactose induced aging and oxidative stress pathway.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following workflow illustrates the general procedure for assessing the cytotoxicity of a test substance using an in vitro cell-based assay.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Culture C Expose Cells to Test Substance A->C B Prepare Test Substance Dilutions B->C D Perform Viability Assay (e.g., Neutral Red Uptake) C->D E Measure Absorbance D->E F Calculate Cell Viability E->F G Determine IC50 F->G

Caption: General workflow for in vitro cytotoxicity testing.

Crosstalk between Nrf2 and NF-κB Signaling in Oxidative Stress

Oxidative stress, a potential consequence of high D-galactose levels, is regulated by the interplay between the Nrf2 and NF-κB signaling pathways. Nrf2 is a key regulator of the antioxidant response, while NF-κB is a central mediator of inflammation.

Nrf2_NFkB_Crosstalk cluster_stress Cellular Stress cluster_pathways Signaling Pathways Oxidative_Stress Oxidative_Stress Nrf2_Activation Nrf2_Activation Oxidative_Stress->Nrf2_Activation NFkB_Activation NFkB_Activation Oxidative_Stress->NFkB_Activation Nrf2_Activation->NFkB_Activation Inhibition Antioxidant_Response Antioxidant_Response Nrf2_Activation->Antioxidant_Response NFkB_Activation->Nrf2_Activation Inhibition Inflammatory_Response Inflammatory_Response NFkB_Activation->Inflammatory_Response

Caption: Crosstalk between Nrf2 and NF-κB in oxidative stress.

References

Methodological & Application

Application Notes and Protocols for the Use of D-Galactose Pentaacetate as a Glycosyl Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose pentaacetate is a versatile and stable precursor for the synthesis of a wide array of glycoconjugates, serving as a fundamental building block in carbohydrate chemistry.[1][2] Its acetylated form enhances its solubility in organic solvents and allows for controlled activation as a glycosyl donor in the presence of Lewis acids.[3][4] These application notes provide detailed protocols and data for the use of this compound in O- and S-glycosylation reactions, crucial for the development of therapeutics, molecular probes, and other advanced materials in drug development and glycobiology research.[2]

Key Applications

  • Synthesis of Oligosaccharides and Polysaccharides: Serves as a foundational unit for the construction of complex carbohydrate chains.[1][2]

  • Preparation of Glycoconjugates: Enables the glycosylation of peptides, proteins, lipids, and other molecules to study their biological functions or enhance their therapeutic properties.

  • Drug Development: Used in the synthesis of glycolipids, glycopeptides, and other glycosylated natural products with potential therapeutic activities.[5]

  • Biochemical Research: Facilitates the preparation of enzyme substrates and inhibitors for studying carbohydrate-related metabolic pathways.[2][5]

Chemical Properties

PropertyValueReference
Chemical Formula C₁₆H₂₂O₁₁[5]
Molecular Weight 390.34 g/mol [5]
Appearance White crystalline powder[5]
Solubility Soluble in ethanol, chloroform; Insoluble in water[4][5]
Melting Point 142-146 °C[5]
Specific Rotation +23° to +26° (c=1, CHCl₃)[5]

O-Glycosylation Protocols

O-Glycosylation using this compound is a common method for forming glycosidic bonds with alcohols, including simple alcohols, phenols, and hydroxyl groups on other sugars to form disaccharides. The reaction is typically promoted by a Lewis acid.

General Glycosylation Reaction Workflow

Glycosylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Donor This compound (Glycosyl Donor) Mix Mix Donor, Acceptor, and Solvent Donor->Mix Acceptor Glycosyl Acceptor (Alcohol/Thiol) Acceptor->Mix Solvent Anhydrous Solvent (e.g., DCM) Solvent->Mix Cool Cool to specified temperature (e.g., 0°C) Mix->Cool Add_LA Add Lewis Acid (e.g., SnCl₄, BF₃·OEt₂) Cool->Add_LA Stir Stir at specified temperature and time Add_LA->Stir Quench Quench Reaction (e.g., NaHCO₃ solution) Stir->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: General experimental workflow for Lewis acid-promoted glycosylation.

Protocol 1: Synthesis of Allyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside

This protocol details the synthesis of an O-glycoside using a simple alcohol as the acceptor.

Materials:

  • β-D-Galactose pentaacetate

  • Allyl alcohol

  • Dichloromethane (DCM), anhydrous

  • Stannic chloride (SnCl₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

  • Dissolve β-D-galactose pentaacetate (5.0 g, 12.8 mmol) and allyl alcohol (0.87 mL, 12.8 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]

  • Bring the solution to reflux.[1]

  • Add stannic chloride (1.5 mL, 12.8 mmol) dropwise to the refluxing solution.[1]

  • Continue to stir the reaction at reflux for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and then pour it over ice.[1]

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution until the cessation of gas evolution.[1]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[1]

  • Combine the organic layers, wash with deionized water, and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to yield the desired allyl α-D-galactopyranoside.[1]

Results:

AcceptorLewis AcidSolventTime (h)TemperatureYield (%)Anomeric Ratio (α:β)Reference
Allyl alcoholSnCl₄DCM20Reflux54Predominantly α[1]

S-Glycosylation Protocols

S-Glycosylation involves the formation of a thioglycosidic bond. While direct glycosylation of thiols with this compound can be challenging, a common approach involves the in-situ generation of a more reactive donor or a two-step process. A widely used industrial method for synthesizing isopropyl-β-D-thiogalactoside (IPTG) starts with this compound.

Protocol 2: Synthesis of Isopropyl-β-D-thiogalactoside (IPTG) (Two-step)

This protocol is adapted from a common industrial synthesis method.

Part 1: Formation of Acetyl S-galactose

Materials:

  • β-D-Galactose pentaacetate

  • Thiourea (B124793)

  • Acid catalyst (e.g., HBr in acetic acid)

  • Organic solvent (e.g., acetone)

  • Sodium pyrosulfite

Procedure:

  • React penta-acetyl galactose with thiourea in the presence of an acid catalyst in an organic solvent. This reaction forms an acetyl S-galactose isothiourea salt intermediate.[3][6]

  • Treat the intermediate with a reducing agent like sodium pyrosulfite to yield acetyl S-galactose.[6]

Part 2: Alkylation and Deprotection

Materials:

Procedure:

  • React the acetyl S-galactose with isopropyl bromide in the presence of a base to form the S-isopropyl derivative.[6]

  • After purification, deacetylate the product using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation) to yield the final product, isopropyl-β-D-thiogalactoside (IPTG).[3]

Results:

Acceptor PrecursorReagentsProductYield (%)Anomeric SelectivityReference
Thiourea1. H⁺, Solvent 2. Na₂S₂O₅ 3. Isopropyl Bromide, Base 4. NaOMe/MeOHIsopropyl-β-D-thiogalactoside (IPTG)Highβ-selective[3][6]

Reaction Mechanism

The Lewis acid-promoted glycosylation of this compound proceeds through the formation of a key oxocarbenium ion intermediate. The stereochemical outcome is largely influenced by the neighboring group participation of the acetyl group at the C-2 position.

Glycosylation Mechanism cluster_mechanism Mechanism of β-Glycosylation Donor β-D-Galactose Pentaacetate LA_Coord Lewis Acid (LA) Coordination to Anomeric Acetate Donor->LA_Coord + LA Oxocarbenium Formation of Acyl-Dioxolenium Ion (Oxocarbenium Intermediate) LA_Coord->Oxocarbenium Acetate leaves Attack Nucleophilic Attack of Acceptor (ROH) from α-face (Sₙ2-like) Oxocarbenium->Attack + ROH Product 1,2-trans-Glycoside (β-Glycoside) Attack->Product

Caption: Mechanism of β-glycoside formation via neighboring group participation.

The Lewis acid activates the anomeric acetyl group, facilitating its departure and the formation of a cyclic acyl-dioxolenium ion intermediate. This intermediate shields the β-face of the galactose ring, directing the incoming nucleophile (the acceptor alcohol or thiol) to attack from the α-face. This results in an overall inversion of stereochemistry at the anomeric center, leading predominantly to the 1,2-trans product, which for galactose is the β-glycoside.

Factors Influencing Stereoselectivity

While the C-2 acetate group strongly favors the formation of β-glycosides, the α/β ratio can be influenced by several factors:

  • Lewis Acid: Stronger Lewis acids and lower temperatures can sometimes favor the formation of the thermodynamic α-product, particularly with less reactive acceptors.

  • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate and the reaction pathway.

  • Temperature: Higher temperatures can lead to an equilibrium between the α and β anomers, potentially increasing the proportion of the thermodynamically more stable anomer.

  • Acceptor Nucleophilicity: Highly reactive acceptors will quickly react with the initial dioxolenium ion to give the β-product. Less reactive (e.g., sterically hindered) acceptors may allow for equilibration to an α-linked product.

Summary of Glycosylation Reactions

DonorAcceptorPromoterProduct TypePredominant AnomerKey Considerations
This compoundPrimary AlcoholSnCl₄O-Glycosideα (in this case)Reaction conditions can influence stereoselectivity.[1]
This compoundThiol PrecursorVariousS-GlycosideβOften a multi-step synthesis is employed for higher yields and selectivity.[3][6]
This compoundPhenol (B47542)BF₃·OEt₂Aryl-O-GlycosideβBoron trifluoride etherate is an effective catalyst for phenol glycosylation, yielding 1,2-trans products.[7]
This compoundSugar HydroxylTMSOTfDisaccharideβThe nucleophilicity of the acceptor's hydroxyl group is a critical factor for yield and selectivity.

Conclusion

This compound is a cost-effective and versatile glycosyl donor for the synthesis of a variety of O- and S-glycosides. By carefully selecting the Lewis acid promoter, solvent, and reaction temperature, the stereochemical outcome of the glycosylation can be controlled to a significant extent, with the neighboring group participation of the C-2 acetyl group providing a strong preference for the formation of 1,2-trans (β) glycosidic linkages. The protocols and data presented here provide a foundation for researchers to utilize this compound in their synthetic endeavors in glycochemistry and drug discovery.

References

Application Notes and Protocols for Glycoside Synthesis using β-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosides, molecules in which a sugar is bound to a non-carbohydrate moiety (aglycone), are of significant interest in drug development and various biological studies.[1][2][3] The covalent attachment of a sugar unit can enhance the solubility, stability, and bioavailability of a drug molecule.[1] β-D-galactose pentaacetate is a key starting material in the synthesis of galactosides due to its stability and versatility as a glycosyl donor.[4][5] The acetyl protecting groups enhance its solubility in organic solvents and can be removed under mild conditions after the glycosidic bond is formed.[6] This document provides detailed protocols for the synthesis of β-D-galactose pentaacetate and its subsequent use in Lewis acid-catalyzed O-glycosylation reactions.

Synthesis of β-D-Galactose Pentaacetate

A common and high-yielding method for the preparation of β-D-galactose pentaacetate is the acetylation of D-galactose using acetic anhydride (B1165640) with a catalyst.

Experimental Protocol

Materials:

Procedure:

  • Dissolve sodium acetate (5 g, 0.0601 mol) in acetic anhydride (30 mL, 0.3005 mol) in a round-bottom flask with stirring and heat the solution to 70°C.

  • Carefully add dried D-galactose (10 g, 0.055 mol) to the heated solution.

  • Increase the temperature to 95°C and continue stirring for 18 hours.

  • After 18 hours, cool the reaction mixture and quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to yield β-D-galactose pentaacetate.[2]

Expected Yield: 98%[2]

Lewis Acid-Catalyzed O-Glycosylation

β-D-galactose pentaacetate can be used as a glycosyl donor to form O-glycosides in the presence of a Lewis acid catalyst. The reaction proceeds through the formation of an oxocarbenium ion intermediate.[7] The choice of Lewis acid can influence the reaction's efficiency and stereoselectivity.[8]

General Experimental Workflow

G start Start reagents Dissolve D-Galactose Pentaacetate and Alcohol Acceptor in Dry Solvent start->reagents cool Cool Reaction Mixture to 0°C reagents->cool add_la Add Lewis Acid (e.g., BF3·Et2O) cool->add_la react Stir at Room Temperature for 16 hours add_la->react quench Quench Reaction react->quench extract Work-up and Extraction quench->extract purify Purification by Column Chromatography extract->purify end_product Peracetylated Glycoside purify->end_product reacetylate Optional: Reacetylation (Acetic Anhydride, Pyridine) end_product->reacetylate Low Yield? end End end_product->end High Yield final_product Improved Yield of Peracetylated Glycoside reacetylate->final_product final_product->end

Caption: General workflow for Lewis acid-catalyzed O-glycosylation.

Experimental Protocol for Allyl Glycoside Synthesis

This protocol describes the synthesis of an allyl galactoside, a common intermediate for further functionalization.

Materials:

  • β-D-galactose pentaacetate

  • Allyl alcohol

  • Boron trifluoride etherate (BF₃·Et₂O)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Pyridine (B92270)

  • Acetic anhydride

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve β-D-galactose pentaacetate (1.0 equivalent) and allyl alcohol (4.0 equivalents) in anhydrous dichloromethane under an inert atmosphere (argon).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add boron trifluoride etherate (2.0 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Upon completion (monitored by TLC), quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Reacetylation Step: Dissolve the crude product in a mixture of pyridine and acetic anhydride (1:1 v/v) and stir at room temperature for 2 hours.

  • Remove the solvents under reduced pressure and co-evaporate with toluene.

  • Purify the final product by silica (B1680970) gel column chromatography.[1]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the synthesis of β-D-galactose pentaacetate and a subsequent glycosylation reaction.

Table 1: Synthesis of β-D-Galactose Pentaacetate [2]

Starting MaterialReagentsTemperatureTime (h)Yield (%)
D-galactoseAcetic anhydride, NaOAc95°C1898

Table 2: Lewis Acid-Catalyzed Glycosylation of Allyl Alcohol with Peracetylated Sugars [1]

Glycosyl DonorLewis AcidReacetylationYield (%)α:β Ratio
Peracetylated GalactoseBF₃·Et₂ONo241:5
Peracetylated GalactoseBF₃·Et₂OYes751:5
Peracetylated GlucoseBF₃·Et₂ONo181:11
Peracetylated GlucoseBF₃·Et₂OYes761:11
Peracetylated LactoseBF₃·Et₂ONo21β only
Peracetylated LactoseBF₃·Et₂OYes61β only
Peracetylated MaltoseBF₃·Et₂ONo20α only
Peracetylated MaltoseBF₃·Et₂OYes64α only

Note: The reacetylation step significantly improves the yield of the desired peracetylated glycoside by converting partially deacetylated byproducts back to the fully acetylated form.[1]

Reaction Mechanism

The Lewis acid-catalyzed glycosylation of an alcohol with β-D-galactose pentaacetate proceeds through the following general mechanism:

G substrate β-D-Galactose Pentaacetate intermediate Oxocarbenium Ion Intermediate substrate->intermediate + LA lewis_acid Lewis Acid (LA) product O-Glycoside intermediate->product + ROH alcohol Alcohol (ROH)

Caption: Simplified mechanism of Lewis acid-catalyzed glycosylation.

The Lewis acid activates the anomeric acetyl group, leading to its departure and the formation of a resonance-stabilized oxocarbenium ion. The alcohol acceptor then attacks the anomeric carbon, and subsequent deprotonation yields the O-glycoside. The presence of the acetyl group at the C-2 position provides neighboring group participation, which typically favors the formation of the 1,2-trans glycosidic linkage (β-glycoside in the case of galactose).[4]

Applications in Drug Development

The synthesis of glycosides is a crucial step in the development of various therapeutic agents. Glycosylation can be used to:

  • Improve Pharmacokinetics: Enhance the water solubility and absorption of a drug.[1]

  • Target Specific Tissues: Glycosylated drugs can be designed to bind to specific lectin receptors on cell surfaces for targeted delivery.

  • Develop Prodrugs: The glycosidic bond can be designed to be cleaved by specific enzymes at the target site, releasing the active drug.

  • Modulate Biological Activity: The sugar moiety can interact with biological targets and influence the overall activity of the drug molecule.[2][3]

Conclusion

The use of β-D-galactose pentaacetate as a glycosyl donor provides a reliable and versatile method for the synthesis of O-glycosides. The protocols outlined in this document, particularly the inclusion of a reacetylation step, can lead to high yields of the desired glycosylated products. This methodology is a valuable tool for researchers and scientists in the field of drug development and medicinal chemistry.

References

Application Notes and Protocols: D-Galactose Pentaacetate in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Galactose pentaacetate is a pivotal building block in the chemical synthesis of oligosaccharides and glycoconjugates.[1][2] Its peracetylated form offers enhanced stability and solubility in organic solvents, making it a versatile glycosyl donor for the formation of glycosidic bonds.[1][2] These complex carbohydrate structures are of significant interest in biomedical research and drug development due to their crucial roles in biological processes such as cell recognition, immune response, and host-pathogen interactions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in oligosaccharide synthesis, including its preparation, glycosylation reactions, and deprotection strategies.

Introduction to this compound

β-D-Galactose pentaacetate (1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose) is a derivative of D-galactose where all hydroxyl groups are protected by acetyl groups.[1][3] This protection strategy is fundamental in carbohydrate chemistry for several reasons:

  • Increased Stability: The acetyl groups render the molecule more stable and less prone to unwanted side reactions compared to the unprotected sugar.[1]

  • Enhanced Solubility: Peracetylation significantly improves the solubility of the sugar in a wide range of organic solvents, which is crucial for chemical synthesis.[2]

  • Controlled Reactivity: The protected form allows for controlled and stereoselective glycosylation reactions.[1]

This compound serves as a key intermediate in the synthesis of various biologically significant molecules, including therapeutic agents and biochemical probes.[1][4][5]

Synthesis of this compound

The synthesis of this compound is typically achieved through the acetylation of D-galactose using acetic anhydride (B1165640) in the presence of a catalyst.[1][3]

Experimental Protocol: Acetylation of D-Galactose

This protocol describes the synthesis of β-D-galactose pentaacetate from D-galactose. A similar procedure can be used for the α-anomer with slight modifications to the catalytic system.[3]

Materials:

Procedure:

  • To a stirring solution of acetic anhydride (30 mL), add sodium acetate (5 g).[6]

  • Heat the mixture to 70°C.

  • Slowly add dry D-galactose (10 g) to the solution.[6]

  • Increase the temperature to 95°C and stir the reaction for 18 hours.[6]

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by carefully adding the mixture to a beaker of ice, followed by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.[6]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.[6]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform/methanol) to yield pure this compound.[3]

Quantitative Data:

ParameterValueReference
Typical Yield~90-98%[3][6]
Purity≥ 98%[2]
Melting Point139 - 146 °C (β-anomer)[2]
AppearanceWhite or almost white crystalline powder[2][5]

This compound as a Glycosyl Donor

The primary application of this compound in oligosaccharide synthesis is as a glycosyl donor.[1] In a typical glycosylation reaction, the anomeric acetate is replaced by a leaving group, and the resulting activated donor reacts with a glycosyl acceptor (a sugar with one or more free hydroxyl groups) in the presence of a promoter, usually a Lewis acid.

General Glycosylation Workflow

Glycosylation_Workflow cluster_donor Glycosyl Donor Preparation cluster_reaction Glycosylation Reaction cluster_product Product Isolation DGP D-Galactose Pentaacetate Donor Activated Glycosyl Donor (e.g., Glycosyl Bromide/Trichloroacetimidate) DGP->Donor Activation Reaction Glycosylation (Lewis Acid Promoter) Donor->Reaction Acceptor Glycosyl Acceptor (Partially protected sugar) Acceptor->Reaction Protected_Oligo Protected Oligosaccharide Reaction->Protected_Oligo Purification Purification (Chromatography) Protected_Oligo->Purification

Caption: General workflow for a glycosylation reaction using this compound.

Experimental Protocol: Synthesis of an α-Linked Galactose Disaccharide

This protocol details the synthesis of Allyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl-(1→X)-allyl-galactopyranoside, demonstrating the use of this compound as a precursor to a glycosyl donor.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Tin(IV) chloride (SnCl₄)

  • Allyl alcohol

  • Sodium bicarbonate

  • Ice

Procedure:

  • Dissolve dried this compound (5 g, 0.0139 mole) in anhydrous DCM (50 mL) and bring to reflux.[6]

  • Add stoichiometric amounts of tin(IV) chloride (1.63 mL, 0.0139 mole) and allyl alcohol (0.945 mL, 0.0139 mole) to the stirring solution.[6]

  • Continue refluxing for 20 hours, monitoring the reaction by TLC.[6]

  • After completion, quench the reaction by pouring it over ice and adding sodium bicarbonate until the solution is neutral.[6]

  • Separate the organic layer, and extract the aqueous layer with DCM.[6]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-linked disaccharide.[6]

Quantitative Data for Disaccharide Synthesis:

ParameterValueReference
Yield of α-anomer54%[6]
Anomeric SelectivityPredominantly α with trace amounts of β[6]

Deprotection of Acetylated Oligosaccharides

The final step in oligosaccharide synthesis is the removal of the protecting groups to yield the native carbohydrate. For acetyl groups, this is typically achieved by base-catalyzed transesterification (Zemplén deacetylation) or enzymatic hydrolysis.

Zemplén Deacetylation Protocol

Materials:

  • Protected oligosaccharide

  • Methanol, anhydrous

  • Sodium methoxide (B1231860) (catalytic amount, e.g., 0.5 M solution in methanol)

  • Amberlite IR120 (H⁺) resin or dilute acetic acid

Procedure:

  • Dissolve the acetylated oligosaccharide in anhydrous methanol.

  • Add a catalytic amount of sodium methoxide solution.

  • Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.

  • Neutralize the reaction mixture by adding Amberlite IR120 (H⁺) resin, stir for 15 minutes, and then filter. Alternatively, neutralize with a few drops of dilute acetic acid.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected oligosaccharide.

  • The crude product can be further purified by size-exclusion chromatography (e.g., Bio-Gel P2) or reversed-phase HPLC.[7]

Enzymatic Deprotection

Enzymatic deprotection offers a milder alternative to chemical methods and can sometimes provide regioselectivity. Lipases are commonly used for the hydrolysis of acetyl esters.[8]

Quantitative Data for Deprotection:

MethodReagentsYieldReference
Zemplén DeacetylationNaOMe in MeOHTypically >95%[7]
Enzymatic HydrolysisLipase>99% for α-glycosides, 75-80% for β-glycosides[8]

Applications in Drug Development and Research

This compound and the oligosaccharides synthesized from it have numerous applications:

  • Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various therapeutic agents.[1][4]

  • Drug Delivery: Incorporation of galactose moieties can improve the solubility, bioavailability, and targeted delivery of drugs.[1][4]

  • Biochemical Research: Used in studies of enzyme kinetics, metabolic pathways, and glycobiology.[1]

  • Development of Antivirals and Antibacterials: As a precursor for synthesizing galactose derivatives with potential antimicrobial properties.[3]

  • Cancer Immunotherapy: Used in the synthesis of α-Gal epitopes, which are targets for cancer immunotherapy.[3]

Logical Relationship of Synthesis and Deprotection

Oligosaccharide_Synthesis_Cycle D_Galactose D-Galactose Pentaacetate This compound D_Galactose->Pentaacetate Acetylation (Acetic Anhydride) Activated_Donor Activated Glycosyl Donor Pentaacetate->Activated_Donor Activation Protected_Oligo Protected Oligosaccharide Activated_Donor->Protected_Oligo Glycosylation (+ Acceptor) Deprotected_Oligo Deprotected Oligosaccharide Protected_Oligo->Deprotected_Oligo Deprotection (e.g., Zemplén)

Caption: The cycle of protection, activation, glycosylation, and deprotection in oligosaccharide synthesis.

References

Applications of D-Galactose Pentaacetate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose pentaacetate is a protected, acetylated derivative of D-galactose that serves as a crucial building block in the synthesis of targeted drug delivery systems. Its primary application lies in the functionalization of nanoparticles, liposomes, and other drug carriers to facilitate active targeting of the asialoglycoprotein receptor (ASGPR). The ASGPR is a C-type lectin receptor highly expressed on the surface of hepatocytes, making it an attractive target for liver-specific drug delivery. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects. These application notes provide an overview of the use of this compound in creating targeted drug delivery systems and detailed protocols for their synthesis and evaluation.

Key Applications

  • Hepatocyte-Targeted Drug Delivery: Galactose-functionalized nanocarriers are readily recognized and internalized by hepatocytes via ASGPR-mediated endocytosis. This allows for the targeted delivery of therapeutic agents for the treatment of liver diseases such as hepatitis, liver cancer, and genetic disorders.[1][2][3]

  • Improved Pharmacokinetics: By targeting the liver, galactose-modified drug delivery systems can alter the biodistribution and pharmacokinetic profile of encapsulated drugs, leading to increased drug concentration at the site of action.

  • Enhanced Cellular Uptake: The specific interaction between the galactose ligand and the ASGPR significantly enhances the cellular uptake of the drug carrier by hepatocytes compared to non-targeted systems.[4]

  • Reduced Systemic Toxicity: Delivering drugs directly to the target organ reduces their exposure to healthy tissues, thereby minimizing systemic toxicity and adverse effects.

Data Summary: Physicochemical Properties and Efficacy of Galactosylated Nanoparticles

The following tables summarize quantitative data from various studies on D-galactose-functionalized nanoparticles, providing a comparative overview of their key characteristics.

Table 1: Physicochemical Characterization of Galactosylated Nanoparticles

Nanoparticle FormulationPolymer/Lipid BaseAverage Particle Size (nm)Zeta Potential (mV)Reference
Gal-CSO/ATP NanoparticlesChitosan (B1678972) Oligosaccharide150-250+15 to +25[5]
DOX-PLGA-di-GAL NPPLGA258 ± 47-62.3[6]
Galactosylated Chitosan MicrospheresChitosan1050+15[7]
GC/5-FU NanoparticlesGalactosylated Chitosan35.19 ± 9.50+10.34 ± 1.43[1]
Galactosylated Albumin NanoparticlesAlbuminNot SpecifiedNot Specified[8]

Table 2: Drug Loading and In Vitro Release Characteristics

Nanoparticle FormulationDrugEncapsulation Efficiency (%)Drug Loading (%)Release Profile HighlightsReference
Gal-CSO/ATP NanoparticlesATP>80%~15%Biphasic: Initial burst followed by sustained release (61.5% in 48h)[5]
DOX-PLGA-di-GAL NPDoxorubicin83%Not SpecifiedThree-phase release profile[6]
Galactosylated Chitosan Coated BSA Microspheres5-Fluorouracil40.3%2.9%Delayed and less burst release compared to uncoated microspheres[9]
GC/5-FU Nanoparticles5-Fluorouracil81.82% ± 5.32%6.12% ± 1.36%Sustained release over 48 hours[1]
Plain and Galactose Coated NanoparticlesCimetidine3.80% to 19.08%3.45% to 18.98%Not Specified[8]

Experimental Protocols

Protocol 1: Synthesis of Galactosylated Chitosan (GC) Nanoparticles

This protocol describes the synthesis of galactosylated chitosan nanoparticles for targeted drug delivery. This compound is first deacetylated to provide the galactose moiety, which is then conjugated to chitosan.

Materials:

  • This compound

  • Anhydrous sodium acetate (B1210297)

  • Vinyl acetate

  • Toluene (B28343)

  • Benzene (B151609)

  • Ethanol

  • Chitosan

  • Lactobionic acid (LA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-Morpholino)ethanesulfonic acid (MES) buffer

  • Drug to be encapsulated (e.g., 5-Fluorouracil)

  • Sodium tripolyphosphate (TPP)

Procedure:

  • Synthesis of β-D-Galactose Pentaacetate (Intermediate):

    • Dissolve D-galactose and vinyl acetate in a mixed solvent of toluene and benzene with anhydrous sodium acetate as a catalyst.

    • Control the reaction temperature at 40°C for 15-20 minutes.

    • Distill under reduced pressure, filter, and wash the filtrate with ethanol.

    • Dry the product in a vacuum to obtain β-D-galactose pentaacetate.[10]

  • Synthesis of Galactosylated Chitosan (GC):

    • Dissolve chitosan in 2% hydrochloric acid aqueous solution.

    • Activate lactobionic acid (LA) with EDC and NHS in MES buffer (pH 4.7).

    • Add the activated LA solution to the chitosan solution and stir for 72 hours at room temperature.

    • Dialyze the reaction mixture against deionized water for 5 days and then lyophilize to obtain galactosylated chitosan.[7][9]

  • Preparation of Drug-Loaded GC Nanoparticles:

    • Dissolve the galactosylated chitosan in acetic acid solution.

    • Dissolve the drug (e.g., 5-Fluorouracil) in deionized water.

    • Add the drug solution to the GC solution and stir.

    • Add TPP solution dropwise to the GC-drug mixture under constant stirring to form nanoparticles via ionic gelation.

    • Centrifuge the nanoparticle suspension, wash with deionized water, and lyophilize for storage.[1]

Protocol 2: In Vitro Cellular Uptake of Galactosylated Nanoparticles in HepG2 Cells

This protocol details the procedure to assess the cellular uptake of galactose-functionalized nanoparticles by ASGPR-expressing human liver cancer cells (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fluorescently labeled galactosylated nanoparticles (e.g., FITC-labeled)

  • Fluorescently labeled non-galactosylated nanoparticles (control)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Confocal Laser Scanning Microscope (CLSM) or Flow Cytometer

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Seed HepG2 cells in 24-well plates containing sterile glass coverslips at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[5]

  • Nanoparticle Incubation:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing fluorescently labeled galactosylated nanoparticles to the cells. As a control, treat a separate set of cells with fluorescently labeled non-galactosylated nanoparticles.

    • Incubate the cells for a predetermined time (e.g., 2, 4, or 24 hours) at 37°C.[4]

  • Cell Fixation and Staining:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Fix the cells with 4% paraformaldehyde for 20 minutes at 4°C.

    • Wash the cells with PBS and stain the nuclei with DAPI for 15 minutes.

  • Visualization and Quantification:

    • Confocal Microscopy: Mount the coverslips on glass slides and visualize the cellular uptake of nanoparticles using a CLSM. The red fluorescence of the drug (if applicable) and the blue fluorescence of DAPI can be observed.[11]

    • Flow Cytometry: For quantitative analysis, detach the cells using trypsin, wash with PBS, and resuspend in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.

Protocol 3: In Vivo Biodistribution Study of Galactosylated Nanoparticles

This protocol describes a method to evaluate the biodistribution of galactose-targeted nanoparticles in a murine model.

Materials:

  • Athymic nude mice (or other appropriate strain)

  • Galactosylated nanoparticles labeled with a fluorescent dye (e.g., Cy5) or a radionuclide (e.g., 99mTc)

  • Non-galactosylated nanoparticles (control)

  • Anesthesia (e.g., isoflurane)

  • Saline solution

  • In vivo imaging system (for fluorescence imaging) or a gamma counter (for radioactivity measurement)

Procedure:

  • Animal Handling and Administration:

    • Acclimatize the mice for at least one week before the experiment.

    • Administer the labeled galactosylated nanoparticles (or control nanoparticles) to the mice via intravenous (tail vein) injection.[12] The typical dose will depend on the nanoparticle formulation and the label.

  • In Vivo Imaging (Optional):

    • At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body imaging using an appropriate in vivo imaging system to monitor the real-time biodistribution of the nanoparticles.

  • Organ Harvesting and Analysis:

    • At the final time point, euthanize the mice.

    • Perfuse the animals with saline to remove blood from the organs.

    • Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, and brain).[13]

    • Weigh each organ.

  • Quantification:

    • Fluorescence: Homogenize the organs and measure the fluorescence intensity using a plate reader. Calculate the percentage of injected dose per gram of tissue (%ID/g).

    • Radioactivity: Measure the radioactivity in each organ using a gamma counter. Calculate the %ID/g.

  • Data Analysis:

    • Compare the biodistribution profiles of the galactosylated and non-galactosylated nanoparticles to determine the targeting efficiency to the liver.

Visualizations

ASGPR-Mediated Endocytosis Pathway

ASGPR_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gal_NP Galactosylated Nanoparticle ASGPR ASGPR Gal_NP->ASGPR 1. Binding Clathrin_pit Clathrin-coated Pit ASGPR->Clathrin_pit 2. Internalization Recycling_vesicle Recycling Vesicle ASGPR->Recycling_vesicle 7. Receptor Recycling Endosome Early Endosome Clathrin_pit->Endosome 3. Endosome Formation Endosome->ASGPR Drug_release Drug Release Endosome->Drug_release 5. Drug Release Lysosome Lysosome Recycling_vesicle->ASGPR 8. Return to Membrane Drug_release->Lysosome 6. Degradation/ Metabolism

Caption: ASGPR-mediated endocytosis of a galactosylated nanoparticle.

Experimental Workflow for Nanoparticle Synthesis and Characterization

Nanoparticle_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation start Start Materials (this compound, Polymer/Lipid, Drug) synthesis Nanoparticle Formulation (e.g., Ionic Gelation, Emulsion) start->synthesis purification Purification (Centrifugation, Dialysis) synthesis->purification lyophilization Lyophilization purification->lyophilization physicochemical Physicochemical Properties (Size, Zeta Potential, Morphology) lyophilization->physicochemical efficacy Efficacy (Drug Loading, Encapsulation Efficiency) lyophilization->efficacy release In Vitro Drug Release lyophilization->release invitro In Vitro Studies (Cellular Uptake, Cytotoxicity) release->invitro invivo In Vivo Studies (Biodistribution, Efficacy) invitro->invivo

Caption: General workflow for synthesis and evaluation of galactosylated nanoparticles.

Logical Relationship for Targeted Drug Delivery

Targeting_Logic cluster_design Carrier Design cluster_targeting Targeting Mechanism cluster_outcome Therapeutic Outcome GalP D-Galactose Pentaacetate Conjugation Conjugation GalP->Conjugation Polymer Polymer/Lipid Backbone Polymer->Conjugation Drug Therapeutic Drug Encapsulation Encapsulation Drug->Encapsulation Gal_Carrier Galactosylated Carrier Conjugation->Gal_Carrier Gal_Carrier->Encapsulation Final_NP Final_NP Encapsulation->Final_NP Final Targeted Nanoparticle Binding Specific Binding ASGPR ASGPR on Hepatocytes Binding->ASGPR Internalization Internalization ASGPR->Internalization Receptor-Mediated Endocytosis Drug_Release Intracellular Drug Release Therapeutic_Effect Enhanced Therapeutic Effect Drug_Release->Therapeutic_Effect Reduced_Toxicity Reduced Systemic Toxicity Therapeutic_Effect->Reduced_Toxicity

Caption: Logical flow from nanoparticle design to therapeutic outcome.

References

D-Galactose Pentaacetate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

D-Galactose pentaacetate is a protected form of D-galactose, a monosaccharide that plays a crucial role in various biological processes. Its per-acetylated form enhances its solubility in organic solvents and allows for selective chemical modifications, making it a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. These include galactosylated prodrugs with improved pharmacokinetic profiles and targeted drug delivery systems, particularly for hepatocytes, which express the asialoglycoprotein receptor (ASGPR) that recognizes galactose residues.[1][2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of galactosylated prodrugs and targeted nanoparticle drug delivery systems.

Application 1: Synthesis of Galactosylated Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Galactosylation of NSAIDs can reduce their gastrointestinal side effects and prolong their analgesic and anti-inflammatory activities.[5][6][7] The galactose moiety masks the free carboxylic acid group responsible for gastric irritation and can improve the drug's pharmacokinetic profile.[5]

Experimental Protocol: Synthesis of a Galactosylated Ibuprofen (B1674241) Prodrug (Ibu-GAL)

This protocol describes the synthesis of an ibuprofen-galactose conjugate via an ester linkage. The synthesis involves the initial preparation of a suitable galactose derivative from this compound.

Step 1: Synthesis of 1,2,3,4-tetra-O-acetyl-β-D-galactopyranose

This step involves the selective de-O-acetylation at the anomeric position of this compound.

  • Materials:

  • Procedure:

    • Dissolve β-D-galactose pentaacetate (1.0 eq) in dry DMF.

    • Add hydrazine acetate (1.1 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,2,3,4-tetra-O-acetyl-β-D-galactopyranose.

  • Quantitative Data:

    • Typical yields for this reaction are in the range of 80-90%.

Step 2: Esterification of 1,2,3,4-tetra-O-acetyl-β-D-galactopyranose with Ibuprofen

  • Materials:

    • 1,2,3,4-tetra-O-acetyl-β-D-galactopyranose

    • Ibuprofen

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1,2,3,4-tetra-O-acetyl-β-D-galactopyranose (1.0 eq), ibuprofen (1.2 eq), and DMAP (0.1 eq) in dry DCM.

    • Add a solution of DCC (1.2 eq) in DCM dropwise at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the peracetylated Ibu-GAL conjugate.

Step 3: Deacetylation of the Ibu-GAL Conjugate

  • Materials:

  • Procedure:

    • Dissolve the peracetylated Ibu-GAL conjugate in dry methanol.

    • Add a catalytic amount of sodium methoxide at 0 °C.

    • Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.

    • Neutralize the reaction mixture with Dowex 50WX8 resin.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the Ibu-GAL prodrug.

  • Quantitative Data:

    • Typical yields for the deacetylation step are >90%.

StepProductStarting MaterialKey ReagentsTypical Yield (%)
11,2,3,4-tetra-O-acetyl-β-D-galactopyranoseβ-D-Galactose pentaacetateHydrazine acetate, DMF80-90
2Peracetylated Ibu-GAL conjugate1,2,3,4-tetra-O-acetyl-β-D-galactopyranoseIbuprofen, DCC, DMAP70-85
3Ibu-GAL ProdrugPeracetylated Ibu-GAL conjugateSodium methoxide, Methanol>90

Experimental Workflow for Synthesis of Galactosylated NSAID Prodrug

G cluster_0 Step 1: Selective Deacetylation cluster_1 Step 2: Esterification cluster_2 Step 3: Deacetylation A This compound B 1,2,3,4-tetra-O-acetyl-β-D-galactopyranose A->B Hydrazine acetate, DMF D Peracetylated Ibu-GAL B->D C Ibuprofen C->D DCC, DMAP, DCM E Ibu-GAL Prodrug D->E NaOMe, MeOH

Caption: Workflow for the synthesis of a galactosylated NSAID prodrug.

Application 2: Synthesis of Liver-Targeted Anticancer Drug Conjugates

The high expression of the asialoglycoprotein receptor (ASGPR) on hepatocytes makes it an attractive target for the delivery of chemotherapeutic agents to the liver, potentially reducing systemic toxicity and increasing efficacy.[13][14][15] Doxorubicin (B1662922), a potent anticancer drug, can be conjugated with galactose to achieve liver-specific targeting.[13][16][17]

Experimental Protocol: Synthesis of a Galactosylated Doxorubicin Conjugate

This protocol outlines a general strategy for conjugating a galactose moiety to doxorubicin. The synthesis first involves the preparation of an activated galactose derivative from this compound.

Step 1: Synthesis of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide

  • Materials:

    • β-D-Galactose pentaacetate

    • Hydrogen bromide (HBr) in acetic acid (33%)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve β-D-galactose pentaacetate in DCM.

    • Add HBr in acetic acid dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture onto ice water and extract with DCM.

    • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude glycosyl bromide, which is used immediately in the next step.

  • Quantitative Data:

    • This reaction typically proceeds in high yield (>90%).

Step 2: Glycosylation of a Linker Molecule

A bifunctional linker with a hydroxyl group and another reactive group (e.g., a carboxylic acid or an amine) is glycosylated.

  • Materials:

    • 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide

    • Linker molecule (e.g., 4-hydroxybenzoic acid)

    • Silver(I) oxide or Mercury(II) cyanide

    • Acetonitrile

  • Procedure:

    • Dissolve the linker molecule and the glycosyl bromide in dry acetonitrile.

    • Add the promoter (e.g., silver(I) oxide) and stir the mixture in the dark at room temperature overnight.

    • Filter the reaction mixture through Celite and concentrate the filtrate.

    • Purify the product by column chromatography.

Step 3: Conjugation to Doxorubicin and Deacetylation

The galactose-linker conjugate is then coupled to doxorubicin, followed by deprotection of the acetyl groups.

  • Materials:

    • Galactose-linker conjugate

    • Doxorubicin hydrochloride

    • Coupling agents (e.g., EDC, HOBt)

    • Triethylamine (B128534)

    • DMF

    • Sodium methoxide in methanol

  • Procedure:

    • Dissolve the galactose-linker conjugate, doxorubicin hydrochloride, EDC, and HOBt in DMF.

    • Add triethylamine and stir the reaction at room temperature for 24 hours.

    • Purify the peracetylated conjugate by preparative HPLC.

    • Dissolve the purified conjugate in methanol and treat with a catalytic amount of sodium methoxide.

    • After deacetylation is complete (monitored by TLC or HPLC), neutralize the reaction and purify the final galactosylated doxorubicin conjugate.

StepProductStarting MaterialKey ReagentsTypical Yield (%)
12,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromideβ-D-Galactose pentaacetateHBr in acetic acid>90
2Galactose-linker conjugateGlycosyl bromide, LinkerSilver(I) oxide60-80
3Galactosylated DoxorubicinGalactose-linker, DoxorubicinEDC, HOBt, NaOMe40-60 (two steps)

Workflow for Synthesis of a Galactosylated Doxorubicin Conjugate

G cluster_0 Step 1: Glycosyl Bromide Formation cluster_1 Step 2: Linker Glycosylation cluster_2 Step 3: Doxorubicin Conjugation cluster_3 Step 4: Deacetylation A This compound B Acetobromo-α-D-galactose A->B HBr/AcOH D Galactose-Linker Conjugate (acetylated) B->D C Linker Molecule C->D Ag2O F Galactosylated Doxorubicin (acetylated) D->F E Doxorubicin E->F EDC, HOBt G Final Galactosylated Doxorubicin Prodrug F->G NaOMe, MeOH

Caption: General workflow for synthesizing a galactosylated doxorubicin prodrug.

Application 3: Preparation of Liver-Targeted Nanoparticles

Galactose-functionalized nanoparticles are designed to be specifically taken up by hepatocytes through ASGPR-mediated endocytosis.[13][15] This approach can be used to deliver a variety of therapeutic agents, including small molecules and biologics, to the liver.

Experimental Protocol: Preparation of Galactosylated Chitosan (B1678972) Nanoparticles

This protocol describes the preparation of galactosylated chitosan nanoparticles for liver-targeted drug delivery.

  • Materials:

    • Chitosan

    • Lactobionic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-Hydroxysuccinimide (NHS)

    • Drug to be encapsulated (e.g., a model drug like fluorescein (B123965) isothiocyanate)

    • Sodium tripolyphosphate (TPP)

  • Procedure:

    • Synthesis of Galactosylated Chitosan (GC): a. Dissolve chitosan in an acidic aqueous solution (e.g., 1% acetic acid). b. Dissolve lactobionic acid in water and activate the carboxylic acid group with EDC and NHS for 15 minutes. c. Add the activated lactobionic acid solution to the chitosan solution and stir for 24 hours at room temperature. d. Dialyze the reaction mixture against deionized water for 3 days to remove unreacted reagents. e. Lyophilize the dialyzed solution to obtain GC.

    • Preparation of Drug-Loaded GC Nanoparticles: a. Dissolve the GC in an acidic aqueous solution. b. Dissolve the drug in a suitable solvent and add it to the GC solution. c. Prepare an aqueous solution of TPP. d. Add the TPP solution dropwise to the GC-drug mixture under constant stirring. e. Nanoparticles will form spontaneously through ionic gelation. f. Stir the nanoparticle suspension for an additional 30 minutes. g. Centrifuge the suspension to collect the nanoparticles and wash them with deionized water.

  • Quantitative Data:

    • The degree of galactose substitution on chitosan can be controlled by the molar ratio of lactobionic acid to chitosan.

    • Drug loading and encapsulation efficiency depend on the drug's properties and the nanoparticle preparation parameters.

ParameterDescriptionTypical Values
Particle SizeHydrodynamic diameter of the nanoparticles150-300 nm
Polydispersity Index (PDI)Measure of the size distribution< 0.3
Zeta PotentialSurface charge of the nanoparticles+20 to +40 mV
Encapsulation EfficiencyPercentage of drug encapsulated in nanoparticles50-80%

ASGPR-Mediated Endocytosis Signaling Pathway

G cluster_0 Cell Exterior cluster_1 Hepatocyte Ligand Galactosylated Nanoparticle ASGPR ASGPR Ligand->ASGPR Binding Clathrin Clathrin-coated pit ASGPR->Clathrin Internalization Endosome Early Endosome Clathrin->Endosome Vesicle formation Endosome->ASGPR Receptor Recycling Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease Degradation Target Intracellular Target DrugRelease->Target Action

Caption: ASGPR-mediated endocytosis of a galactosylated nanoparticle.[14][15]

References

Application Notes and Protocols: Lewis Acid-Catalyzed Glycosylation with D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical process in the synthesis of a wide array of biologically significant molecules, including glycoproteins, glycolipids, and oligosaccharides. The stereoselective formation of a glycosidic bond is a pivotal step that often presents considerable synthetic challenges. Lewis acid catalysis offers a powerful and versatile strategy for activating glycosyl donors, such as the readily available D-galactose (B84031) pentaacetate, to facilitate the formation of these crucial linkages. This document provides a detailed protocol for the Lewis acid-catalyzed glycosylation of D-galactose pentaacetate with a generic alcohol acceptor, along with relevant data and mechanistic insights.

General Reaction Mechanism

Lewis acid-catalyzed glycosylation of peracetylated sugars typically proceeds through the activation of the anomeric acetate. The Lewis acid coordinates to the oxygen atom of the anomeric acetyl group, weakening the C1-O bond and facilitating its departure. This leads to the formation of a highly reactive oxocarbenium ion intermediate. The nucleophilic alcohol acceptor then attacks the anomeric carbon, leading to the formation of the glycosidic bond. The stereochemical outcome of the reaction (α or β) is influenced by several factors, including the nature of the Lewis acid, the solvent, the reaction temperature, and the structure of the glycosyl donor and acceptor.[1][2] For instance, strong Lewis acids like TMSOTf may favor the formation of an SN1-like pathway, while weaker Lewis acids such as BF3·Et2O might promote an SN2-type reaction.[1]

Experimental Protocols

This section outlines a general procedure for the Lewis acid-catalyzed glycosylation of β-D-galactose pentaacetate with a representative alcohol acceptor. Specific conditions may require optimization based on the substrate.

Materials:

  • β-D-Galactose pentaacetate (Glycosyl Donor)

  • Alcohol Acceptor (e.g., a primary or secondary alcohol)

  • Lewis Acid Catalyst (e.g., TMSOTf, BF3·Et2O, FeCl3, Bi(OTf)3)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Activated Molecular Sieves (4 Å)

  • Triethylamine (B128534) or Pyridine (for quenching)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate

  • Silica (B1680970) Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with β-D-galactose pentaacetate (1.0 equivalent) and the alcohol acceptor (1.2-1.5 equivalents).

  • Solvent and Drying Agent: Anhydrous solvent (DCM or DCE) is added to dissolve the reactants, followed by the addition of activated 4 Å molecular sieves to ensure anhydrous conditions. The mixture is stirred at room temperature for 30 minutes.

  • Reaction Initiation: The reaction mixture is cooled to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C). The Lewis acid catalyst (0.1 to 2.25 equivalents, see table below for examples) is then added dropwise via syringe.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (glycosyl donor) is consumed. Reaction times can vary from 1 hour to several hours.[3][4]

  • Quenching: Upon completion, the reaction is quenched by the addition of a base such as triethylamine or pyridine.

  • Workup: The mixture is diluted with the reaction solvent and filtered through a pad of Celite to remove the molecular sieves. The filtrate is washed successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired glycoside.

Data Presentation

The choice of Lewis acid significantly impacts the yield and stereoselectivity of the glycosylation reaction. The following table summarizes results from various studies using D-galactose derivatives as donors.

Glycosyl DonorAcceptorLewis AcidSolventTemp. (°C)TimeYield (%)α:β RatioReference
Peracetylated D-GalactosePolymeric AcceptorSnCl4-----[5]
Peracetylated D-GalactosePolymeric AcceptorBF3·Et2O-----[5]
Galactosyl DonorVarious AlcoholsTMSOTf---Good to ExcellentGood to Excellent α[1]
Galactosyl DonorVarious AlcoholsBF3·Et2O---Moderate to GoodModerate to Good β[1]
D-Glycosamine PentaacetatesFluorogenic AcceptorsFeCl31,2-DichloroethaneReflux-SatisfactoryHigh α[6][7]
Galactosyl HalidesVarious AcceptorsBi(OTf)3 (35 mol%)CH2Cl2rt~1 h--[3][4]
β-D-Galactose Pentaacetate-AlCl3 (2.25 equiv.)-110-- (Deacetylation)α-anomer favored[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product donor β-D-Galactose Pentaacetate reaction_mix Stir at Controlled Temp. donor->reaction_mix acceptor Alcohol Acceptor acceptor->reaction_mix sieves 4 Å Molecular Sieves sieves->reaction_mix solvent Anhydrous Solvent (DCM/DCE) solvent->reaction_mix lewis_acid Add Lewis Acid (e.g., TMSOTf) monitoring Monitor by TLC lewis_acid->monitoring quench Quench (e.g., Et3N) monitoring->quench filter Filter quench->filter wash Wash with NaHCO3 & Brine filter->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography dry->purify product Pure Glycoside purify->product

Caption: General workflow for Lewis acid-catalyzed glycosylation.

Proposed Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_glycosylation Glycosylation cluster_product Product donor D-Galactose Pentaacetate activation Activation of Anomeric Acetate donor->activation lewis_acid Lewis Acid (LA) lewis_acid->activation oxocarbenium Oxocarbenium Ion Intermediate activation->oxocarbenium -AcO-LA attack Nucleophilic Attack oxocarbenium->attack acceptor Alcohol Acceptor (R-OH) acceptor->attack glycoside Glycoside Product attack->glycoside + H+

Caption: Proposed mechanism of Lewis acid-catalyzed glycosylation.

References

Application Notes and Protocols: D-Galactose Pentaacetate for the Synthesis of Galactoconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-galactose pentaacetate is a versatile and pivotal intermediate in the realm of carbohydrate chemistry, particularly for the synthesis of complex galactoconjugates.[1] Its per-acetylated form enhances stability and solubility in organic solvents, making it an excellent glycosyl donor for the introduction of galactose moieties onto various aglycones, including amino acids, peptides, and other bioactive molecules.[2] This strategic glycosylation can significantly improve the pharmacokinetic and pharmacodynamic properties of parent molecules, such as enhancing solubility, increasing bioavailability, and enabling targeted delivery to specific tissues or cells.[1]

A prominent application of galactoconjugates lies in targeting the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes.[3][4] The ASGPR exhibits high affinity for terminal galactose and N-acetylgalactosamine residues, mediating the rapid endocytosis of bound ligands.[3] This targeted uptake mechanism is being extensively explored for the development of liver-specific drug delivery systems for treating various liver diseases, including hepatitis and hepatocellular carcinoma.[4]

These application notes provide detailed protocols for the synthesis of a model galactoconjugate, a glycosylated amino acid, using this compound, and an overview of the ASGPR-mediated endocytosis pathway.

I. Synthesis of a Glycosylated Amino Acid Building Block

This section details the synthesis of Nα-(9-Fluorenylmethoxycarbonyl)-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-L-serine, a valuable building block for the solid-phase synthesis of glycopeptides. The protocol is based on a microwave-assisted glycosylation which has been shown to significantly accelerate reaction times compared to traditional methods.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Glycosylation of Fmoc-L-Serine with β-D-Galactose Pentaacetate [5]

This protocol describes the direct glycosylation of Fmoc-L-serine, which has an unprotected carboxyl group, with β-D-galactose pentaacetate using a Lewis acid catalyst under microwave irradiation.

Materials:

  • Fmoc-L-Serine (Fmoc-Ser-OH)

  • β-D-Galactose pentaacetate

  • Tin(IV) chloride (SnCl₄) or Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Microwave reactor (e.g., Personal Chemistry, Emrys Optimizer)

  • 5-mL round-bottom microwave vial with cap

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • To a 5-mL round-bottom microwave vial, add Fmoc-L-Serine (0.2 mmol) and β-D-galactose pentaacetate (0.26 mmol).

  • Add 3 mL of anhydrous dichloromethane (CH₂Cl₂) to the vial.

  • Add the Lewis acid catalyst, either SnCl₄ (0.4 mmol) or BF₃·Et₂O (0.4 mmol), to the reaction mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C and maintain this temperature for 5 minutes. The temperature ramp from 25 °C to 100 °C typically takes about 90 seconds.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Monitor the reaction conversion by analytical HPLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the desired glycosylated Fmoc-serine derivative.

  • Characterize the final product by ESI-MS and ¹H NMR spectroscopy to confirm its identity and purity. The β-configuration is typically confirmed by the coupling constants observed in the ¹H NMR spectrum.[5]

Data Presentation

Table 1: Influence of Lewis Acid and Solvent on Microwave-Assisted Glycosylation of Fmoc-Ser-OH with β-D-Galactose Pentaacetate. [5]

EntryLewis Acid (2 equiv.)SolventReaction Time (min)Temperature (°C)Conversion (%)Yield (%)
1SnCl₄CH₂Cl₂51009572
2BF₃·Et₂OCH₂Cl₂51008565
3SnCl₄CH₃CN51007050
4BF₃·Et₂OCH₃CN51006548
5SnCl₄Toluene51004025
6BF₃·Et₂OToluene51003520

Data is based on the findings from the cited literature and illustrates the higher efficiency of SnCl₄ in CH₂Cl₂ for this specific reaction.

Table 2: Characterization Data for Nα-(9-Fluorenylmethoxycarbonyl)-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-L-serine.

AnalysisExpected Result
Molecular Formula C₃₂H₃₅NO₁₄
Molecular Weight 657.62 g/mol
ESI-MS [M+H]⁺ at m/z 658.2
¹H NMR Characteristic signals for the Fmoc group, serine backbone, and the acetylated galactose moiety. The anomeric proton (H-1 of galactose) should appear as a doublet with a coupling constant (J) of ~8 Hz, confirming the β-anomeric configuration.

II. Experimental Workflow and Signaling Pathway Visualization

Experimental Workflow

The synthesis of the galactoconjugate building block follows a straightforward workflow, which can be visualized as follows:

experimental_workflow cluster_start Starting Materials cluster_reaction Microwave-Assisted Glycosylation cluster_purification Purification & Analysis cluster_product Final Product d_gal_penta D-Galactose Pentaacetate reaction Mixing in CH₂Cl₂ + SnCl₄ d_gal_penta->reaction fmoc_ser Fmoc-L-Serine fmoc_ser->reaction microwave Microwave Irradiation 100°C, 5 min reaction->microwave hplc Preparative HPLC microwave->hplc characterization ESI-MS & NMR Characterization hplc->characterization final_product Glycosylated Fmoc-Serine characterization->final_product

Caption: Synthesis workflow for a glycosylated amino acid.

Asialoglycoprotein Receptor (ASGPR) Signaling Pathway

Galactoconjugates are recognized and internalized by hepatocytes via the ASGPR through clathrin-mediated endocytosis. This process is a key mechanism for the targeted delivery of therapeutics to the liver.

asgpr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm asgpr ASGPR clathrin_pit Clathrin-Coated Pit asgpr->clathrin_pit Recruitment ligand Galactoconjugate ligand->asgpr Binding ccv Clathrin-Coated Vesicle clathrin_pit->ccv Invagination & Fission early_endosome Early Endosome ccv->early_endosome Uncoating & Fusion late_endosome Late Endosome early_endosome->late_endosome Maturation recycling_endosome Recycling Endosome early_endosome->recycling_endosome Receptor Sorting lysosome Lysosome late_endosome->lysosome Fusion & Degradation recycling_endosome->asgpr Receptor Recycling

Caption: ASGPR-mediated endocytosis pathway.

Conclusion

This compound is an invaluable precursor for the synthesis of a wide array of galactoconjugates. The microwave-assisted protocol presented here offers a rapid and efficient method for producing glycosylated amino acids, which are essential building blocks for creating sophisticated glycopeptides for drug delivery and other biomedical applications. Understanding the cellular uptake mechanisms, such as the ASGPR-mediated endocytosis pathway, is crucial for the rational design of targeted galactoconjugate-based therapeutics. The provided protocols and diagrams serve as a foundational guide for researchers venturing into this exciting and impactful field of study.

References

Application Notes and Protocols for Enzymatic Synthesis Involving D-Galactose Pentaacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enzymatic synthesis involving D-galactose pentaacetate derivatives. The primary focus is on the highly regioselective deacetylation of this compound using lipases, a key step in generating valuable, partially protected galactose synthons for various applications in drug development and glycochemistry.

Introduction

D-galactose and its derivatives are fundamental components of numerous biologically significant molecules, including glycoproteins, glycolipids, and oligosaccharides, which play crucial roles in cellular recognition, signaling, and immune responses. The chemical synthesis of complex glycoconjugates often requires intricate protection and deprotection strategies to achieve the desired regioselectivity. This compound serves as a fully protected, stable starting material. Enzymatic synthesis offers a green and highly specific alternative to traditional chemical methods for the manipulation of such protected sugars. Lipases, in particular, have demonstrated remarkable utility in the regioselective deacetylation of peracetylated carbohydrates, providing access to partially protected intermediates that are pivotal for further glycosylation or modification.[1][2]

This document outlines the principles and provides a detailed protocol for the lipase-catalyzed deacetylation of this compound.

Key Applications of Enzymatically Modified this compound Derivatives

Partially deacetylated D-galactose derivatives are valuable intermediates for a range of applications:

  • Synthesis of Complex Oligosaccharides and Glycoconjugates: The selectively exposed hydroxyl groups serve as specific sites for subsequent glycosylation reactions to build complex carbohydrate structures.[3]

  • Pharmaceutical Intermediates: These derivatives can be incorporated into drug molecules to enhance solubility, improve bioavailability, or facilitate targeted delivery.

  • Biochemical Research: They are used in enzyme kinetics and metabolic pathway studies to understand carbohydrate metabolism and function in biological systems.[4]

Experimental Protocols

Protocol 1: Regioselective Deacetylation of β-D-Galactose Pentaacetate using Candida antarctica Lipase (B570770) B (CAL-B)

This protocol describes the enzymatic deacetylation of β-D-galactose pentaacetate at the anomeric position (C-1) to yield 2,3,4,6-tetra-O-acetyl-D-galactopyranose. This reaction is highly selective for the β-anomer.[4]

Materials and Reagents:

  • β-D-Galactose pentaacetate

  • Immobilized Candida antarctica Lipase B (CAL-B, e.g., Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • n-Butanol (as a nucleophilic transesterification reagent)

  • Dichloromethane (DCM) for enzyme washing

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

  • Standard laboratory glassware, magnetic stirrer, and temperature-controlled reaction vessel

  • Analytical equipment: Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve 100 mg of β-D-galactose pentaacetate in 10 mL of MTBE.

  • Addition of Reagents: Add 3.5 equivalents of n-butanol to the solution.

  • Enzyme Addition: Add 100 mg of immobilized CAL-B (100% w/w relative to the substrate) to the reaction mixture.

  • Incubation: Stir the suspension at 45°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-4 hours for the β-anomer.[4]

  • Enzyme Removal: Once the reaction is complete, filter the mixture to remove the immobilized enzyme.

  • Enzyme Washing and Recycling: Wash the recovered enzyme with approximately 50 mL of DCM and allow it to air-dry for 1 hour. The enzyme can be reused in subsequent reactions.[4]

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the solvent and excess n-butanol.

  • Purification: Purify the resulting crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the 2,3,4,6-tetra-O-acetyl-D-galactopyranose.

  • Characterization: Confirm the structure and purity of the product using NMR spectroscopy.

Protocol 2: Regioselective Deacetylation of α-D-Galactose Pentaacetate using CAL-B

The deacetylation of the α-anomer is significantly slower and requires more forcing conditions. The primary product is the C-6 deacetylated derivative.[4]

Materials and Reagents:

  • Same as Protocol 1, but with α-D-galactose pentaacetate as the substrate and cyclopentyl methyl ether (CPME) as the solvent.

Procedure:

  • Reaction Setup: In a clean, dry flask, dissolve 100 mg of α-D-galactose pentaacetate in 10 mL of CPME.

  • Addition of Reagents: Add 3.5 equivalents of n-butanol.

  • Enzyme Addition: Add 200 mg of immobilized CAL-B (200% w/w).

  • Incubation: Stir the suspension at 60°C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction time is typically around 3 days.[4]

  • Work-up and Purification: Follow steps 6-10 from Protocol 1 to isolate and characterize the 1,2,3,4-tetra-O-acetyl-α-D-galactopyranose.

Data Presentation

The following tables summarize the quantitative data for the enzymatic deacetylation of this compound anomers catalyzed by CAL-B.

Table 1: Regioselective Deacetylation of β-D-Galactose Pentaacetate [4]

SubstrateEnzyme Loading (w/w)SolventTemperature (°C)Time (h)Major ProductYield
β-D-Galactose pentaacetate100%MTBE453-42,3,4,6-tetra-O-acetyl-D-galactopyranoseHigh

Table 2: Regioselective Deacetylation of α-D-Galactose Pentaacetate [4]

SubstrateEnzyme Loading (w/w)SolventTemperature (°C)Time (days)Major ProductYield
α-D-Galactose pentaacetate200%CPME6031,2,3,4-tetra-O-acetyl-α-D-galactopyranoseModerate

Visualizations

Experimental Workflow for Enzymatic Deacetylation

The following diagram illustrates the general workflow for the lipase-catalyzed deacetylation of this compound.

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Purification cluster_recycle Enzyme Recycling start This compound solvent Dissolve in Organic Solvent (MTBE/CPME) start->solvent nBuOH Add n-Butanol solvent->nBuOH enzyme_add Add Immobilized CAL-B nBuOH->enzyme_add incubation Incubate with Stirring (45-60°C) enzyme_add->incubation filter Filter to Remove Enzyme incubation->filter concentrate Concentrate Filtrate filter->concentrate wash Wash Enzyme (DCM) filter->wash purify Column Chromatography concentrate->purify product Partially Deacetylated Galactose Derivative purify->product dry Air Dry wash->dry reuse Reuse Enzyme dry->reuse

Caption: Workflow for lipase-catalyzed deacetylation of this compound.

Logical Relationship of Anomer Configuration and Reaction Outcome

The following diagram illustrates the influence of the anomeric configuration of this compound on the reaction conditions and the resulting product of CAL-B catalyzed deacetylation.

G cluster_beta β-Anomer cluster_alpha α-Anomer start D-Galactose Pentaacetate beta_anomer β-D-Galactose Pentaacetate start->beta_anomer alpha_anomer α-D-Galactose Pentaacetate start->alpha_anomer beta_conditions Mild Conditions (45°C, 3-4h) beta_anomer->beta_conditions beta_product C-1 Deacetylation (2,3,4,6-tetra-O-acetyl) beta_conditions->beta_product end_use Synthesis of Glycoconjugates beta_product->end_use Glycosyl Acceptor alpha_conditions Forcing Conditions (60°C, 3 days) alpha_anomer->alpha_conditions alpha_product C-6 Deacetylation (1,2,3,4-tetra-O-acetyl) alpha_conditions->alpha_product alpha_product->end_use Glycosyl Donor/ Further Modification

Caption: Influence of anomeric configuration on enzymatic deacetylation.

Concluding Remarks

The enzymatic deacetylation of this compound using Candida antarctica lipase B is a powerful and highly regioselective method for the preparation of partially protected galactose derivatives. The reaction conditions can be tuned to selectively deprotect either the anomeric position of the β-anomer or the C-6 position of the α-anomer. These resulting synthons are valuable building blocks for the synthesis of complex carbohydrates and glycoconjugates relevant to drug discovery and development. While the subsequent glycosylation of these intermediates often employs chemical methods with Lewis acid promoters, the initial enzymatic deprotection step offers a mild, efficient, and environmentally friendly approach to generating key synthetic intermediates.[3][5][6]

References

Application Notes and Protocols: Preparation of Thioglycosides from D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioglycosides are crucial building blocks in carbohydrate chemistry and drug discovery, serving as versatile glycosyl donors for the synthesis of complex oligosaccharides and glycoconjugates. Their stability under various reaction conditions makes them superior to many other glycosyl donors. This document provides detailed protocols for the synthesis of thioglycosides starting from the readily available D-Galactose pentaacetate. The methods outlined below utilize both Brønsted and Lewis acid catalysis, offering efficient and high-yielding pathways to these important intermediates.

Methods Overview

The primary methods for the synthesis of thioglycosides from this compound involve the reaction of the per-O-acetylated galactose with a thiol in the presence of a catalyst. The most common approaches employ Lewis acids or Brønsted acids to activate the anomeric position of the sugar, facilitating nucleophilic attack by the thiol. This document details two effective protocols: a Triflic acid (TfOH)-mediated synthesis and a Phosphotungstic acid (PTA)-catalyzed synthesis under microwave conditions.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the preparation of various thiogalactosides from this compound using different catalytic systems.

Table 1: Triflic Acid (TfOH) Mediated Synthesis of Thiogalactosides from this compound [1][2]

ThiolTfOH (equiv.)Temperature (°C)Time (min)Yield (%)
Ethanethiol (B150549)0.80 to rt3090
Thiophenol0.80 to rt3088
p-Thiocresol1.0rt3087

Table 2: Phosphotungstic Acid (PTA) Catalyzed Synthesis of Thiogalactosides from this compound under Microwave Conditions [3]

ThiolPTA (mol%)Power (W)Temperature (°C)Time (min)Yield (%)
p-Thiocresol203004030-12084-88
Thiophenol203004030-120Not specified
Various short and long-chain thiols203004030-120Good yields

Experimental Protocols

Protocol 1: Triflic Acid (TfOH) Mediated Synthesis of Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside[1][2]

Materials:

Procedure:

  • To a solution of β-D-galactose pentaacetate (1.0 equiv.) in anhydrous dichloromethane, add ethanethiol (2.0 equiv.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add Triflic acid (0.8 equiv.) to the stirred solution.

  • Allow the reaction mixture to gradually warm to room temperature while monitoring the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.[1]

  • Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl thiogalactoside.

Protocol 2: Phosphotungstic Acid (PTA) Catalyzed Microwave-Assisted Synthesis of p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside[3]

Materials:

  • β-D-Galactose pentaacetate

  • p-Thiocresol

  • Phosphotungstic acid (PTA)

  • Dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography

Procedure:

  • To a solution of β-D-galactose pentaacetate (200 mg, 1.0 equiv.) in dichloromethane (5-10 mL), add p-thiocresol (2.5 equiv.) and phosphotungstic acid (20 mol %).[3]

  • Place the reaction mixture in a microwave reactor and stir at 40 °C with a microwave power of 300 W for 30–120 minutes.[3] Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture by adding triethylamine.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.[3]

Visualizations

Experimental Workflow for Thioglycoside Synthesis

The following diagram illustrates the general workflow for the preparation of thioglycosides from this compound.

Thioglycoside_Synthesis_Workflow Start This compound + Thiol Reaction Reaction Vessel (Anhydrous DCM) Start->Reaction Dissolve Catalyst Add Catalyst (TfOH or PTA) Reaction->Catalyst Introduce Conditions Reaction Conditions (Temp, Time, Microwave) Catalyst->Conditions Apply Quench Quenching (e.g., NaHCO3 or Et3N) Conditions->Quench After completion Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product Thioglycoside Product Purification->Product

Caption: General workflow for thioglycoside synthesis.

Conclusion

The protocols described provide reliable and efficient methods for the synthesis of thioglycosides from this compound. The choice between the Triflic acid-mediated and the Phosphotungstic acid-catalyzed microwave-assisted method may depend on the available equipment, desired reaction time, and the specific thiol being used. Both methods offer high yields and are applicable to a range of thiol substrates, making them valuable tools for the synthesis of glycoconjugates and other carbohydrate-based molecules in a research and drug development setting.

References

Application Notes and Protocols: D-Galactose Pentaacetate in the Formation of Artificial Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbohydrate antigens play a crucial role in various biological processes, including cell recognition, signaling, and host-pathogen interactions. Consequently, they are attractive targets for the development of vaccines and immunotherapies against infectious diseases and cancer. However, carbohydrates are typically T-cell independent antigens, eliciting weak immune responses. To overcome this, they can be covalently linked to a carrier protein to form an artificial antigen, also known as a glycoconjugate, which converts the immune response to a more robust T-cell dependent pathway.[1]

D-Galactose pentaacetate is a versatile and readily available starting material for the synthesis of galactose-containing artificial antigens. Its hydroxyl groups are protected by acetate (B1210297) esters, enhancing its solubility in organic solvents and allowing for selective chemical modifications.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the formation and immunological evaluation of artificial antigens.

Data Presentation

Immunological Response to a Synthetic α-Gal Trisaccharide Conjugate Vaccine

The following table summarizes the antibody titers in α1,3-galactosyltransferase knockout mice vaccinated with a synthetic α-Gal trisaccharide epitope (Galα(1,3)Galβ(1,4)GlcNAc) conjugated to Keyhole Limpet Hemocyanin (KLH).[3]

Immunization ScheduleMean IgG Midpoint Titer (IC50)Mean IgM Midpoint Titer (IC50)
3 administrations at 2-week intervals1:30,8661:7,000
As determined by ELISA using the trisaccharide conjugated to BSA as the coating antigen.

Table 1: Antibody response in mice vaccinated with a synthetic α-Gal-KLH conjugate. Data sourced from[3].

Experimental Protocols

Protocol 1: Synthesis of a Galactose-based Antigen for Conjugation

This protocol outlines the initial steps to prepare a galactose derivative from this compound, making it suitable for conjugation to a carrier protein. This involves the selective deacetylation of the anomeric position.

Materials:

  • β-D-Galactose pentaacetate[4]

  • Aluminum chloride (AlCl₃)[5]

  • Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Anomeric Deacetylation:

    • In a round-bottom flask, dissolve β-D-galactose pentaacetate in anhydrous dichloromethane.

    • Add 2.25 equivalents of anhydrous aluminum chloride to the solution.[5]

    • Heat the reaction mixture at reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by carefully adding water.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose by silica gel column chromatography using a hexane/ethyl acetate gradient.[5] The product will have a free hydroxyl group at the anomeric position, which can be further modified for conjugation.

Protocol 2: Conjugation of a Galactose Hapten to a Carrier Protein (KLH)

This protocol describes a general method for conjugating a carbohydrate hapten containing a suitable linker (e.g., an amine-terminated linker introduced at the anomeric position) to a carrier protein like Keyhole Limpet Hemocyanin (KLH) using squaric acid chemistry.[3]

Materials:

  • Galactose hapten with an amine linker

  • Diethyl squarate

  • Keyhole Limpet Hemocyanin (KLH)

  • Borate (B1201080) buffer (pH 8.5)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Activation of the Galactose Hapten:

    • Dissolve the amine-containing galactose hapten in 50% aqueous ethanol.

    • Add an excess of diethyl squarate and triethylamine.

    • Stir the reaction at room temperature for 24 hours.[3]

    • Monitor the formation of the squaric acid monoamide monoethyl ester derivative by TLC or LC-MS.

    • Purify the activated hapten by chromatography.

  • Conjugation to KLH:

    • Dissolve KLH in borate buffer (pH 8.5).

    • Add the purified, activated galactose hapten to the KLH solution.

    • Stir the reaction mixture at room temperature for 48-72 hours.[3]

    • Monitor the conjugation by SDS-PAGE, observing a shift in the molecular weight of KLH.

  • Purification of the Glycoconjugate:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and reaction byproducts.

    • Determine the protein concentration of the final glycoconjugate solution using a standard protein assay (e.g., BCA assay).

    • The carbohydrate content can be estimated using a phenol-sulfuric acid assay.

Protocol 3: Immunization of Mice

This protocol provides a general guideline for the immunization of mice with the prepared artificial antigen to elicit an antibody response.

Materials:

  • Galactose-KLH conjugate (artificial antigen)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile PBS

  • Syringes and needles

  • Mice (e.g., BALB/c or α1,3-galactosyltransferase knockout mice for α-Gal antigens)[3]

Procedure:

  • Preparation of the Emulsion:

    • For the primary immunization, emulsify the Galactose-KLH conjugate solution in sterile PBS with an equal volume of Complete Freund's Adjuvant (CFA) to a final concentration of 50 µg of the conjugate per mouse.[3]

    • For subsequent booster immunizations, prepare a similar emulsion using Incomplete Freund's Adjuvant (IFA).

  • Immunization Schedule:

    • Administer the primary immunization (e.g., 100 µL of the emulsion) subcutaneously or intraperitoneally.

    • Administer booster immunizations at 2-week intervals for a total of three administrations.[3]

  • Serum Collection:

    • Collect blood samples from the mice before the primary immunization (pre-immune serum) and at specified time points after each immunization (e.g., 7-10 days post-immunization).

    • Isolate the serum by allowing the blood to clot and then centrifuging to remove the clot and red blood cells.

    • Store the serum samples at -20°C or -80°C for later analysis.

Protocol 4: Evaluation of the Immune Response by ELISA

This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to determine the titer of anti-galactose antibodies in the immunized mouse serum.

Materials:

  • Galactose-BSA conjugate (for coating) or the target galactose-containing antigen

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA or non-fat dry milk)

  • Mouse serum samples (immune and pre-immune)

  • Horseradish peroxidase (HRP)-conjugated anti-mouse IgG and IgM secondary antibodies

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the Galactose-BSA conjugate in coating buffer to a concentration of 1-10 µg/mL.

    • Add 100 µL of the coating solution to each well of a 96-well ELISA plate.

    • Incubate the plate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with washing buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Primary Antibody:

    • Wash the plate three times with washing buffer.

    • Prepare serial dilutions of the mouse serum samples (both immune and pre-immune) in blocking buffer.

    • Add 100 µL of each dilution to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with Secondary Antibody:

    • Wash the plate three times with washing buffer.

    • Dilute the HRP-conjugated anti-mouse IgG or IgM secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with washing buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.

  • Reading:

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with no primary antibody).

    • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives a positive signal (e.g., an absorbance value two to three times that of the pre-immune serum at the same dilution). The midpoint titer (IC50) can also be calculated from the titration curve.[3]

Visualizations

experimental_workflow cluster_synthesis Antigen Synthesis cluster_conjugation Glycoconjugation cluster_immunology Immunological Evaluation d_gal_penta D-Galactose Pentaacetate deacetylation Anomeric Deacetylation d_gal_penta->deacetylation linker Linker Introduction deacetylation->linker activated_hapten Activated Galactose Hapten linker->activated_hapten conjugation Conjugation (e.g., Squaric Acid) activated_hapten->conjugation carrier_protein Carrier Protein (e.g., KLH) carrier_protein->conjugation purification Purification (Dialysis) conjugation->purification artificial_antigen Artificial Antigen (Gal-KLH) purification->artificial_antigen immunization Immunization of Mice artificial_antigen->immunization serum_collection Serum Collection immunization->serum_collection elisa ELISA for Antibody Titer serum_collection->elisa data_analysis Data Analysis elisa->data_analysis signaling_pathway cluster_antigen_presentation Antigen Presentation cluster_t_cell_activation T-Cell Dependent B-Cell Activation apc Antigen Presenting Cell (APC) processing Internalization & Processing apc->processing Uptake glycoconjugate Artificial Antigen (Gal-Carrier) glycoconjugate->apc b_cell B-Cell glycoconjugate->b_cell BCR Engagement mhc Peptide Presentation on MHC-II processing->mhc t_helper Helper T-Cell mhc->t_helper TCR Engagement mhc->t_helper b_cell_activation B-Cell Activation & Differentiation t_helper->b_cell_activation Cytokine Help b_cell->b_cell_activation plasma_cell Plasma Cell b_cell_activation->plasma_cell antibodies Anti-Galactose Antibodies plasma_cell->antibodies

References

Application Notes and Protocols: D-Galactose Pentaacetate in Solid-Phase Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase oligosaccharide synthesis (SPOS) has emerged as a powerful technique for the efficient and automated construction of complex carbohydrate structures, which are of significant interest in drug discovery, glycobiology, and materials science. D-Galactose pentaacetate is a stable, crystalline, and commercially available derivative of D-galactose, making it an attractive and cost-effective starting material for the synthesis of glycosyl donors required in SPOS. This document provides detailed application notes and experimental protocols for the utilization of this compound as a precursor for a glycosyl donor in the solid-phase synthesis of oligosaccharides.

This compound itself is not typically used directly as a glycosyl donor due to the stability of the anomeric acetate. However, it can be readily converted into a highly reactive glycosyl bromide, which is an effective donor for glycosylation reactions. This protocol will focus on the preparation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide from this compound and its subsequent application in a solid-phase synthesis workflow.

Core Concepts and Workflow

The solid-phase synthesis of a target oligosaccharide using a this compound-derived donor generally follows these key stages:

  • Preparation of the Glycosyl Donor: Conversion of this compound to the corresponding glycosyl bromide.

  • Immobilization of the First Monosaccharide: Attachment of the initial sugar residue to a solid support via a suitable linker.

  • Glycosylation Cycles: Iterative coupling of the galactose-derived glycosyl donor to the resin-bound acceptor.

  • Capping (Optional but Recommended): Acetylation of any unreacted hydroxyl groups to prevent the formation of deletion sequences.

  • Deprotection of the Temporary Protecting Group: Removal of a temporary protecting group on the newly introduced galactose unit to expose a hydroxyl group for the next glycosylation step.

  • Cleavage and Global Deprotection: Release of the completed oligosaccharide from the solid support and removal of all protecting groups.

The following sections provide detailed protocols for these steps, along with illustrative diagrams and tabulated data for clarity.

Experimental Protocols

Protocol 1: Preparation of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl Bromide

This protocol describes the conversion of β-D-galactose pentaacetate to the corresponding α-glycosyl bromide using hydrogen bromide in acetic acid.[1]

Materials:

Procedure:

  • Dissolve β-D-galactose pentaacetate (1.0 eq) in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in acetic acid (approximately 1.2 eq) to the stirred solution.

  • Allow the reaction to stir at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer carefully with ice-cold water, followed by a wash with cold saturated aqueous sodium bicarbonate solution, and finally with ice-cold water again.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a temperature below 40 °C. Co-evaporate with toluene to remove residual acetic acid.

  • The resulting 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide is typically used immediately in the next step without further purification.

Expected Yield: ~98%[1]

Protocol 2: Solid-Phase Oligosaccharide Synthesis Cycle

This protocol outlines a single glycosylation cycle on a solid support, such as Merrifield or Wang resin, functionalized with a suitable acceptor monosaccharide.

Materials:

  • Resin-bound glycosyl acceptor (e.g., on Merrifield resin)

  • 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (prepared in Protocol 1)

  • Silver trifluoromethanesulfonate (B1224126) (AgOTf) or other suitable promoter

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Tetrabutylammonium bromide (TBAB)

  • 2,6-Di-tert-butyl-4-methylpyridine (DTBMP)

  • Acetic anhydride

  • Pyridine

  • Deprotection solution (specific to the temporary protecting group used, e.g., piperidine (B6355638) in DMF for Fmoc)

Procedure:

  • Resin Swelling: Swell the resin-bound acceptor in anhydrous DCM in a solid-phase synthesis vessel for 30 minutes.

  • Glycosylation: a. Dissolve 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (3-5 eq) and TBAB (3-5 eq) in anhydrous DCM. b. In a separate flask, dissolve AgOTf (3-5 eq) and DTBMP (3-5 eq) in anhydrous DCM. c. Add the AgOTf/DTBMP solution to the glycosyl bromide solution and stir for 5 minutes at room temperature in the dark. d. Add the activated donor solution to the swollen resin and agitate at room temperature for 4-8 hours. e. After the reaction, wash the resin thoroughly with DCM, DMF, and methanol (B129727), and then dry under vacuum.

  • Capping (Optional): a. Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:3 v/v/v) for 1 hour. b. Wash the resin with DCM, DMF, and methanol, and dry under vacuum.

  • Deprotection of Temporary Protecting Group: a. Treat the resin with the appropriate deprotection solution to remove the temporary protecting group on the newly added galactose residue (e.g., 20% piperidine in DMF for Fmoc deprotection). b. Wash the resin extensively with DMF, DCM, and methanol. c. The resin is now ready for the next glycosylation cycle.

Protocol 3: Cleavage from Resin and Global Deprotection

This protocol describes the final steps to release the oligosaccharide from the solid support and remove the acetyl protecting groups.

Materials:

  • Oligosaccharide-bound resin

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/water/triisopropylsilane (TIS) for acid-labile linkers)

  • Sodium methoxide (B1231860) (NaOMe) in methanol (for base-labile deprotection)

  • Amberlite IR-120 (H⁺) resin

  • Diethyl ether, cold

  • Methanol

  • Dichloromethane

Procedure:

  • Cleavage from Resin: a. Treat the dried resin with the appropriate cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5) for 2-4 hours at room temperature. b. Filter the resin and collect the filtrate. Wash the resin with additional TFA and DCM. c. Concentrate the combined filtrates under reduced pressure. d. Precipitate the crude protected oligosaccharide by adding cold diethyl ether. Centrifuge and decant the ether.

  • Global Deprotection (Zemplén Deacetylation): a. Dissolve the crude protected oligosaccharide in anhydrous methanol. b. Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) and stir at room temperature until deacetylation is complete (monitored by TLC or LC-MS). c. Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate. d. Purify the final deprotected oligosaccharide by size-exclusion chromatography or reversed-phase HPLC.

Data Presentation

The following tables present hypothetical quantitative data for a solid-phase synthesis of a disaccharide using the protocols described above.

Table 1: Glycosylation Efficiency

CycleGlycosyl DonorAcceptorPromoterCoupling Yield (%)
12,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromideResin-bound GlucoseAgOTf85

Table 2: Overall Synthesis Yield and Purity

Target OligosaccharideNumber of StepsOverall Yield (%)Purity by HPLC (%)
Gal(β1-4)Glc570>95

Visualizations

The following diagrams illustrate the key chemical transformation and the overall workflow of the solid-phase oligosaccharide synthesis.

G cluster_0 Protocol 1: Donor Preparation start This compound donor 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide start->donor HBr/AcOH

Caption: Conversion of this compound to the Glycosyl Donor.

G cluster_1 SPOS Cycle resin_acceptor Resin-Bound Acceptor swelling 1. Swelling in DCM resin_acceptor->swelling glycosylation 2. Glycosylation with Gal-Br & AgOTf swelling->glycosylation capping 3. Capping (Ac₂O/Py) glycosylation->capping deprotection 4. Temporary Group Deprotection capping->deprotection next_cycle Ready for Next Cycle deprotection->next_cycle

Caption: Workflow of a single Solid-Phase Oligosaccharide Synthesis (SPOS) cycle.

G cluster_2 Final Steps resin_oligo Resin-Bound Protected Oligosaccharide cleavage 1. Cleavage from Resin (e.g., TFA) resin_oligo->cleavage deprotection_global 2. Global Deprotection (e.g., NaOMe/MeOH) cleavage->deprotection_global purification 3. Purification (HPLC) deprotection_global->purification final_product Pure Oligosaccharide purification->final_product

Caption: Final cleavage, deprotection, and purification steps.

Conclusion

This compound serves as a versatile and economical precursor for the synthesis of reactive glycosyl donors essential for solid-phase oligosaccharide synthesis. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this starting material in the construction of complex galactosylated oligosaccharides. The combination of a robust donor preparation and a systematic solid-phase synthesis workflow enables the efficient and controlled assembly of target glycans for a wide range of applications in research and development.

References

Application Notes and Protocols: D-Galactose Pentaacetate as a Precursor for Radiolabeled Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of acetylated galactose precursors, in the synthesis of radiolabeled galactose derivatives, particularly 2-deoxy-2-[¹⁸F]fluoro-D-galactose ([¹⁸F]FDGal), a key radiotracer for Positron Emission Tomography (PET) imaging.

Introduction

Radiolabeled monosaccharides, such as the glucose analog [¹⁸F]FDG, are invaluable tools in biomedical research and clinical diagnostics for studying metabolic processes. [¹⁸F]FDGal, an analog of galactose, is a promising PET tracer for assessing regional metabolic function, particularly in the liver. D-Galactose pentaacetate and its derivatives serve as crucial precursors in the synthesis of these radiotracers. The acetyl protecting groups enhance the stability and solubility of the galactose moiety during the radiolabeling process and are subsequently removed to yield the final radiolabeled product. This document outlines the synthetic strategy, detailed experimental protocols, and quality control measures for the preparation of [¹⁸F]FDGal.

Synthetic Strategy Overview

The most common and efficient method for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-galactose does not directly use this compound but rather a derivative of D-mannose, namely 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). This is due to the stereochemistry of the nucleophilic substitution reaction.

The synthesis involves a two-step process:

  • Nucleophilic Radiofluorination: The precursor, mannose triflate, undergoes a nucleophilic substitution reaction with [¹⁸F]fluoride ion. This reaction proceeds with an inversion of configuration at the C-2 position (an Sₙ2 reaction), converting the manno-configuration to the galacto-configuration.

  • Deprotection (Deacetylation): The acetyl protecting groups on the fluorinated intermediate are removed by hydrolysis under acidic or basic conditions to yield the final product, 2-deoxy-2-[¹⁸F]fluoro-D-galactose.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of radiolabeled galactose derivatives.

Table 1: Radiochemical Yield and Synthesis Time

PrecursorRadiolabeling MethodRadiochemical Yield (RCY) (Decay Corrected)Total Synthesis Time (min)Reference
1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranoseNucleophilic Fluorination55% ± 2%Not Specified[1]
1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranoseNucleophilic Fluorination76% ± 3%Not Specified[1]
Methyl 3,4-O-isopropylidene-2-O-(trifluoromethanesulfonyl)-6-O-trityl-β-D-talopyranosideNucleophilic Fluorination36-39% (not decay corrected)~90[2]

Table 2: Radiochemical Purity and Quality Control

ProductMethod of AnalysisRadiochemical Purity (RCP)Key ImpuritiesReference
2-deoxy-2-[¹⁸F]fluoro-D-galactoseRadio-TLC>96%Free [¹⁸F]fluoride, acetylated intermediates[1]
2-deoxy-2-[¹⁸F]fluoro-D-galactoseNot Specified~95%Not Specified[2]

Experimental Protocols

Protocol 1: Synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-galactose from Mannose Triflate

This protocol is a composite based on established methods for the synthesis of [¹⁸F]FDG, adapted for [¹⁸F]FDGal.[1][3]

Materials:

  • 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate)

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2.

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (B52724) (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Sterile water for injection

  • Sep-Pak® C18 cartridge

  • Alumina (B75360) N cartridge

  • Anion exchange cartridge (e.g., QMA)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water solution through an anion exchange cartridge to trap the [¹⁸F]fluoride.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2. and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying:

    • Heat the reaction vessel under a stream of nitrogen to evaporate the water and acetonitrile, forming the reactive [¹⁸F]fluoride-Kryptofix complex. This step is critical for a successful nucleophilic substitution.

  • Radiofluorination:

    • Dissolve the mannose triflate precursor in anhydrous acetonitrile.

    • Add the precursor solution to the dried [¹⁸F]fluoride-Kryptofix complex.

    • Heat the reaction mixture at a specified temperature (e.g., 85-120°C) for a set time (e.g., 5-15 minutes) to facilitate the nucleophilic substitution.

  • Hydrolysis (Deacetylation):

    • After the radiofluorination is complete, remove the acetonitrile by evaporation.

    • Add a solution of hydrochloric acid (e.g., 1 M HCl) to the reaction vessel.

    • Heat the mixture (e.g., at 100-120°C) for a specified time (e.g., 5-15 minutes) to hydrolyze the acetyl protecting groups.

    • Alternatively, basic hydrolysis can be performed using sodium hydroxide at room temperature.

  • Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., NaOH if acid hydrolysis was used).

    • Pass the crude product solution through a series of purification cartridges, typically a Sep-Pak® C18 cartridge to remove unreacted precursor and Kryptofix, followed by an alumina cartridge to remove any remaining fluoride.

  • Quality Control:

    • Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

    • Perform other required quality control tests such as pH, residual solvent analysis, and sterility testing before administration.

Visualizations

Chemical Synthesis Pathway

G Synthesis of 2-deoxy-2-[18F]fluoro-D-galactose A 1,3,4,6-tetra-O-acetyl-2-O- trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) C 1,3,4,6-tetra-O-acetyl-2-deoxy-2-[18F]fluoro-D-galactopyranose A->C Nucleophilic Substitution (SN2) Inversion at C-2 B [18F]Fluoride / Kryptofix 2.2.2. Acetonitrile E 2-deoxy-2-[18F]fluoro-D-galactose ([18F]FDGal) C->E Deacetylation D Acid or Base Hydrolysis

Caption: Chemical synthesis pathway of [¹⁸F]FDGal from mannose triflate.

Experimental Workflow

G Experimental Workflow for [18F]FDGal Synthesis cluster_0 Preparation cluster_1 Radiosynthesis cluster_2 Purification & QC A [18F]Fluoride Production (Cyclotron) C [18F]Fluoride Trapping & Elution A->C B Precursor Preparation (Mannose Triflate) E Nucleophilic Fluorination B->E D Azeotropic Drying C->D D->E F Hydrolysis (Deacetylation) E->F G Solid Phase Extraction (e.g., C18, Alumina) F->G H Quality Control (Radio-TLC/HPLC, pH, etc.) G->H I Final Product ([18F]FDGal) H->I

Caption: Overall experimental workflow for the synthesis of [¹⁸F]FDGal.

References

Application Notes and Protocols for Galactosylation of Peptides and Proteins using D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein and peptide glycosylation is a critical post-translational modification that significantly influences protein folding, stability, solubility, and biological activity. The targeted addition of galactose moieties, or galactosylation, is of particular interest in the development of biotherapeutics, as it can enhance serum half-life, improve targeting to specific receptors, and modulate immunogenicity. Chemical galactosylation offers a powerful tool for creating homogenous glycoforms for structure-activity relationship studies and for the synthesis of glycopeptide-based drugs and vaccines.

D-Galactose pentaacetate is a fully protected, stable, and commercially available precursor for chemical galactosylation. This document provides detailed protocols for the Lewis acid-mediated galactosylation of peptides containing serine or threonine residues, followed by the deprotection of the acetyl groups to yield the final galactosylated product.

Logical Relationship of Components

G cluster_reactants Reactants cluster_reagents Reagents & Catalysts cluster_process Reaction & Purification cluster_product Final Product & Analysis peptide Peptide/Protein (with Ser/Thr) glycosylation Glycosylation Reaction peptide->glycosylation gal_penta This compound gal_penta->glycosylation lewis_acid Lewis Acid (e.g., SnCl4, BF3·Et2O) lewis_acid->glycosylation solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->glycosylation deprotection Zemplén Deacetylation (NaOMe in MeOH) glycosylation->deprotection Acetylated Intermediate purification Purification (RP-HPLC) deprotection->purification final_product Galactosylated Peptide/Protein purification->final_product characterization Characterization (Mass Spec, NMR) final_product->characterization

Caption: Logical relationship of components for peptide galactosylation.

Experimental Protocols

Protocol 1: Lewis Acid-Mediated Galactosylation of a Serine/Threonine-Containing Peptide

This protocol describes the direct O-glycosylation of a peptide containing accessible serine or threonine hydroxyl groups using this compound as the glycosyl donor.

Materials:

  • Peptide containing at least one serine or threonine residue (lyophilized)

  • β-D-Galactose pentaacetate

  • Lewis Acid (e.g., Tin(IV) chloride (SnCl₄) or Boron trifluoride diethyl etherate (BF₃·Et₂O))

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (if required for peptide solubility)

  • Molecular sieves (4 Å), activated

  • Argon or Nitrogen gas supply

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Preparation: Dry the reaction vessel and molecular sieves in an oven at >100°C overnight and allow to cool under a stream of inert gas.

  • Peptide Dissolution: Dissolve the peptide (1 equivalent) in a minimal amount of anhydrous DMF (if necessary) and then dilute with anhydrous DCM. If the peptide is soluble in DCM, use DCM directly.

  • Reactant Addition: To the peptide solution, add β-D-galactose pentaacetate (1.5-2.0 equivalents) and activated molecular sieves (4 Å).

  • Reaction Initiation: Cool the reaction mixture to 0°C in an ice bath. Under an inert atmosphere, slowly add the Lewis acid (e.g., SnCl₄ or BF₃·Et₂O, 1.1-1.5 equivalents) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by taking small aliquots and analyzing by LC-MS to check for the formation of the acetylated glycopeptide.

  • Quenching: Once the reaction is complete or has reached optimal conversion, quench the reaction by the slow addition of a few drops of pyridine (B92270) or triethylamine (B128534) to neutralize the Lewis acid.

  • Work-up: Filter the reaction mixture to remove the molecular sieves. Dilute the filtrate with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Acetylated Glycopeptide: The crude product can be purified by flash chromatography on silica (B1680970) gel or by preparative reversed-phase HPLC.

Protocol 2: Zemplén Deacetylation of the Galactosylated Peptide

This protocol removes the acetyl protecting groups from the galactose moiety to yield the final galactosylated peptide.[1]

Materials:

  • Acetylated galactosylated peptide

  • Anhydrous methanol (B129727) (MeOH)

  • Sodium methoxide (B1231860) (NaOMe) solution (0.5 M in MeOH) or solid sodium methoxide

  • Amberlite IR120 (H⁺ form) resin or similar acidic resin

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolution: Dissolve the acetylated glycopeptide (1 equivalent) in anhydrous methanol under an inert atmosphere.

  • Initiation of Deprotection: Cool the solution to 0°C. Add a catalytic amount of sodium methoxide (0.1-0.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.

  • Neutralization: Once deacetylation is complete, add Amberlite IR120 (H⁺ form) resin to the reaction mixture until the pH becomes neutral (check with pH paper).

  • Work-up: Filter off the resin and wash it with methanol. Combine the filtrates and concentrate under reduced pressure to obtain the crude deprotected glycopeptide.

Experimental Workflow

G start Start dissolve_peptide Dissolve Peptide & Galactose Pentaacetate in Anhydrous DCM start->dissolve_peptide add_lewis_acid Add Lewis Acid (e.g., SnCl4) at 0°C dissolve_peptide->add_lewis_acid react Stir at Room Temperature (4-24h) add_lewis_acid->react quench Quench Reaction (Pyridine or Triethylamine) react->quench workup1 Aqueous Work-up & Concentration quench->workup1 purify_acetylated Purify Acetylated Glycopeptide (Flash Chromatography or HPLC) workup1->purify_acetylated dissolve_acetylated Dissolve in Anhydrous MeOH purify_acetylated->dissolve_acetylated zemplen Add Catalytic NaOMe (Zemplén Deacetylation) dissolve_acetylated->zemplen neutralize Neutralize with Acidic Resin zemplen->neutralize workup2 Filter & Concentrate neutralize->workup2 purify_final Final Purification (RP-HPLC) workup2->purify_final characterize Characterize (Mass Spec, NMR) purify_final->characterize end End characterize->end

Caption: Experimental workflow for peptide galactosylation and deprotection.

Data Presentation

The efficiency of the Lewis acid-mediated glycosylation of Fmoc-protected amino acids with β-D-galactose pentaacetate is dependent on the choice of Lewis acid and solvent. The following table summarizes the conversion rates observed under different conditions.[2]

EntryAmino AcidLewis AcidSolventTime (min)TemperatureConversion (%)
1Fmoc-Ser-OHFeCl₃1,2-Dichloroethane5Microwave15
2Fmoc-Ser-OHFeCl₃Benzene5Microwave10
3Fmoc-Ser-OHSnCl₄1,2-Dichloroethane5Microwave62
4Fmoc-Ser-OHSnCl₄Benzene5Microwave45
5Fmoc-Ser-OHBF₃·Et₂O1,2-Dichloroethane5Microwave72
6Fmoc-Ser-OHBF₃·Et₂OBenzene5Microwave65

Data adapted from Lin et al., Molecules 2007, 12(8), 1549-1557.[2]

Purification and Characterization

Purification

The final deprotected glycopeptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: A C18 column is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is standard for peptide purification.

  • Detection: UV detection at 214 nm and 280 nm is used to monitor the peptide backbone and aromatic residues, respectively.

  • Fraction Collection: Fractions corresponding to the desired product peak are collected, pooled, and lyophilized to obtain the pure galactosylated peptide.

Characterization

The identity and purity of the final product should be confirmed by mass spectrometry and, if necessary, NMR spectroscopy.

  • Mass Spectrometry:

    • MALDI-TOF or ESI-MS: These techniques are used to confirm the molecular weight of the galactosylated peptide. The observed mass should correspond to the theoretical mass of the peptide plus the mass of one or more galactose units (162.14 Da per unit).

    • Tandem MS (MS/MS): Fragmentation analysis can confirm the peptide sequence and localize the site of glycosylation. Characteristic oxonium ions for hexoses (e.g., m/z 163.06, 204.09) can be observed.[3][4]

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR: Can be used to confirm the structure of the glycopeptide, including the anomeric configuration of the glycosidic bond. The anomeric proton signal is a key diagnostic peak.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments can provide detailed structural information and confirm the connectivity between the sugar and the peptide.[5]

References

Application Notes and Protocols: D-Galactose Pentaacetate in the Synthesis of Glycolipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of D-Galactose pentaacetate as a key starting material in the synthesis of bioactive glycolipids, with a focus on the synthesis of α-galactosylceramide (KRN7000), a potent immunostimulatory agent. The protocols outlined below are based on established chemical syntheses and provide a framework for the laboratory-scale production of this important class of molecules.

Introduction to this compound in Glycolipid Synthesis

This compound is a protected, stable, and crystalline form of D-galactose, making it an excellent precursor for the synthesis of complex glycoconjugates, including glycolipids.[1] Its acetyl protecting groups enhance its solubility in organic solvents and allow for regioselective manipulation. In the context of glycolipid synthesis, this compound serves as a versatile starting point for the preparation of various glycosyl donors, which are then coupled with a lipid acceptor, such as a ceramide or a phytosphingosine (B30862) derivative, to form the desired glycolipid.

The synthesis of glycolipids is of significant interest to researchers in drug development due to their diverse biological activities. For instance, α-galactosylceramide (α-GalCer), a synthetic glycolipid, is a powerful activator of invariant Natural Killer T (iNKT) cells, which play a crucial role in bridging the innate and adaptive immune systems.[2] This activation has shown therapeutic potential in various disease models, including cancer and autoimmune diseases.[3]

Experimental Protocols: Synthesis of α-Galactosylceramide (KRN7000)

The following protocols describe a representative synthesis of α-galactosylceramide (KRN7000) starting from D-galactose, which would first be converted to this compound. The synthesis involves the preparation of a suitable glycosyl donor from the protected galactose and its subsequent glycosylation with a phytosphingosine-based acceptor.

Protocol 1: Preparation of a Per-O-silylated Galactosyl Iodide Donor

This protocol outlines a one-pot, three-step sequence to generate a reactive glycosyl iodide donor from a protected galactose derivative, which can be obtained from this compound.[4]

Materials:

  • Per-O-silylated galactose derivative

  • Anhydrous Dichloromethane (DCM)

  • Tetrabutylammonium iodide (TBAI)

  • Diiodosilane (DIS) or a similar iodinating agent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the per-O-silylated galactose derivative in anhydrous DCM under an inert atmosphere.

  • Add TBAI to the solution.

  • Cool the reaction mixture to the appropriate temperature (typically 0 °C to -20 °C).

  • Add the iodinating agent (e.g., DIS) dropwise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The resulting solution containing the galactosyl iodide is typically used immediately in the subsequent glycosylation step without purification.

Protocol 2: Glycosylation of Phytosphingosine Acceptor with Galactosyl Donor

This protocol describes the crucial step of coupling the galactosyl donor with a protected phytosphingosine acceptor to form the core structure of α-galactosylceramide.[5]

Materials:

  • Solution of galactosyl iodide donor from Protocol 1

  • Protected phytosphingosine acceptor (e.g., (2S,3S,4R)-2-azido-1,3,4-octadecanetriol derivative)[5]

  • Anhydrous Dichloromethane (DCM)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Molecular sieves (4 Å, activated)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a solution of the protected phytosphingosine acceptor and the freshly prepared galactosyl donor in anhydrous DCM, add activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Cool the reaction to -78 °C.

  • Add NIS and a catalytic amount of TfOH.

  • Allow the reaction to warm to room temperature and stir for the required time (typically 2-4 hours), monitoring by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution).

  • Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection and N-Acylation to Yield α-Galactosylceramide

This final protocol details the removal of protecting groups and the attachment of the fatty acid chain to complete the synthesis of α-galactosylceramide.[5]

Materials:

Procedure:

  • Desilylation: Dissolve the glycosylated product in THF and treat with TBAF to remove silyl (B83357) protecting groups. Monitor by TLC. Purify the product.

  • Deacetylation (if applicable): If acetate protecting groups are present from the this compound starting material, remove them using Zemplén conditions (catalytic sodium methoxide in methanol).

  • Azide (B81097) Reduction: Dissolve the resulting intermediate in methanol and perform hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere to reduce the azide group to an amine.

  • N-Acylation: Dissolve the amine intermediate in a 1:1 mixture of THF and saturated sodium acetate solution. Add hexacosanoic acid chloride dropwise and stir until the reaction is complete (monitored by TLC).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the final product, α-galactosylceramide (KRN7000), by flash chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of α-galactosylceramide and its analogs, as reported in the literature. Actual yields may vary depending on the specific protecting groups, reagents, and reaction conditions used.

StepReactionReagents and ConditionsYield (%)Reference
1 GlycosylationThioglycoside donor, NIS/TfOH, CH₂Cl₂, -78 °C to rt71[5]
2 Silyl DeprotectionTBAF, THFQuantitative[5]
3 Benzoate DeprotectionNaOMe/MeOH92[5]
4 Azide ReductionH₂, Pd/C, MeOH88[5]
5 N-AcylationHexacosanoic acid chloride, THF/sat. NaOAcNot specified[5]
6 Glycosylation4,6-O-di-tert-butylsilylene galactosyl donor, NIS, TfOH, CH₂Cl₂64[6]
7 Deprotection & AcylationTwo-step sequence78-86[6]

Signaling Pathway of α-Galactosylceramide

α-Galactosylceramide exerts its potent immunological effects by activating invariant Natural Killer T (iNKT) cells. This process is initiated by the presentation of α-GalCer by the CD1d molecule on the surface of antigen-presenting cells (APCs), such as dendritic cells (DCs).

Workflow of iNKT Cell Activation:

  • Uptake and Loading: α-GalCer is taken up by APCs and loaded onto CD1d molecules within the endosomal pathway.

  • Presentation: The α-GalCer/CD1d complex is then transported to the surface of the APC.

  • TCR Recognition: The invariant T-cell receptor (TCR) on iNKT cells specifically recognizes and binds to the α-GalCer/CD1d complex.

  • iNKT Cell Activation: This recognition event triggers the activation of the iNKT cell.

  • Cytokine Release: Activated iNKT cells rapidly release a variety of potent cytokines, including both Th1-type (e.g., IFN-γ) and Th2-type (e.g., IL-4) cytokines.[7]

  • Downstream Immune Activation: These cytokines, in turn, activate and modulate the function of other immune cells, including NK cells, B cells, and conventional T cells, thereby bridging the innate and adaptive immune responses.[7]

G cluster_APC Antigen Presenting Cell (APC) cluster_iNKT Invariant Natural Killer T (iNKT) Cell cluster_ImmuneResponse Downstream Immune Response aGalCer α-Galactosylceramide CD1d CD1d Molecule aGalCer->CD1d Loading aGalCer_CD1d α-GalCer/CD1d Complex CD1d->aGalCer_CD1d Complex Formation iNKT_TCR iNKT T-Cell Receptor (TCR) aGalCer_CD1d->iNKT_TCR Presentation & Recognition Activated_iNKT Activated iNKT Cell iNKT_TCR->Activated_iNKT Activation Cytokines Cytokine Release (IFN-γ, IL-4, etc.) Activated_iNKT->Cytokines NK_Cell NK Cell Activation Cytokines->NK_Cell B_Cell B Cell Activation Cytokines->B_Cell T_Cell T Cell Modulation Cytokines->T_Cell

Caption: Activation of iNKT cells by α-galactosylceramide.

Experimental Workflow for Glycolipid Synthesis

The overall workflow for the synthesis of a glycolipid like α-galactosylceramide from this compound involves several key stages, from the preparation of the necessary building blocks to the final purification of the target molecule.

G Start This compound GlycosylDonor Preparation of Galactosyl Donor (e.g., Glycosyl Iodide) Start->GlycosylDonor Glycosylation Glycosylation Reaction GlycosylDonor->Glycosylation LipidAcceptor Synthesis of Protected Lipid Acceptor (e.g., Phytosphingosine derivative) LipidAcceptor->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection Acylation N-Acylation with Fatty Acid Chain Deprotection->Acylation Purification Purification of α-Galactosylceramide Acylation->Purification

Caption: General workflow for glycolipid synthesis.

References

Application of D-Galactose Pentaacetate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Galactose pentaacetate is a protected form of D-galactose, where the hydroxyl groups are acetylated. This modification enhances its lipophilicity and allows it to permeate cell membranes more readily than free galactose.[1][2] Once inside the cell, the acetate (B1210297) groups are removed by intracellular esterases, releasing D-galactose. This property makes this compound a valuable tool in various biochemical assays and for the synthesis of important biochemical reagents. Its applications range from studying enzyme kinetics and metabolic pathways to serving as a precursor for synthesizing enzyme substrates and therapeutic compounds.[3] This document provides detailed application notes and protocols for the use of this compound in key biochemical assays.

Key Applications

  • Precursor for Enzyme Substrate Synthesis: this compound is a crucial intermediate in the synthesis of various glycosides, which are essential for studying carbohydrate interactions in biological systems.[4] It is particularly useful in the synthesis of chromogenic and fluorogenic substrates for glycosidases, such as β-galactosidase.

  • Modulation of Insulin (B600854) Secretion: Studies have shown that this compound can influence insulin release. Specifically, it has been found to inhibit leucine-induced insulin release in rat pancreatic islets, suggesting its potential use in research related to hyperinsulinemia and insulinoma.[1][2][5]

  • Derivatizing Agent for Analytical Assays: In analytical biochemistry, this compound is used in the preparation of derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). This is particularly useful for the sensitive determination of galactose in biological samples like plasma.[4][5]

Quantitative Data Summary

Application AreaAssay TypeCompound TestedConcentration/ParameterResultReference
Insulin SecretionInhibition Assayβ-D-Galactose pentaacetate1.7 mMSignificantly inhibits leucine-induced insulin release in rat pancreatic islets.[1]
Insulin SecretionInhibition Assayα-D-Galactose pentaacetate1.7 mMInhibited insulin release provoked by succinic acid dimethyl ester.[6]
Insulin SecretionInhibition Assayβ-D-Galactose pentaacetate1.7 mMDid not affect insulin release provoked by succinic acid dimethyl ester.[6]
Analytical ChemistryGC-MS AnalysisAldonitrile pentaacetate derivative of galactose0.1-5 µmol/LLinear range of detection in human plasma.[5]
Analytical ChemistryGC-MS AnalysisAldonitrile pentaacetate derivative of galactose<0.02 µmol/LLimit of quantification for plasma D-galactose.[5]
Analytical ChemistryGC-MS AnalysisAldonitrile pentaacetate derivative of galactose<15%Within- and between-run Coefficients of Variation (CVs).[5]

Experimental Protocols

Synthesis of a Fluorogenic Substrate for β-Galactosidase (Conceptual Protocol)

This protocol outlines the general steps for synthesizing 4-methylumbelliferyl-β-D-galactopyranoside, a fluorescent substrate for β-galactosidase, using this compound as a starting material.

Materials:

Procedure:

  • Glycosylation Reaction:

    • Dissolve β-D-galactose pentaacetate and 4-methylumbelliferone in a dry solvent under an inert atmosphere.

    • Add a Lewis acid and an organic base to catalyze the reaction.

    • Stir the reaction at room temperature or with heating, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

    • Purify the resulting product, 4-methylumbelliferyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside, by silica gel column chromatography.

  • Deacetylation:

    • Dissolve the purified product in dry methanol.

    • Add a catalytic amount of sodium methoxide and stir the reaction at room temperature.

    • Monitor the deacetylation by TLC.

  • Final Purification:

    • Neutralize the reaction with an acidic resin and filter.

    • Concentrate the filtrate and purify the final product, 4-methylumbelliferyl-β-D-galactopyranoside, by recrystallization or column chromatography.

Assay for β-Galactosidase Activity using a Synthesized Substrate

This protocol describes a general method for measuring β-galactosidase activity using a fluorogenic substrate like 4-methylumbelliferyl-β-D-galactopyranoside.

Materials:

  • 4-methylumbelliferyl-β-D-galactopyranoside (MUG)

  • Z-buffer (pH 7.0)

  • β-galactosidase enzyme solution

  • Stop solution (e.g., 1 M Na₂CO₃)

  • Fluorometer or microplate reader with fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Prepare a stock solution of MUG in a suitable solvent like DMSO.

  • Prepare working solutions of the enzyme and substrate in Z-buffer.

  • In a microplate well or cuvette, add the Z-buffer and the enzyme solution.

  • Pre-incubate the mixture at the desired temperature (e.g., 28°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding the MUG substrate solution and start a timer.

  • Incubate the reaction for a specific period, allowing the enzyme to hydrolyze the substrate, producing the fluorescent product 4-methylumbelliferone.

  • Stop the reaction by adding the stop solution.

  • Measure the fluorescence of the solution using a fluorometer.

  • Calculate the enzyme activity based on a standard curve of 4-methylumbelliferone.

Inhibition of Leucine-Induced Insulin Release from Pancreatic Islets

This protocol is based on studies demonstrating the inhibitory effect of this compound on insulin secretion.

Materials:

  • Isolated rat pancreatic islets

  • Krebs-Ringer bicarbonate buffer

  • Leucine (B10760876) solution

  • β-D-Galactose pentaacetate solution (e.g., 1.7 mM)

  • Insulin radioimmunoassay (RIA) or ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from rats using standard collagenase digestion methods.

  • Pre-incubation: Pre-incubate the isolated islets in Krebs-Ringer bicarbonate buffer with a basal glucose concentration for a defined period to allow them to equilibrate.

  • Incubation:

    • Control Group: Incubate islets with leucine to stimulate insulin release.

    • Test Group: Incubate islets with leucine in the presence of β-D-galactose pentaacetate (e.g., 1.7 mM).

  • Sample Collection: After the incubation period, collect the supernatant containing the secreted insulin.

  • Insulin Measurement: Quantify the amount of insulin in the supernatant using an insulin RIA or ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the amount of insulin secreted in the test group to the control group to determine the inhibitory effect of β-D-galactose pentaacetate.

Derivatization of Galactose for GC-MS Analysis

This protocol outlines the preparation of aldononitrile pentaacetate derivatives of galactose from plasma samples for quantitative analysis by GC-MS.[5]

Materials:

Procedure:

  • Sample Preparation:

    • Add a known amount of D-[¹³C]Galactose internal standard to the plasma sample.

    • Remove D-glucose by treating the sample with D-glucose oxidase.

    • Purify the sample using ion-exchange chromatography.

  • Derivatization:

    • Evaporate the purified sample to dryness.

    • Add hydroxylamine hydrochloride in pyridine and heat to form the oxime.

    • Add acetic anhydride and heat to form the aldononitrile pentaacetate derivative.

  • Extraction:

    • Extract the derivative into an organic solvent like hexane or ethyl acetate.

    • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the sample and inject it into the GC-MS system.

    • Use a suitable capillary column (e.g., phenyl-methylsilicone) and temperature program to separate the galactose derivative from other components.

    • Monitor specific ions in the mass spectrometer to quantify the native and ¹³C-labeled galactose derivatives.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (¹³C-Galactose) plasma->add_is remove_glu Remove Glucose (Glucose Oxidase) add_is->remove_glu purify Purify (Ion Exchange) remove_glu->purify dried_sample Dried Sample purify->dried_sample add_hydroxylamine Add Hydroxylamine HCl in Pyridine dried_sample->add_hydroxylamine add_anhydride Add Acetic Anhydride add_hydroxylamine->add_anhydride extract Extract Derivative add_anhydride->extract gcms GC-MS Analysis extract->gcms quantify Quantification gcms->quantify

Caption: Workflow for GC-MS analysis of galactose using pentaacetate derivatization.

signaling_pathway Leucine Leucine Stimulation Stimulates Leucine->Stimulation InsulinRelease Insulin Release Stimulation->InsulinRelease GalPenta D-Galactose Pentaacetate Inhibition Inhibits GalPenta->Inhibition Inhibition->InsulinRelease

Caption: Inhibition of leucine-stimulated insulin release by this compound.

logical_relationship node_A This compound (Non-fluorescent) node_C Hydrolysis node_A->node_C node_B β-Galactosidase node_B->node_C node_D Fluorescent Product (e.g., 4-Methylumbelliferone) node_C->node_D node_E Galactose node_C->node_E

Caption: Principle of β-galactosidase assay using a fluorogenic substrate derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Galactose Pentaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of D-Galactose pentaacetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method is the acetylation of D-galactose using acetic anhydride (B1165640) as the acetylating agent. This reaction is typically catalyzed by a base, such as pyridine (B92270) or sodium acetate (B1210297), or a Lewis acid like zinc chloride.[1]

Q2: Why is pyridine a commonly used catalyst and solvent in this synthesis?

A2: Pyridine serves a dual role as both a catalyst and a solvent. As a base, it neutralizes the acetic acid byproduct of the reaction. Its ability to dissolve D-galactose also helps to create a homogeneous reaction mixture, which can be beneficial for the reaction's efficiency.[2][3]

Q3: What is the role of sodium acetate in the synthesis?

A3: Sodium acetate is a basic catalyst that facilitates the acetylation of the hydroxyl groups of D-galactose by acetic anhydride. It is a cost-effective and efficient catalyst for this transformation.[2]

Q4: How does zinc chloride function as a catalyst in this reaction?

A4: Zinc chloride acts as a Lewis acid catalyst, activating the acetic anhydride to make it a more potent acetylating agent. It is particularly noted for its ability to influence the anomeric stereochemistry of the product.[4]

Q5: What is the typical yield and purity I can expect?

A5: Yields can be excellent, often exceeding 90%, depending on the chosen method and optimization of reaction conditions. Purity is also generally high, especially after purification, with purities of 98% or greater being achievable.[1][2][3]

Q6: How can I monitor the progress of the reaction?

A6: Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. The disappearance of the polar D-galactose starting material and the appearance of the less polar this compound product spot indicates the reaction is proceeding.

Q7: What are the key differences between the α and β anomers of this compound?

A7: The α and β anomers are stereoisomers that differ in the orientation of the acetate group at the anomeric carbon (C1). This difference in stereochemistry can be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy, as the chemical shifts of the anomeric protons will be different.[5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. Ensure the reaction temperature is maintained at the optimal level for the chosen catalyst. For the sodium acetate method, heating is typically required.[2]
Poor solubility of D-galactose in the reaction medium.If not using pyridine as a solvent, consider gentle heating to improve solubility. Alternatively, using pyridine as a co-solvent can create a homogeneous reaction mixture.[2]
Loss of product during workup or purification.Ensure complete extraction of the product from the aqueous phase during workup. Optimize the recrystallization solvent system to maximize crystal recovery.
Product is a sticky gum or oil, not a solid Presence of residual solvent (e.g., pyridine).Co-evaporate the crude product with toluene (B28343) multiple times to azeotropically remove residual pyridine before attempting purification.[7]
Impurities are inhibiting crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Formation of colored impurities Reaction temperature is too high, leading to decomposition.Carefully control the reaction temperature, especially when using heating. Avoid excessive heating for prolonged periods.
Presence of impurities in starting materials.Use high-purity D-galactose and acetic anhydride. Ensure solvents are dry.
Mixture of α and β anomers The chosen catalyst and reaction conditions can influence the anomeric ratio.The use of sodium acetate tends to favor the β-anomer, while zinc chloride can favor the α-anomer.[8][9] For specific stereochemical outcomes, careful selection of the catalyst is crucial. The anomeric ratio can be determined by ¹H NMR.[5][10]
Difficulty in removing pyridine after reaction Pyridine has a high boiling point.After the reaction, quench with methanol (B129727) and then co-evaporate with toluene under reduced pressure. Washing the organic extract with an acidic solution (e.g., 1 M HCl or saturated aqueous potassium hydrogen sulfate) can also help to remove pyridine.[3][11]

Data Presentation

Table 1: Comparison of Catalytic Methods for this compound Synthesis

CatalystTypical ReagentsReaction ConditionsReported YieldPredominant AnomerReference
Sodium Acetate D-Galactose, Acetic Anhydride, Sodium AcetateHeated to 95°C for 18 hours98%β[2]
Pyridine/DMAP D-Galactose, Acetic Anhydride, Pyridine, DMAP0°C to room temperature for 12 hours~99%β[3]
Zinc Chloride D-Galactose, Acetic Anhydride, Zinc ChlorideHeating on a water bathHigh (specific yield varies)α[4][9]

Experimental Protocols

Method 1: Synthesis using Sodium Acetate Catalyst[2]
  • Dissolve 5 g of anhydrous sodium acetate in 30 mL of acetic anhydride in a round-bottom flask with stirring and heat to 70°C.

  • Add 10 g of dried D-galactose to the solution.

  • Heat the reaction mixture to 95°C and stir for 18 hours.

  • After cooling, quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with dichloromethane (B109758) (DCM).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

Method 2: Synthesis using Pyridine and DMAP Catalyst[3]
  • Suspend 5.0 g of D-galactose in 100 mL of dry pyridine in a round-bottom flask and cool to 0°C in an ice bath.

  • Add 17.5 g of acetic anhydride dropwise to the suspension while maintaining the temperature at 0°C.

  • Add 0.17 g of 4-dimethylaminopyridine (B28879) (DMAP) to the mixture as a co-catalyst.

  • Maintain the reaction at 0°C for approximately 1 hour, then stir for 12 hours at room temperature.

  • Remove the excess pyridine by evaporation under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and saturated aqueous potassium hydrogen sulfate to remove any remaining pyridine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start D-Galactose + Acetic Anhydride catalyst Catalyst (Pyridine/DMAP or NaOAc or ZnCl2) start->catalyst Add reaction Acetylation Reaction catalyst->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry concentrate Concentration dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify analyze Analysis (TLC, NMR) purify->analyze final_product This compound analyze->final_product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic start Low Yield? check_reaction Reaction Incomplete? start->check_reaction Yes check_solubility Solubility Issues? start->check_solubility No check_reaction->check_solubility No solution_time Increase reaction time/temp check_reaction->solution_time Yes check_workup Loss during Workup? check_solubility->check_workup No solution_solvent Use Pyridine as solvent/co-solvent check_solubility->solution_solvent Yes solution_extraction Optimize extraction and purification check_workup->solution_extraction Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Troubleshooting incomplete acetylation of D-galactose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acetylation of D-galactose. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing acetylated galactose in their work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of penta-O-acetyl-D-galactose.

Frequently Asked Questions (FAQs)

Q1: Why is my D-galactose acetylation reaction incomplete?

A1: Incomplete acetylation of D-galactose can stem from several factors:

  • Presence of Water: Moisture in the reaction flask or in the reagents, particularly the solvent (e.g., pyridine), can hydrolyze the acetylating agent, acetic anhydride (B1165640), reducing its effectiveness. It is crucial to use anhydrous solvents and properly dried glassware.

  • Insufficient Acetylating Agent: An inadequate amount of acetic anhydride may not be sufficient to fully acetylate all five hydroxyl groups of D-galactose. A molar excess of acetic anhydride is typically required.

  • Low Reaction Temperature or Insufficient Time: The reaction may be too slow at lower temperatures, or the reaction may not have been allowed to proceed for a sufficient amount of time to go to completion. Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the endpoint.[1][2]

  • Poor Solubility of D-galactose: D-galactose has low solubility in some organic solvents like acetic anhydride at room temperature. This can limit the reaction rate. Using a co-solvent like pyridine (B92270) helps to dissolve the sugar.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The presence of multiple spots on a TLC plate indicates a mixture of products. These can include:

  • Partially Acetylated Intermediates: If the reaction is incomplete, you will see spots corresponding to mono-, di-, tri-, and tetra-acetylated galactose derivatives, which are more polar than the desired fully acetylated product.

  • Anomeric Mixture: The acetylation of D-galactose can produce a mixture of α- and β-anomers of the pentaacetate product.[3][4] These anomers may have slightly different Rf values on TLC. The ratio of these anomers can be influenced by the catalyst and reaction conditions. For example, using a Lewis acid like perchloric acid can favor the α-anomer, while a weak base like sodium acetate (B1210297) tends to yield the β-anomer.[4]

  • Side Reaction Products: Depending on the reaction conditions, other side reactions could occur, leading to unexpected byproducts.

Q3: How can I improve the yield of my D-galactose acetylation?

A3: To improve the yield of penta-O-acetyl-D-galactose, consider the following optimizations:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to prevent the decomposition of acetic anhydride.

  • Optimize Reagent Stoichiometry: Use a sufficient excess of acetic anhydride to drive the reaction to completion.

  • Use a Catalyst: The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate.

  • Monitor the Reaction: Use TLC to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.[1][2]

  • Efficient Work-up: A proper work-up procedure is crucial to remove excess reagents and byproducts, which can simplify purification and improve the isolated yield. This often involves washing the organic layer with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.

Q4: What is the best way to purify the final product, penta-O-acetyl-D-galactose?

A4: The most common method for purifying penta-O-acetyl-D-galactose is silica (B1680970) gel column chromatography.[2] A solvent system of ethyl acetate and hexane (B92381) is typically used to separate the product from more polar impurities (partially acetylated intermediates) and less polar impurities. Recrystallization from a suitable solvent like ethanol (B145695) can also be an effective purification method.[5]

Troubleshooting Guide: Incomplete Acetylation

This guide provides a systematic approach to troubleshooting incomplete acetylation reactions of D-galactose.

Problem Potential Cause Recommended Solution
Significant amount of starting material (D-galactose) remains after the expected reaction time. 1. Presence of moisture. - Ensure all glassware is oven-dried or flame-dried before use.- Use freshly opened or properly stored anhydrous solvents (e.g., dry pyridine).- Handle hygroscopic reagents in a dry environment (e.g., under an inert atmosphere).
2. Insufficient amount of acetic anhydride. - Increase the molar equivalents of acetic anhydride. A common protocol uses around 6 equivalents.
3. Reaction temperature is too low. - If the reaction is sluggish at room temperature, consider gentle heating as specified in some protocols. However, be aware that higher temperatures can sometimes lead to side reactions.
4. Inadequate reaction time. - Monitor the reaction progress using TLC. Continue the reaction until the starting material spot is no longer visible.[1][2]
Multiple spots are observed on TLC, indicating a mixture of partially acetylated products. 1. Reaction has not gone to completion. - Extend the reaction time and continue to monitor by TLC.- Consider adding a catalyst like DMAP to accelerate the reaction.
2. Inefficient mixing. - Ensure the reaction mixture is being stirred effectively to maintain a homogeneous solution, especially if D-galactose is not fully dissolved at the beginning of the reaction.
Low isolated yield after work-up and purification. 1. Product loss during work-up. - During aqueous washes, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.- Avoid vigorous shaking during extractions to prevent the formation of stable emulsions.
2. Hydrolysis of the product during work-up. - The acetyl groups can be sensitive to strongly basic or acidic conditions. Ensure that washes with acidic or basic solutions are performed efficiently and are followed by a wash with water or brine to neutrality.
3. Inefficient purification. - Optimize the solvent system for column chromatography to achieve good separation between the product and impurities.- If recrystallizing, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Experimental Protocols

Protocol 1: Acetylation of D-Galactose using Acetic Anhydride and Pyridine

This is a widely used method for the peracetylation of sugars.

  • Preparation: Suspend D-galactose (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (at least 5 equivalents, typically 6 or more) dropwise to the suspension while maintaining the temperature at 0°C.

  • Catalysis (Optional): A catalytic amount of 4-dimethylaminopyridine (DMAP) (e.g., 0.05 equivalents) can be added to the mixture to increase the reaction rate.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding methanol.

    • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to neutralize acetic acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization.

Protocol 2: Acetylation of D-Galactose using Acetic Anhydride and Sodium Acetate

This method avoids the use of pyridine.

  • Preparation: In a flask, add D-galactose (1 equivalent) and anhydrous sodium acetate (as a catalyst, e.g., 1 equivalent) to acetic anhydride (as both reagent and solvent, a large excess).

  • Reaction: Heat the mixture with stirring. The reaction temperature can range from room temperature to reflux, depending on the desired rate and outcome.

  • Reaction Progression: Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture and pour it into ice water to quench the excess acetic anhydride.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ until the effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the product as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions for D-Galactose Acetylation

Parameter Method 1: Acetic Anhydride/Pyridine Method 2: Acetic Anhydride/Sodium Acetate
Solvent Pyridine (anhydrous)Acetic Anhydride
Acetylating Agent Acetic AnhydrideAcetic Anhydride
Catalyst DMAP (optional)Sodium Acetate (anhydrous)
Temperature 0°C to Room TemperatureRoom Temperature to Reflux
Typical Reaction Time 12 - 24 hours2 - 6 hours
Typical Yield High (often >90%)Good to High
Notes Pyridine is toxic and has an unpleasant odor; requires careful removal during work-up.Avoids the use of pyridine. The reaction can be faster at higher temperatures.

Visualizations

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dry Glassware B Add D-Galactose A->B C Add Anhydrous Solvent (e.g., Pyridine) B->C D Cool to 0°C C->D E Add Acetic Anhydride D->E F Add Catalyst (optional) (e.g., DMAP) E->F G Stir at RT & Monitor by TLC F->G H Quench Reaction G->H I Solvent Removal H->I J Aqueous Washes (Acid, Base, Brine) I->J K Dry & Concentrate J->K L Column Chromatography or Recrystallization K->L M Characterize Pure Product L->M

Caption: Experimental workflow for the acetylation of D-galactose.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Start Incomplete Acetylation Observed by TLC Cause1 Moisture Present? Start->Cause1 Cause2 Insufficient Reagents? Start->Cause2 Cause3 Suboptimal Reaction Conditions? Start->Cause3 Sol1 Use Anhydrous Reagents & Dry Glassware Cause1->Sol1 Yes Sol2 Increase Equivalents of Acetic Anhydride Cause2->Sol2 Yes Sol3 Increase Reaction Time / Add Catalyst (DMAP) Cause3->Sol3 Yes Verify Monitor by TLC for Complete Conversion Sol1->Verify Sol2->Verify Sol3->Verify

Caption: Troubleshooting logic for incomplete D-galactose acetylation.

References

Technical Support Center: Separation of D-Galactose Pentaacetate Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the separation of α and β anomers of D-Galactose Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the purification of these critical isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the α and β anomers of this compound?

A1: The two most common and effective methods for separating the α and β anomers of this compound are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. HPLC, particularly preparative HPLC, is used for high-purity isolation, while fractional crystallization is a classical and scalable method based on the differential solubility of the anomers in a specific solvent system.

Q2: Which HPLC columns are recommended for this separation?

A2: Polysaccharide-based chiral stationary phases are often effective for carbohydrate separations. For this compound anomers, columns such as C5, Phenyl hexyl, and Pentafluorophenyl (PFP) have been shown to provide good separation.[1] The choice of column will depend on the specific mobile phase and desired resolution.

Q3: Can I use NMR to separate the anomers?

A3: While standard NMR is an essential analytical tool to identify and quantify the ratio of α and β anomers in a mixture, it is not a preparative separation technique. Diffusion-Ordered NMR Spectroscopy (DOSY) can be used to distinguish the signals of the two anomers in a mixture based on their different diffusion coefficients, but this does not allow for physical separation of the compounds.

Q4: Is it possible to prevent the separation of anomers during analysis if I only want to quantify the total amount of this compound?

A4: Yes, in some analytical scenarios, the separation of anomers can be undesirable as it leads to peak splitting or broadening.[2] To prevent this, you can try increasing the column temperature (e.g., to 70-80 °C for some sugar analysis columns) or using a mobile phase with strong alkaline conditions, which can accelerate the interconversion (mutarotation) between the anomers, resulting in a single, averaged peak.[2][3]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Poor or no resolution between α and β anomer peaks 1. Inappropriate mobile phase composition. 2. Column is not suitable or has degraded. 3. Flow rate is too high or too low. 4. Column temperature is not optimal.1. Optimize the mobile phase. For acetylated sugars, a mobile phase of methanol (B129727) in water has been shown to be effective.[1] Systematically vary the methanol percentage. 2. Ensure you are using a recommended column type (e.g., C5, Phenyl hexyl, PFP).[1] If the column is old, its performance may be compromised; consider replacing it. 3. Optimize the flow rate to allow for sufficient interaction with the stationary phase without excessive diffusion. 4. Adjust the column temperature. Lower temperatures can sometimes improve resolution for anomers.
Peak tailing 1. Column overload. 2. Active sites on the column packing. 3. Mismatched solvent between the sample and mobile phase.1. Reduce the injection volume or the concentration of the sample. 2. Use a mobile phase additive to block active sites, or switch to a more inert column. 3. Dissolve the sample in the mobile phase whenever possible.
Ghost peaks appear in the chromatogram 1. Contaminants in the mobile phase or from the sample. 2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and filter your samples before injection. 2. Run a blank gradient to wash the column and injector. Ensure your injector wash solution is effective.
Irreproducible retention times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks.1. Prepare fresh mobile phase daily and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the system and ensure the pump is delivering a constant flow rate.
Fractional Crystallization Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
No crystal formation 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization. 3. Cooling rate is too fast.1. Concentrate the solution by slowly evaporating the solvent. 2. Purify the initial mixture by column chromatography to remove significant impurities. 3. Allow the solution to cool slowly to room temperature, and then transfer to a colder environment if necessary.
Oily precipitate instead of crystals 1. Solution is too concentrated. 2. Cooling is too rapid.1. Add a small amount of solvent to dissolve the oil and attempt to recrystallize. 2. Ensure a slow cooling process to allow for ordered crystal lattice formation.
Poor separation of anomers (co-crystallization) 1. The solvent system is not selective enough. 2. The anomers form a solid solution.1. Experiment with different solvent systems. A common starting point for acetylated sugars is ethanol (B145695) or a mixture of ethanol and water. 2. Try a different separation technique, such as preparative HPLC.
Low yield of purified anomer 1. The desired anomer is highly soluble in the mother liquor. 2. Incomplete crystallization.1. Cool the crystallization mixture to a lower temperature to decrease solubility. 2. Allow more time for crystallization to occur. Seeding with a pure crystal of the desired anomer can sometimes help.

Data Presentation

HPLC Separation of this compound Anomers

The following table summarizes the retention times and peak widths for the separation of α and β anomers of this compound on different HPLC columns.

Stationary PhaseRetention Time (min)Peak Width (min)
C5 24.160.25
Phenyl hexyl 45.530.42
Pentafluorophenyl 5.39Not Specified
Data sourced from a study on recycling-high performance liquid chromatography of protected carbohydrates.[1]

Experimental Protocols

Preparative HPLC Separation of α and β Anomers

This protocol is a general guideline and should be optimized for your specific instrument and column.

  • Column Selection: Choose a suitable preparative column, for example, a C5, Phenyl hexyl, or PFP column.

  • Mobile Phase Preparation: Prepare a mobile phase of methanol and water. The optimal ratio should be determined empirically, starting with a composition that provides good separation on an analytical scale.[1] Ensure the mobile phase is filtered and degassed.

  • Sample Preparation: Dissolve the crude mixture of this compound anomers in the mobile phase. The concentration should be as high as possible without causing peak distortion due to overloading.

  • Chromatographic Conditions:

    • Set the flow rate appropriate for the preparative column diameter.

    • Use a UV detector to monitor the elution of the anomers.

    • Inject the sample onto the column.

  • Fraction Collection: Collect the fractions corresponding to the α and β anomer peaks as they elute from the column.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or ¹H NMR to confirm the purity of each anomer.

  • Solvent Removal: Remove the solvent from the purified fractions under reduced pressure to obtain the isolated anomers.

Fractional Crystallization of α and β Anomers

This protocol is based on general principles of crystallization for acetylated sugars and may require optimization.

  • Dissolution: Dissolve the mixture of α and β this compound anomers in a minimum amount of a suitable hot solvent. Ethanol is a common solvent for the crystallization of acetylated sugars. Experiment with solvent mixtures, such as ethanol/water or ethanol/hexane, to find the optimal system.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The anomer with the lower solubility in the chosen solvent system should preferentially crystallize. For some related compounds, the β anomer has been observed to convert to the more stable α anomer upon crystallization.

  • Initiation of Crystallization: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired pure anomer.

  • Crystal Growth: Allow the flask to stand undisturbed for several hours to days to allow for the growth of well-defined crystals. Further cooling in a refrigerator or freezer may increase the yield.

  • Isolation of Crystals: Isolate the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Analysis of Crystals and Mother Liquor: Analyze the crystals and the mother liquor by HPLC or ¹H NMR to determine the anomeric purity.

  • Recrystallization (if necessary): If the desired purity is not achieved, a second recrystallization of the isolated crystals may be necessary.

Visualizations

Experimental Workflow for Anomer Separation

experimental_workflow cluster_start Starting Material cluster_hplc Preparative HPLC cluster_cryst Fractional Crystallization start Mixture of α and β This compound hplc Inject onto Preparative Column start->hplc Method 1 dissolve Dissolve in Hot Solvent start->dissolve Method 2 fractionation Collect Fractions hplc->fractionation hplc_alpha Pure α-Anomer fractionation->hplc_alpha Peak 1 hplc_beta Pure β-Anomer fractionation->hplc_beta Peak 2 cool Slow Cooling dissolve->cool filter Filter Crystals cool->filter cryst_anomer Pure Anomer (Crystals) filter->cryst_anomer mother_liquor Enriched Mother Liquor filter->mother_liquor

Caption: Workflow for the separation of this compound anomers.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic cluster_problem Problem Identification cluster_hplc_causes HPLC Causes cluster_cryst_causes Crystallization Causes cluster_solutions Solutions problem Poor Anomer Separation mobile_phase Incorrect Mobile Phase problem->mobile_phase column Column Issue problem->column conditions Suboptimal Conditions problem->conditions solvent Wrong Solvent problem->solvent cooling Improper Cooling Rate problem->cooling impurities Presence of Impurities problem->impurities optimize_mp Optimize Mobile Phase mobile_phase->optimize_mp replace_column Replace Column column->replace_column optimize_cond Adjust Flow/Temp conditions->optimize_cond screen_solvents Screen Solvents solvent->screen_solvents control_cooling Control Cooling cooling->control_cooling purify_sample Pre-purify Sample impurities->purify_sample

Caption: Troubleshooting logic for poor anomer separation.

References

Technical Support Center: Synthesis of D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of D-Galactose pentaacetate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction mixture turned dark brown or black, and the yield of this compound is very low. What is the cause and how can I prevent it?

Answer:

A dark coloration (charring or caramelization) in the reaction mixture is a common issue in carbohydrate chemistry, often indicating thermal decomposition of the sugar.[1]

Potential Causes:

  • Excessive Heat: Overheating the reaction mixture can lead to the degradation of D-galactose.

  • Strongly Acidic Conditions: The presence of strong acids, which can be generated from the reagents, can catalyze the dehydration of galactose to form furan (B31954) derivatives and other colored byproducts.[2][3]

  • Prolonged Reaction Time: Even at appropriate temperatures, extended reaction times can contribute to the formation of degradation products.

Recommended Solutions:

  • Temperature Control: Carefully monitor and control the reaction temperature. For syntheses using sodium acetate (B1210297) and acetic anhydride (B1165640), maintaining a temperature around 95-100°C is often recommended.

  • Catalyst Choice: Utilize milder catalysts. While strong acids can be effective, they also increase the risk of charring. Sodium acetate is a commonly used and generally milder catalyst for this reaction.

  • Reaction Monitoring: Regularly monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4] This will help in determining the optimal reaction time and preventing unnecessary heating.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative degradation pathways.

Question 2: The final product is a mixture of α and β anomers of this compound. How can I control the anomeric selectivity?

Answer:

The formation of a mixture of α and β anomers is a frequent outcome in the acetylation of galactose. The ratio of these anomers is influenced by the reaction conditions and the catalyst used.

Potential Causes:

  • Thermodynamic vs. Kinetic Control: The reaction can be under either kinetic or thermodynamic control, leading to different anomeric ratios. The β-anomer is often the kinetically favored product, while the α-anomer can be the thermodynamically more stable product under certain conditions.

  • Catalyst Influence: The choice of catalyst plays a significant role in anomeric selectivity. Lewis acids, for instance, can promote the formation of the α-anomer through the formation of an oxocarbenium ion intermediate.[5]

  • Anomerization: Interconversion between the α and β anomers can occur under the reaction conditions, especially in the presence of acidic catalysts.

Recommended Solutions:

  • Catalyst Selection:

    • For preferential formation of the β-anomer , catalysts like sodium acetate or pyridine (B92270) are commonly used.[5]

    • For a higher proportion of the α-anomer , Lewis acids such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄) can be employed.

  • Reaction Conditions: Adjusting the reaction temperature and time can influence the anomeric ratio. It is often necessary to experimentally optimize these parameters for a specific desired outcome.

  • Purification: If a mixture is obtained, the anomers can often be separated by column chromatography on silica (B1680970) gel.

Question 3: My yield is low, and TLC analysis shows multiple spots, including some that are less polar than the starting material but more polar than the desired this compound. What are these byproducts and how can I minimize them?

Answer:

The presence of multiple spots on a TLC plate, intermediate in polarity between the starting D-galactose and the fully acetylated product, typically indicates incomplete acetylation.

Potential Causes:

  • Insufficient Acetylating Agent: Not using a sufficient excess of acetic anhydride can result in the formation of mono-, di-, tri-, and tetra-acetylated galactose derivatives.

  • Inadequate Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Catalyst Deactivation: The catalyst may have lost its activity, hindering the full acetylation of all hydroxyl groups.

  • Partial Deacetylation during Workup: Certain workup conditions, particularly those involving basic solutions, can lead to the partial hydrolysis of the acetate groups.

Recommended Solutions:

  • Sufficient Reagents: Use a significant excess of the acetylating agent (acetic anhydride) to drive the reaction to completion.

  • Optimize Reaction Conditions: Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. Monitor the reaction by TLC until the starting material and intermediate spots are no longer visible.[4]

  • "Glycosylation-Reacetylation" Protocol: A useful strategy to address incomplete acetylation is a one-pot reacetylation step. After the initial acetylation, more acetic anhydride and a mild base (like pyridine) can be added to the reaction mixture to convert any partially acetylated byproducts into the desired pentaacetate.

  • Careful Workup: When neutralizing the reaction mixture, use a weak base like sodium bicarbonate and avoid prolonged exposure to basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical protocol for the synthesis of β-D-Galactose pentaacetate using sodium acetate?

A1: A general protocol involves the following steps:

  • Dissolve anhydrous sodium acetate in acetic anhydride with gentle heating.

  • Add D-galactose to the solution.

  • Heat the reaction mixture, typically to around 95-100°C, and stir for a designated period (e.g., 1-2 hours).

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into ice-water to precipitate the product and quench the excess acetic anhydride.

  • Filter the crude product, wash it with water, and then recrystallize from a suitable solvent system (e.g., ethanol-water) to obtain the pure β-D-Galactose pentaacetate.

Q2: How can I monitor the progress of the acetylation reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[4] A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) will show the non-polar this compound product moving further up the plate (higher Rf value) than the polar D-galactose starting material (which will remain at or near the baseline). Intermediate, partially acetylated products will appear as spots with Rf values between the starting material and the final product.

Q3: What are the expected yields for this compound synthesis?

A3: The yield can vary significantly depending on the protocol and reaction conditions. With optimized procedures, yields are often reported to be high, sometimes exceeding 90%.[5] However, factors such as incomplete reaction, side reactions, and losses during purification can lower the actual isolated yield.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Acetic Anhydride: It is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It reacts exothermically with water.

  • Pyridine: If used as a catalyst or solvent, it is flammable, toxic, and has a strong, unpleasant odor. It should also be handled in a fume hood.

  • Lewis Acids: If used, they are often corrosive and moisture-sensitive. Handle with care and under anhydrous conditions.

Data Presentation

The following table summarizes the influence of different catalysts on the synthesis of this compound, based on information from various synthetic protocols. Please note that specific yields and anomeric ratios can vary based on the exact experimental conditions.

CatalystTypical Anomeric Product(s)Reported Yield RangeKey Considerations
Sodium Acetate Primarily β-anomerHigh (often >80%)Common and cost-effective catalyst. Reaction typically requires heating.
Pyridine Mixture of α and β anomersGood to HighCan act as both a catalyst and a solvent. Strong odor and toxicity are drawbacks.
Zinc Chloride (ZnCl₂) Favors α-anomerVariableA Lewis acid catalyst that can promote anomerization to the thermodynamic product.
Tin(IV) Chloride (SnCl₄) Favors α-anomerVariableA strong Lewis acid; requires anhydrous conditions and careful handling.

Experimental Protocols

Synthesis of β-D-Galactose pentaacetate using Sodium Acetate

  • Reagents and Setup:

    • D-Galactose

    • Anhydrous Sodium Acetate

    • Acetic Anhydride

    • Round-bottom flask with a magnetic stirrer and a reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • To a round-bottom flask, add anhydrous sodium acetate (e.g., 0.5 equivalents relative to galactose).

    • Add acetic anhydride (e.g., 5-10 equivalents).

    • Stir the mixture and heat gently to dissolve the sodium acetate.

    • Add D-galactose (1 equivalent) to the reaction mixture.

    • Heat the mixture to 95-100°C and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice-water with stirring.

    • The product will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure β-D-Galactose pentaacetate.

Mandatory Visualization

Side_Reactions_Workflow cluster_issues Troubleshooting cluster_solutions Corrective Actions start Start Synthesis of This compound reaction Acetylation Reaction (D-Galactose + Acetic Anhydride) start->reaction monitoring Monitor by TLC reaction->monitoring issue_color Dark Coloration (Charring) monitoring->issue_color Problem Observed issue_anomers Anomeric Mixture (α and β) monitoring->issue_anomers Problem Observed issue_incomplete Incomplete Reaction (Multiple Spots on TLC) monitoring->issue_incomplete Problem Observed workup Work-up and Purification monitoring->workup Reaction Complete solution_color Control Temperature Use Milder Catalyst Monitor Reaction Time issue_color->solution_color Solution solution_anomers Select Appropriate Catalyst (e.g., NaOAc for β, Lewis Acid for α) Optimize Conditions issue_anomers->solution_anomers Solution solution_incomplete Use Excess Acetic Anhydride Increase Reaction Time/Temp Perform Re-acetylation Step issue_incomplete->solution_incomplete Solution solution_color->reaction Re-run Experiment solution_anomers->reaction Re-run Experiment solution_incomplete->reaction Re-run Experiment product Pure this compound workup->product

Caption: Troubleshooting workflow for identifying and resolving common side reactions in the synthesis of this compound.

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions galactose D-Galactose pentaacetate This compound (α/β mixture) galactose->pentaacetate + Acetic Anhydride (Catalyst) incomplete Partially Acetylated Products galactose->incomplete Incomplete Reaction degradation Degradation Products (e.g., Furans, Colored Byproducts) galactose->degradation Excess Heat/ Strong Acid pentaacetate->pentaacetate

Caption: Main reaction and key side reactions in the synthesis of this compound.

References

Technical Support Center: Deacetylation of D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deacetylation of D-Galactose Pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common yet often challenging chemical transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deacetylation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deacetylation 1. Insufficient reaction time or temperature. 2. Inadequate amount of catalyst or reagent. 3. Poor solubility of the starting material. 4. Catalyst deactivation.1. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Increase the molar equivalents of the catalyst/reagent. For Zemplén deacetylation, ensure the sodium methoxide (B1231860) solution is fresh. 3. Choose a solvent in which the galactose pentaacetate is fully soluble.[1] 4. For enzymatic reactions, ensure optimal pH and temperature. For catalytic reactions, use fresh catalyst.
Reaction Fails to Start 1. Inactive catalyst or reagent. 2. Presence of moisture in the reaction. 3. Incorrect solvent.1. Use freshly prepared reagents, particularly for base-catalyzed methods like Zemplén deacetylation. 2. Ensure all glassware is oven-dried and use anhydrous solvents, especially for methods sensitive to water. 3. Verify the appropriate solvent for the chosen deacetylation method.
Formation of Multiple Products (Low Selectivity) 1. Anomerization: Interconversion between α and β anomers at the C1 position.[2][3] 2. Acyl Migration: Movement of acetyl groups between hydroxyl positions, particularly under acidic or basic conditions.[4] 3. Partial Deacetylation: Incomplete removal of all five acetyl groups.1. Lewis acid-catalyzed reactions can favor the formation of the more stable anomer.[5] The choice of catalyst and reaction conditions can influence the anomeric ratio. 2. Employ milder deacetylation methods such as enzymatic deacetylation or specific catalytic systems known for high selectivity.[6] 3. Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion.
Low Yield of Desired Product 1. Side Reactions: Glycosidic bond cleavage or degradation of the sugar. 2. Difficult Product Isolation: Co-elution of products and byproducts during chromatography.1. Use milder reaction conditions. For instance, enzymatic deacetylation can offer higher selectivity and reduce side reactions.[7] 2. Optimize the chromatographic separation method (e.g., solvent system, column type). Derivatization of the product might aid in separation.
Anomalous Zemplén Deacetylation Retention of the 2-O-acyl group when a bulky substituent is present at the 3-O-position.[8]Consider alternative deacetylation methods if you observe this anomalous behavior. This is a known issue for certain substituted galactose derivatives.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deacetylation of this compound?

A1: The Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol (B129727), is a widely used and traditional method for the complete deacetylation of acetylated sugars.[9] However, other methods like acid-catalyzed deacetylation and enzymatic deacetylation are also employed depending on the desired outcome (e.g., selective deacetylation).

Q2: How can I achieve selective deacetylation at the anomeric (C1) position?

A2: Several methods have been developed for selective anomeric deacetylation. These include using reagents like benzylamine (B48309) in THF, alkali metal fluorides in PEG-400, or specific catalysts like zinc acetate (B1210297).[10][11][12] Enzymatic methods can also offer high regioselectivity.

Q3: What causes anomerization during deacetylation and how can I control it?

A3: Anomerization, the interconversion of α and β anomers, can be catalyzed by acids or bases.[2][3] Lewis acids, for example, can promote anomerization to yield the thermodynamically more stable anomer.[5] To control anomerization, carefully select the catalyst and reaction conditions. In some cases, the anomerization can be exploited to obtain the desired anomer.

Q4: Can I use enzymatic methods for the deacetylation of this compound?

A4: Yes, enzymes like lipases (e.g., Candida antarctica Lipase B) can be used for the deacetylation of acetylated sugars.[6] Enzymatic methods often offer high selectivity and milder reaction conditions, which can be advantageous in preventing side reactions.[7] However, the enzyme's activity can be influenced by the substrate's configuration.[6]

Q5: What are the key parameters to monitor during a deacetylation reaction?

A5: The progress of the deacetylation reaction should be monitored by Thin Layer Chromatography (TLC). This allows you to track the disappearance of the starting material and the appearance of the product(s). Staining with a suitable agent (e.g., p-anisaldehyde or ceric ammonium (B1175870) molybdate) is necessary to visualize the sugar on the TLC plate.

Experimental Protocols

Protocol 1: Zemplén Deacetylation (Complete Deacetylation)

This protocol describes the complete removal of all acetyl groups from this compound using sodium methoxide in methanol.

Materials:

  • This compound

  • Anhydrous Methanol

  • Sodium metal or Sodium Methoxide solution

  • Amberlite® IR120 (H+) resin

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate as the eluent). The product (D-galactose) will have a much lower Rf value than the starting material.

  • Once the reaction is complete (typically within 1-2 hours), neutralize the reaction mixture by adding Amberlite® IR120 (H+) resin until the pH is neutral.

  • Filter off the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude D-galactose.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Selective Anomeric Deacetylation using Benzylamine

This protocol is for the selective removal of the acetyl group at the anomeric (C1) position.[11]

Materials:

  • This compound

  • Benzylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask.

  • Add benzylamine to the solution (typically 1.1 to 1.5 equivalents).

  • Stir the reaction at room temperature for 16-24 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of hexane/ethyl acetate to isolate the 2,3,4,6-tetra-O-acetyl-D-galactose.

Data Presentation

Deacetylation Method Catalyst/Reagent Solvent Typical Yield (%) Selectivity Reference
Zemplén DeacetylationSodium MethoxideMethanol>90Complete[9]
Anomeric DeacetylationBenzylamineTHF46-97Anomeric (C1)[11]
Anomeric DeacetylationCesium Fluoride (CsF)PEG-40085-95Anomeric (C1)[10]
Lewis Acid CatalysisAluminum Chloride (AlCl₃)Diethyl EtherVariableAnomeric (C1)[5]
Enzymatic DeacetylationCandida antarctica Lipase BMTBEVariablePositional[6]

Visualizations

Deacetylation_Workflow cluster_start Starting Material cluster_methods Deacetylation Methods cluster_products Products Galactose_Pentaacetate This compound Zemplen Zemplén (NaOMe/MeOH) Galactose_Pentaacetate->Zemplen Complete Anomeric Selective Anomeric (e.g., BnNH2/THF) Galactose_Pentaacetate->Anomeric Selective Enzymatic Enzymatic (e.g., Lipase) Galactose_Pentaacetate->Enzymatic Selective Galactose D-Galactose Zemplen->Galactose Tetraacetate 2,3,4,6-Tetra-O-acetyl- D-galactose Anomeric->Tetraacetate Partially_Deacetylated Partially Deacetylated Products Enzymatic->Partially_Deacetylated

Caption: General workflow for the deacetylation of this compound.

Troubleshooting_Deacetylation Start Deacetylation Reaction TLC Monitor by TLC Start->TLC Incomplete Incomplete Reaction? TLC->Incomplete Side_Products Side Products? Incomplete->Side_Products No Adjust_Conditions Adjust Conditions: - Increase time/temp - Add more reagent Incomplete->Adjust_Conditions Yes Workup Workup & Purification Side_Products->Workup No Change_Method Change Method: - Milder conditions - Enzymatic approach Side_Products->Change_Method Yes Desired_Product Desired Product Workup->Desired_Product Adjust_Conditions->TLC Change_Method->Start

Caption: Troubleshooting decision tree for deacetylation reactions.

References

Technical Support Center: Stereoselective Glycosylation with D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective glycosylation using D-galactose (B84031) pentaacetate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction outcomes. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the C2-acetyl group in the glycosylation of D-galactose pentaacetate?

A1: The acetyl group at the C2 position plays a crucial role in directing the stereochemical outcome of the glycosylation. Through a mechanism called "neighboring group participation," the C2-acetyl group can attack the anomeric center to form a stable dioxolenium ion intermediate. The glycosyl acceptor then attacks this intermediate from the side opposite to the ring, which results in the stereoselective formation of the 1,2-trans glycosidic linkage (β-glycoside).[1][2]

Q2: What are the main factors that influence the α/β stereoselectivity in these reactions?

A2: The stereoselectivity of glycosylation is influenced by a combination of factors, including the choice of glycosyl donor and acceptor, the promoter or catalyst used, the solvent, and the reaction temperature.[1][3][4] Fine-tuning these parameters is essential for controlling the anomeric ratio of the product.[1]

Q3: Why is achieving high 1,2-cis (α-linkage) selectivity often more challenging with this donor?

A3: Achieving high α-selectivity is challenging due to the powerful directing effect of the C2-acetyl participating group, which strongly favors the β-product.[1][3] To favor the α-anomer, reaction conditions must be chosen to suppress or override neighboring group participation, often involving non-participating solvents, specific Lewis acids, or low temperatures to favor an SN1-like mechanism.[5]

Q4: Can the protecting groups at other positions (C3, C4, C6) influence stereoselectivity?

A4: Yes, protecting groups at other positions can exert "remote participation" effects. Studies have shown that acetyl groups at the C3 and C4 positions are particularly important for achieving high α-selectivity in certain systems.[3] Additionally, bulky protecting groups like pivaloyl at the C4 position have been shown to promote unprecedented α-selectivity through remote participation.[6]

Troubleshooting Guide

Problem 1: Low β-selectivity (contamination with α-anomer).

Potential Cause Troubleshooting Steps
Insufficient Neighboring Group Participation (NGP) Ensure a participating solvent is not being used. Solvents like acetonitrile (B52724) can intercept the oxocarbenium ion, leading to α-glycosides. Switch to a non-participating solvent like dichloromethane (B109758) (DCM).
Reaction Conditions Favor SN1 Pathway A strong Lewis acid or high temperature might favor a more SN1-like reaction, leading to anomeric mixtures. Try using a milder promoter or lowering the reaction temperature (e.g., -20 °C to -78 °C).[7][8]
Anomerization of the Product The initially formed β-product may be anomerizing to the more thermodynamically stable α-anomer under acidic conditions. Reduce reaction time or quench the reaction promptly after completion.[8][9]
Concentration Effects High concentrations can sometimes lead to an erosion of 1,2-trans selectivity. Try running the reaction at a lower concentration.[10]

Problem 2: Low α-selectivity (major product is the β-anomer).

Potential Cause Troubleshooting Steps
Dominant Neighboring Group Participation The C2-acetyl group is effectively forming the dioxolenium ion. To favor the α-product, this pathway must be suppressed.
Solvent Choice The solvent has a profound effect on selectivity. Ether-based solvents (e.g., Diethyl ether, THF) can promote α-selectivity, while dichloromethane often favors β-products.[11] Consider a solvent screen to find optimal conditions.[4][11]
Promoter/Catalyst Choice A strong Lewis acid like Trimethylsilyl triflate (TMSOTf) can promote an SN1 pathway, potentially increasing the α/β ratio.[5][12] In contrast, BF₃·Et₂O may favor the SN2 pathway and β-selectivity.[5]
Remote Protecting Groups The choice of protecting groups at other positions matters. An electron-rich acyl group, such as a pivaloyl group, at the C4 position can strongly promote α-selectivity through remote participation.[6]

Problem 3: Low or No Yield.

Potential Cause Troubleshooting Steps
Inactive Promoter/Catalyst Ensure the Lewis acid or promoter is fresh and has not been deactivated by moisture.[7]
Moisture in the Reaction Glycosylation reactions are highly sensitive to water. Use freshly activated molecular sieves (4 Å) and ensure all glassware and solvents are rigorously dried.[7]
Poor Donor Activation The anomeric acetate (B1210297) may not be a sufficiently reactive leaving group with the chosen promoter. Consider converting the pentaacetate to a more reactive donor, such as a glycosyl bromide or trichloroacetimidate.[13]
Decomposition of Starting Material The reaction conditions may be too harsh, leading to the decomposition of the donor or acceptor.[8] Consider running the reaction at a lower temperature or using a milder promoter.
Low Acceptor Nucleophilicity Steric hindrance or deactivating electronic effects on the acceptor alcohol can slow the reaction. If possible, modify the protecting groups on the acceptor to enhance its reactivity.[8]

Factors Influencing Stereoselectivity: Data Summary

The selection of the promoter and solvent system is critical for directing the stereochemical outcome. The following tables provide representative data on how these variables can influence the anomeric ratio.

Table 1: Effect of Lewis Acid on Stereoselectivity of a Galactosyl Donor (Note: Data is illustrative, based on trends reported for similar systems. Actual results will vary.)

Lewis AcidPredominant PathwayExpected Major AnomerReference
BF₃·Et₂OSN2-likeβ (1,2-trans)[5]
TMSOTfSN1-likeα/β mixture or α[5]
SnCl₄Varies with conditionsα/β mixture[14]
AlCl₃SN1-likeα[15]

Table 2: Effect of Solvent on Stereoselectivity (Note: Data is illustrative, based on trends reported in the literature. Actual results will vary.)

SolventParticipating/Non-ParticipatingExpected Major AnomerReference
Dichloromethane (CH₂Cl₂)Non-Participatingβ (via NGP)[11]
Diethyl Ether (Et₂O)Coordinating/Non-Participatingα[11]
Acetonitrile (CH₃CN)Participatingα[4]
TolueneNon-Participatingα/β mixture[7]

Key Experimental Protocol

General Protocol for Lewis Acid-Promoted Glycosylation

This protocol provides a general starting point for the glycosylation of an alcohol acceptor with this compound. Optimization of temperature, stoichiometry, and reaction time is essential for each specific substrate.

Materials:

  • β-D-Galactose pentaacetate (Glycosyl Donor)

  • Alcohol (Glycosyl Acceptor)

  • Anhydrous Dichloromethane (DCM) or other appropriate anhydrous solvent

  • Lewis Acid (e.g., TMSOTf, BF₃·Et₂O)

  • Activated 4 Å molecular sieves

  • Inert gas (Nitrogen or Argon)

  • Quenching agent (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution)

Procedure:

  • Preparation: Add the glycosyl donor (1.0 eq.), glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4 Å molecular sieves to a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Solvent Addition: Add anhydrous solvent via syringe and stir the mixture at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Initiation: Slowly add the Lewis acid promoter (0.1-1.2 eq.) dropwise to the stirred mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the donor is consumed, quench the reaction by adding a suitable quenching agent (e.g., triethylamine) until the mixture is neutral or slightly basic.

  • Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove molecular sieves. Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica (B1680970) gel to isolate the desired glycoside.

  • Characterization: Characterize the product and determine the anomeric ratio using ¹H NMR spectroscopy by analyzing the coupling constant (J-value) of the anomeric proton.

Visual Guides

Factors Influencing Glycosylation Stereoselectivity

The outcome of the glycosylation reaction is a balance between two main mechanistic pathways, SN1 and SN2, which are heavily influenced by the reaction parameters.

G cluster_sn2 SN2-like Pathway (Favors β-Product) cluster_sn1 SN1-like Pathway (Favors α-Product) NGP C2-Acyl Neighboring Group Participation Dioxolenium Stable Dioxolenium Ion Intermediate NGP->Dioxolenium forms Beta_Product β-Glycoside (1,2-trans) Dioxolenium->Beta_Product Acceptor attacks from opposite face SN2_Factors Favored by: - Non-participating Solvents (DCM) - Milder Lewis Acids (BF3·OEt2) Oxocarbenium Oxocarbenium Ion Intermediate Alpha_Product α-Glycoside (1,2-cis) Oxocarbenium->Alpha_Product Acceptor attacks (Anomeric Effect Favors α) SN1_Factors Favored by: - Participating Solvents (Et2O, MeCN) - Strong Lewis Acids (TMSOTf) - Low Temperatures - Remote Participation (C4-Piv) Donor Galactose Pentaacetate (Glycosyl Donor) Donor->NGP C2-Acyl NGP Donor->Oxocarbenium Suppress NGP

Caption: Mechanistic pathways in galactose glycosylation.

General Experimental Workflow

A systematic approach is crucial for reproducible results in glycosylation experiments.

workflow start Start: Reagent Preparation prep Combine Donor, Acceptor, & Molecular Sieves (Anhydrous Conditions) start->prep cool Cool to Target Temperature (-78°C to 0°C) prep->cool initiate Add Lewis Acid Promoter cool->initiate monitor Monitor Reaction by TLC initiate->monitor quench Quench Reaction (e.g., Triethylamine) monitor->quench Upon Completion workup Aqueous Workup & Extraction quench->workup purify Flash Column Chromatography workup->purify analyze Characterization: NMR for α/β ratio purify->analyze end End: Pure Glycoside analyze->end

References

D-Galactose pentaacetate purification by recrystallization solvent selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of D-Galactose pentaacetate by recrystallization, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of this compound. The compound exhibits good solubility in hot ethanol and lower solubility at cooler temperatures, which is the principle requirement for a good recrystallization solvent. Methanol can also be used, as this compound is soluble in it.[1] For specific applications or impurity profiles, a mixed solvent system, such as ethanol-water or methanol-water, may be beneficial.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure β-D-Galactose pentaacetate is typically in the range of 142°C to 146°C.[2] A broad or depressed melting point range is indicative of impurities.

Q3: My this compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out," where the compound separates as a liquid rather than a solid, occurs when the boiling point of the solvent is higher than the melting point of the solute. To address this, you can try a lower-boiling point solvent or use a larger volume of the current solvent to ensure the saturation point is reached at a temperature below the compound's melting point.

Q4: Crystal formation is very slow or not occurring at all. How can I induce crystallization?

A4: If crystallization does not initiate upon cooling, several techniques can be employed. First, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of pure this compound can initiate crystallization. If these methods fail, it's possible that too much solvent was used. The solution can be gently heated to evaporate some of the solvent and then cooled again.

Q5: The recovery yield of my recrystallized this compound is low. How can I improve it?

A5: Low recovery can result from using an excessive amount of solvent, cooling the solution too quickly, or premature filtration. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath for complete crystallization. When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal of pure this compound.
"Oiling out" (formation of a liquid layer instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The concentration of the solute is too high, causing it to come out of solution at a high temperature.- Switch to a solvent with a lower boiling point.- Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation temperature.
Low yield of purified product - Too much solvent was used, leading to a significant amount of product remaining in the mother liquor.- The crystals were washed with solvent that was not cold enough.- Premature filtration before crystallization was complete.- Use the minimum amount of hot solvent necessary to dissolve the crude material.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the final product - The impurity has similar solubility characteristics to this compound in the chosen solvent.- The impurity was not fully removed during the hot filtration step (if performed).- Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.- Try a different recrystallization solvent or a mixed solvent system.
Crystals are very fine or powdery - The solution cooled too rapidly.- Allow the solution to cool slowly to room temperature on a benchtop before placing it in an ice bath. Insulating the flask can also slow down the cooling process.

Data Presentation

Table 1: Solubility of β-D-Galactose Pentaacetate in Various Solvents

Solvent Solubility Notes
EthanolApproximately 40 g/100 mL[3]Good for single-solvent recrystallization.
Methanol50 mg/mL (or 5 g/100 mL)[1]Can be used for recrystallization.
ChloroformSoluble[2]Can be a potential recrystallization solvent.
AcetoneSoluble[3]May be a suitable recrystallization solvent.
Ethyl AcetateSoluble[3]Another potential solvent for recrystallization.
WaterInsoluble[2]Useful as an anti-solvent in a mixed solvent system.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound using Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound A Start: Crude this compound B Dissolve in Minimum Hot Ethanol A->B C Solution Colored? B->C D Add Activated Charcoal & Heat C->D Yes F Slowly Cool to Room Temperature C->F No E Hot Gravity Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration to Collect Crystals G->H I Wash Crystals with Ice-Cold Ethanol H->I J Dry Crystals I->J K End: Pure this compound J->K

Caption: Workflow for this compound Purification.

Solvent_Selection_Logic Solvent Selection Logic for Recrystallization A Start: Select a Potential Solvent B Is the compound soluble in the hot solvent? A->B C Is the compound insoluble or sparingly soluble in the cold solvent? B->C Yes E Choose a Different Solvent B->E No D Solvent is Suitable C->D Yes F Consider a Mixed Solvent System C->F No E->A F->A

Caption: Logic for Selecting a Recrystallization Solvent.

References

Preventing orthoester formation in glycosylation reactions with D-Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycosylation reactions involving D-galactose pentaacetate. The focus is on preventing the formation of the common byproduct, 1,2-orthoester.

Troubleshooting Guide: Preventing Orthoester Formation

This guide addresses common issues encountered during glycosylation reactions with this compound, with a focus on minimizing orthoester byproduct formation.

Issue Potential Cause Recommended Solution
High percentage of orthoester byproduct observed in the reaction mixture. The C2-acetyl group is participating in the reaction, leading to the formation of a dioxolanium ion intermediate, which is then trapped by the alcohol acceptor to form the orthoester. This is often promoted by the choice of Lewis acid and reaction conditions.1. Change the Promoter: Switch to a promoter that is less likely to favor orthoester formation. For instance, stronger Lewis acids like TMSOTf can sometimes promote the rearrangement of the orthoester to the desired glycoside.[1] Conversely, in some systems, milder Lewis acids might be advantageous. 2. Optimize Reaction Temperature: Lowering the reaction temperature can often disfavor the formation of the thermodynamically stable orthoester. Most glycosylations are initiated at cryogenic temperatures (e.g., -78 °C).[2] 3. Alter the Solvent: The choice of solvent plays a critical role. Nitrile solvents like acetonitrile (B52724) can sometimes favor the formation of the desired β-glycosides.[3] 4. Employ a Glycosylation-Reacetylation Protocol: After the initial glycosylation, the crude reaction mixture can be treated with acetic anhydride (B1165640) and a base (e.g., pyridine) to convert any partially deprotected byproducts (formed from orthoester intermediates) back to the desired peracetylated product.[1]
Low or no yield of the desired glycosylated product. Inefficient activation of the glycosyl donor, decomposition of the donor or product, or suboptimal reaction conditions can lead to low yields.1. Verify Reagent Quality: Ensure that the this compound, acceptor, and solvent are of high purity and anhydrous. 2. Choose an Appropriate Promoter: The choice of Lewis acid is critical. For peracetylated donors, BF₃·Et₂O and TMSOTf are commonly used.[1] The optimal choice depends on the specific glycosyl acceptor. 3. Control the Temperature: Both excessively low and high temperatures can be detrimental. Incomplete activation may occur at very low temperatures, while side reactions and decomposition can happen at higher temperatures.[2]
Formation of anomeric mixtures (both α and β glycosides). The reaction conditions may not be sufficiently stereoselective.1. Solvent Choice: Ethereal solvents tend to favor the formation of α-glycosides, while nitrile solvents often promote β-glycoside formation.[3] 2. Promoter Selection: The nature of the Lewis acid can influence the anomeric outcome. For instance, with galactosyl donors, TMSOTf can lead to higher α-selectivity.[1]
Difficulty in purifying the desired product from the orthoester byproduct. Orthoesters can have similar polarities to the desired glycoside, making chromatographic separation challenging.1. In situ Rearrangement: Acidic work-up conditions can sometimes promote the conversion of the orthoester to the desired glycoside. However, this should be approached with caution as it can also lead to other side reactions. 2. Optimize Chromatography: Utilize different solvent systems or chromatographic techniques (e.g., reversed-phase HPLC) for better separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of orthoester formation in glycosylation reactions with this compound?

A1: The acetyl group at the C-2 position of the galactose donor can participate in the reaction through a process called "neighboring group participation." When the anomeric leaving group is activated by a Lewis acid, the C2-acetyl group can attack the anomeric center, forming a cyclic dioxolanium ion intermediate. This intermediate is then attacked by the alcohol acceptor to yield the 1,2-orthoester byproduct instead of the desired glycoside.

Q2: How can I detect the presence of an orthoester byproduct in my reaction mixture?

A2: NMR spectroscopy is a powerful tool for identifying orthoester byproducts. The orthoester carbon typically gives a characteristic signal in the 13C NMR spectrum around 120-125 ppm.[4] Additionally, the anomeric proton signal in the 1H NMR spectrum will be absent, and new signals corresponding to the orthoester methine or methylene (B1212753) protons will appear.

Q3: Are there alternative glycosyl donors I can use to avoid orthoester formation?

A3: Yes, several strategies can be employed:

  • Use of a non-participating protecting group at C-2: Replacing the C2-acetyl group with a non-participating group, such as a benzyl (B1604629) ether, will prevent the formation of the dioxolanium ion intermediate.

  • Use of glycosyl donors with different leaving groups: Glycosyl halides or trichloroacetimidates can sometimes offer better control over the reaction outcome compared to peracetylated donors.[3]

  • Employing orthoesters as glycosyl donors: In a different approach, stable orthoesters can be synthesized and then used as glycosyl donors under specific acidic conditions to form the desired glycosidic linkage.[5][6]

Q4: How does the choice of Lewis acid affect orthoester formation?

A4: The Lewis acid plays a crucial role in activating the glycosyl donor. Stronger Lewis acids can sometimes promote the in-situ rearrangement of the formed orthoester to the desired glycoside.[7] However, the choice of Lewis acid must be carefully optimized for each specific reaction, as its effectiveness can be highly dependent on the glycosyl donor, acceptor, and solvent.[1]

Q5: What is the impact of temperature on the formation of orthoester byproducts?

A5: Temperature is a critical parameter. Generally, lower temperatures (e.g., -78 °C to 0 °C) are favored to kinetically control the reaction and minimize the formation of the thermodynamically stable orthoester.[2] Higher temperatures can accelerate the formation of various byproducts.

Data Presentation: Influence of Promoter on Glycosylation Outcome

The following table summarizes the approximate yields of the desired glycoside and the orthoester byproduct with different promoters in glycosylation reactions involving acetylated galactose donors. Note that the exact yields can vary significantly based on the specific acceptor, solvent, and temperature used.

Promoter Typical Glycoside Yield (%) Typical Orthoester Yield (%) Notes
BF₃·Et₂O 50-7010-30A commonly used, versatile Lewis acid. Orthoester formation is a known side reaction.[1][2]
TMSOTf 60-855-20A stronger Lewis acid that can promote orthoester rearrangement to the glycoside.[1]
AgOTf 40-6020-40Often used in combination with other promoters. Can favor orthoester formation in some cases.[7]
Hg(CN)₂ 30-5030-50A milder promoter; orthoester formation can be significant.[7]
NIS/TfOH 70-90<5Effective for activating thioglycosides and can suppress orthoester formation.

Experimental Protocols

Protocol 1: General Glycosylation of this compound using BF₃·Et₂O

This protocol describes a general procedure for the glycosylation of an alcohol with this compound using boron trifluoride etherate as a promoter.

Materials:

  • β-D-Galactose pentaacetate (1.0 equiv)

  • Glycosyl acceptor (alcohol) (1.2 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Boron trifluoride etherate (BF₃·Et₂O) (2.0 equiv)

  • Activated molecular sieves (4 Å)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound and activated 4 Å molecular sieves.

  • Dissolve the mixture in anhydrous CH₂Cl₂.

  • Add the glycosyl acceptor to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add BF₃·Et₂O to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite and transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Glycosylation-Reacetylation to Minimize Deacetylated Byproducts

This protocol is a modification of the general glycosylation procedure to improve yields by reacetylating partially deprotected byproducts that may form from orthoester intermediates.[1]

Procedure:

  • Follow steps 1-7 of Protocol 1.

  • Once the glycosylation is complete (or has stalled), cool the reaction mixture back to 0 °C.

  • Sequentially and slowly add pyridine (B92270) (2.0 equiv) followed by acetic anhydride (2.0 equiv).

  • Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Proceed with the work-up and purification as described in steps 8-12 of Protocol 1.

Visualizations

Glycosylation_Pathway cluster_0 Glycosylation Reaction cluster_1 Reaction Intermediates cluster_2 Products Galactose_Pentaacetate This compound Oxocarbenium Oxocarbenium Ion Galactose_Pentaacetate->Oxocarbenium Activation Acceptor_OH Acceptor Alcohol (R-OH) Acceptor_OH->Oxocarbenium Dioxolanium Dioxolanium Ion (from C2-acetyl participation) Acceptor_OH->Dioxolanium Promoter Lewis Acid Promoter Promoter->Galactose_Pentaacetate Oxocarbenium->Dioxolanium Neighboring Group Participation Glycoside Desired Glycoside Oxocarbenium->Glycoside Attack by R-OH Orthoester Orthoester Byproduct Dioxolanium->Orthoester Attack by R-OH

Caption: Mechanism of orthoester formation in glycosylation.

Troubleshooting_Workflow Start High Orthoester Formation Detected Change_Promoter Modify Lewis Acid Promoter Start->Change_Promoter Option 1 Lower_Temp Decrease Reaction Temperature Start->Lower_Temp Option 2 Change_Solvent Alter Reaction Solvent Start->Change_Solvent Option 3 Reacetylation Employ Glycosylation- Reacetylation Protocol Start->Reacetylation Option 4 Analyze_Products Analyze Product Mixture Change_Promoter->Analyze_Products Lower_Temp->Analyze_Products Change_Solvent->Analyze_Products Reacetylation->Analyze_Products Success Orthoester Minimized Analyze_Products->Success Successful Re-evaluate Re-evaluate Strategy Analyze_Products->Re-evaluate Unsuccessful

Caption: Troubleshooting workflow for minimizing orthoester formation.

References

Technical Support Center: Overcoming Low Reactivity of D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosylation reactions using D-Galactose Pentaacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a low-reactivity glycosyl donor?

A1: this compound is a peracetylated sugar, meaning all its hydroxyl groups, including the anomeric hydroxyl, are protected with acetyl groups. The acetyl group at the anomeric position (C-1) is a relatively poor leaving group compared to other commonly used glycosyl donors like trichloroacetimidates or glycosyl halides. The stability of the acetate (B1210297) group makes the anomeric carbon less electrophilic, thus reducing its reactivity towards nucleophilic attack by a glycosyl acceptor. Activation with a suitable promoter, typically a Lewis acid, is necessary to facilitate the glycosylation reaction.[1]

Q2: What are the most common Lewis acids used to activate this compound?

A2: The most frequently employed Lewis acids for activating this compound and other peracetylated glycosyl donors include Boron trifluoride etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), Stannic chloride (SnCl₄), and Ferric chloride (FeCl₃).[2] The choice of Lewis acid can significantly influence the reaction rate, yield, and stereoselectivity of the glycosylation.

Q3: How does the choice of Lewis acid affect the stereochemical outcome (α vs. β-glycoside)?

A3: The stereoselectivity of the glycosylation is highly dependent on the reaction mechanism, which is influenced by the Lewis acid.

  • Stronger Lewis acids , such as TMSOTf, tend to promote an S(_N)1-like mechanism. This involves the formation of a transient oxocarbenium ion intermediate, which is then attacked by the acceptor. This pathway often leads to the formation of the α-glycoside, which is the thermodynamically more stable anomer (anomeric effect).[3]

  • Weaker Lewis acids , like BF₃·OEt₂, can favor an S(_N)2-like pathway, especially at lower temperatures. This involves a direct backside attack by the acceptor on the anomeric carbon, leading to an inversion of configuration and the formation of the β-glycoside.[3]

The nature of the acceptor and the protecting groups on the donor also play a crucial role in determining the stereochemical outcome.[4]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Glycoside

Possible Causes & Solutions:

  • Insufficient Activation of the Donor:

    • Inappropriate Lewis Acid: The chosen Lewis acid may not be strong enough to activate the this compound effectively with your specific acceptor. Consider switching to a more potent Lewis acid (e.g., from BF₃·OEt₂ to TMSOTf).

    • Degraded Lewis Acid: Lewis acids are sensitive to moisture. Ensure you are using a fresh or properly stored bottle.

    • Insufficient Amount of Lewis Acid: Increase the molar equivalents of the Lewis acid incrementally. A catalytic amount may not be sufficient, and stoichiometric amounts might be required.

  • Moisture in the Reaction:

    • Glycosylation reactions are highly sensitive to water. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). The use of molecular sieves (3Å or 4Å) is highly recommended.

  • Low Reactivity of the Glycosyl Acceptor:

    • Sterically hindered or electronically deactivated hydroxyl groups on the acceptor will react slower. You may need to use a more reactive glycosyl donor or more forcing reaction conditions (higher temperature, stronger Lewis acid).

  • Formation of Byproducts:

    • A common issue is the formation of partially deacetylated products, which are more polar and can complicate purification, leading to lower isolated yields.[5] (See Problem 2 for a solution).

Problem 2: Multiple Spots on TLC, Complicating Purification and Leading to Low Isolated Yield

Cause:

The primary reason for multiple spots on TLC, particularly more polar than the starting material and the desired product, is the loss of acetyl protecting groups from the sugar backbone during the reaction. This leads to a mixture of partially deacetylated glycosides.[5]

Solution: One-Pot Glycosylation-Reacetylation Protocol

A highly effective strategy to overcome this issue is to perform a reacetylation step in the same reaction vessel after the glycosylation is complete. This converts the partially deacetylated byproducts back to the fully acetylated desired product, simplifying purification and significantly increasing the isolated yield.[5]

Problem 3: Poor Stereoselectivity (Formation of a Mixture of α and β Anomers)

Possible Causes & Solutions:

  • Reaction Temperature: Temperature plays a critical role in stereoselectivity.[4]

    • For β-glycosides (S(_N)2 pathway), lower temperatures (e.g., 0 °C to -20 °C) are generally preferred to minimize the formation of the oxocarbenium ion intermediate that leads to the α-anomer.

    • For α-glycosides (S(_N)1 pathway), higher temperatures might be required to facilitate the formation of the thermodynamic product.

  • Choice of Lewis Acid and Solvent:

    • As mentioned in FAQ3, the Lewis acid is a key determinant. BF₃·OEt₂ is often used for β-selectivity, while TMSOTf can favor α-selectivity.[3]

    • The solvent can also influence the reaction outcome. Non-polar solvents may favor S(_N)2 reactions, while polar, coordinating solvents can stabilize charged intermediates in S(_N)1 pathways.

  • Protecting Groups:

    • The nature of the protecting groups on the galactose donor, particularly at the C-2 position, can influence the stereochemical outcome through neighboring group participation. While the acetyl group at C-2 of galactose can participate, its effect is less pronounced than that of a benzoyl group, for example.

Data Presentation: Comparison of Lewis Acid Promoters

Lewis AcidTypical ConditionsPredominant ProductYield RangeNotes
BF₃·OEt₂ CH₂Cl₂, 0 °C to RT, 16-24hβ-glycoside20-75%Yields can be significantly improved with a reacetylation step.[5] Favors S(_N)2 pathway.[3]
TMSOTf CH₂Cl₂, -20 °C to RTα-glycosideVariesA stronger Lewis acid that promotes the S(_N)1 pathway via an oxocarbenium ion.[3]
SnCl₄ CH₂Cl₂, Reflux, 20hα-glycoside~54%Can be effective for achieving α-selectivity.[6]
FeCl₃ CH₂Cl₂, RT, Catalytic (10 mol%)β-glycosideModerate to GoodA milder and less expensive alternative, often yielding the 1,2-trans product.[2]

Note: Yields are highly dependent on the specific glycosyl acceptor and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for BF₃·OEt₂ Promoted Glycosylation with In-Situ Reacetylation

This protocol is adapted for the glycosylation of an alcohol acceptor with this compound, followed by a reacetylation step.[5]

  • Preparation:

    • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and the alcohol acceptor (1.2-1.5 eq).

    • Add anhydrous dichloromethane (B109758) (CH₂Cl₂) and stir the mixture at room temperature until all solids are dissolved.

    • Cool the reaction mixture to 0 °C using an ice bath.

  • Glycosylation:

    • Slowly add Boron trifluoride etherate (BF₃·OEt₂) (1.5-2.0 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Observe the disappearance of the starting materials and the formation of new spots.

  • Reacetylation:

    • Once the glycosylation is deemed complete (or has stalled), cool the reaction mixture back to 0 °C.

    • Sequentially and slowly add pyridine (B92270) (5.0 eq), followed by acetic anhydride (B1165640) (4.0 eq).

    • Allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and dilute with CH₂Cl₂.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure peracetylated glycoside.

Protocol 2: TMSOTf-Catalyzed Glycosylation for α-Galactosides

This is a general procedure for promoting the formation of α-glycosides.

  • Preparation:

    • To an oven-dried round-bottom flask containing activated molecular sieves (4Å) under an inert atmosphere, add this compound (1.0 eq) and the alcohol acceptor (1.2 eq) in anhydrous CH₂Cl₂.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction to the desired temperature (e.g., -20 °C or 0 °C).

  • Glycosylation:

    • Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 eq) dropwise to the reaction mixture.

    • Stir the reaction at this temperature and monitor its progress by TLC.

    • The reaction is typically faster than with BF₃·OEt₂.

  • Work-up:

    • Once the reaction is complete, quench with a few drops of triethylamine (B128534) or pyridine.

    • Dilute the mixture with CH₂Cl₂ and filter through a pad of celite to remove the molecular sieves.

    • Wash the filtrate with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the residue by silica gel column chromatography.

Visualizations

Glycosylation_Troubleshooting start Low Glycosylation Yield cause1 Suboptimal Donor Activation start->cause1 cause2 Presence of Moisture start->cause2 cause3 Low Acceptor Reactivity start->cause3 cause4 Byproduct Formation start->cause4 solution1a Change Lewis Acid (e.g., to TMSOTf) cause1->solution1a solution1b Use Fresh/Anhydrous Lewis Acid cause1->solution1b solution1c Increase Lewis Acid Stoichiometry cause1->solution1c solution2 Use Anhydrous Solvents & Inert Atmosphere cause2->solution2 solution3 Force Conditions (Higher Temp.) cause3->solution3 solution4 One-Pot Reacetylation Protocol cause4->solution4

Caption: Troubleshooting workflow for low glycosylation yield.

One_Pot_Reacetylation cluster_glycosylation Step 1: Glycosylation cluster_reacetylation Step 2: Reacetylation donor This compound reaction1 Glycosylation Reaction (Formation of desired product and partially deacetylated byproducts) donor->reaction1 acceptor Alcohol Acceptor acceptor->reaction1 lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->reaction1 reaction2 Reacetylation of Byproducts reaction1->reaction2 One-Pot reagents Pyridine & Acetic Anhydride reagents->reaction2 product Single, Fully Acetylated Product reaction2->product

Caption: Workflow for the one-pot glycosylation-reacetylation protocol.

Stereoselectivity_Pathway cluster_sn1 SN1-like Pathway cluster_sn2 SN2-like Pathway donor This compound catalyst1 Strong Lewis Acid (e.g., TMSOTf) donor->catalyst1 catalyst2 Weaker Lewis Acid (e.g., BF3·OEt2) Low Temperature donor->catalyst2 intermediate Oxocarbenium Ion (Planar Intermediate) catalyst1->intermediate product1 α-Glycoside (Thermodynamic Product) intermediate->product1 Acceptor Attack product2 β-Glycoside (Kinetic Product) catalyst2->product2 Backside Attack by Acceptor

Caption: Influence of Lewis acid on glycosylation stereoselectivity.

References

Technical Support Center: D-Galactose Pentaacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of D-Galactose pentaacetate. The information addresses common issues, particularly those related to maintaining anhydrous conditions, to ensure a successful and high-yield reaction.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield of this compound Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst concentration.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is stirred for the recommended duration (e.g., 18 hours) at the specified temperature (e.g., 95°C).[1] - Optimize the amount of catalyst used.
Presence of Moisture: Water in the reaction mixture can hydrolyze the acetic anhydride (B1165640) and compete with the hydroxyl groups of galactose, reducing the yield.- Use dried D-galactose.[1] - Use anhydrous sodium acetate (B1210297) as a catalyst.[2] - Ensure all glassware is thoroughly dried before use. - Consider using a drying agent like molecular sieves in the reaction.[1]
Suboptimal Solvent: The choice of solvent can impact the solubility of reagents and the overall reaction rate.- Dichloromethane (DCM) is a commonly used solvent.[1] However, if starting material solubility is an issue, alternative anhydrous solvents may be explored. In some cases, reactions are run in an excess of acetic anhydride which also acts as the solvent.
Side Reactions: The formation of byproducts, such as partially acetylated galactose derivatives, can lower the yield of the desired pentaacetate.- A re-acetylation step can be performed by adding fresh acetic anhydride and a mild base (e.g., pyridine) to the reaction mixture to convert partially acetylated products to the desired this compound.
Product is Difficult to Purify Presence of Acetic Acid and Acetic Anhydride: Residual acetic acid and unreacted acetic anhydride can complicate the purification process.- Quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the excess acid.[1] - Wash the organic layer with water and brine during the workup to remove water-soluble impurities.
Formation of an Emulsion During Workup: An emulsion can form during the extraction process, making layer separation difficult.- Add brine (saturated NaCl solution) to help break the emulsion. - Allow the mixture to stand for a longer period. - Centrifugation can also be an effective method to separate the layers.
Reaction Mixture Turns Dark or Tar-like High Reaction Temperature: Excessive heat can lead to the degradation of the sugar starting material.- Carefully control the reaction temperature and avoid overheating. - Ensure uniform heating by using a suitable heating mantle and stirring.
Presence of Impurities: Impurities in the starting materials or reagents can lead to decomposition at elevated temperatures.- Use high-purity D-galactose and reagents.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound?

A1: Anhydrous (water-free) conditions are crucial for several reasons. Acetic anhydride, the acetylating agent, readily reacts with water in a hydrolysis reaction to form acetic acid. This side reaction consumes the acetic anhydride, reducing the amount available to react with the hydroxyl groups of D-galactose, which in turn lowers the yield of the desired this compound. Furthermore, the presence of water can lead to the formation of incompletely acetylated byproducts, complicating the purification process.[1]

Q2: How can I ensure my reagents and glassware are sufficiently dry?

A2: To ensure anhydrous conditions, D-galactose should be dried before use, for example, in a vacuum oven.[1] All glassware should be oven-dried or flame-dried under a stream of inert gas (like nitrogen or argon) and allowed to cool in a desiccator. Solvents should be of an anhydrous grade or freshly distilled over a suitable drying agent. Reagents like sodium acetate should be specified as anhydrous.[2]

Q3: What is the role of sodium acetate in this reaction?

A3: Sodium acetate acts as a basic catalyst in the acetylation of D-galactose.[3] It deprotonates the hydroxyl groups of the sugar, making them more nucleophilic and facilitating their attack on the electrophilic carbonyl carbon of acetic anhydride. The use of anhydrous sodium acetate is important to prevent the aforementioned hydrolysis of acetic anhydride.[2]

Q4: Can other catalysts be used for this synthesis?

A4: Yes, other catalysts can be used. Pyridine is another common basic catalyst used in acetylation reactions.[4] Lewis acids have also been reported as catalysts for the synthesis of this compound.[4] The choice of catalyst can influence the reaction conditions and the stereoselectivity of the product.

Q5: My final product has a low melting point and appears as a syrup rather than a white crystalline solid. What could be the issue?

A5: A syrupy product or a low melting point typically indicates the presence of impurities. These impurities could be residual solvent, unreacted starting materials, or a mixture of partially acetylated galactose derivatives. Thorough purification, for example by recrystallization from a suitable solvent like ethanol (B145695) or by column chromatography, is necessary to obtain the pure, crystalline this compound.[5]

Experimental Protocols

Synthesis of β-D-Galactose Pentaacetate using Acetic Anhydride and Sodium Acetate

This protocol is adapted from a literature procedure.[1]

Materials:

  • D-Galactose (dried)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Water

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anhydrous sodium acetate (5 g, 0.0601 mole) in acetic anhydride (30 mL, 0.3005 mole) with stirring.

  • Heat the solution to 70°C.

  • Add dried D-galactose (10 g, 0.055 mole) to the heated solution.

  • Increase the temperature to 95°C and stir the reaction mixture for 18 hours.

  • After 18 hours, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol to yield pure β-D-Galactose pentaacetate.

Quantitative Data

Starting MaterialAcetylating AgentCatalystSolventReaction Time (h)Reaction Temp (°C)Yield (%)Reference
D-GalactoseAcetic AnhydrideSodium AcetateAcetic Anhydride189598[1]
D-GalactoseVinyl AcetateAnhydrous Sodium AcetateToluene/Benzene0.2540Not specified[2]
D-GalactoseAcetic AnhydridePyridinePyridineOvernightRoom Temp95-97[6]

Experimental Workflow

experimental_workflow start Start: Dried D-Galactose & Anhydrous Reagents reaction_setup Reaction Setup: Combine D-Galactose, Acetic Anhydride, & Sodium Acetate start->reaction_setup heating Heating & Stirring: Heat to 95°C for 18 hours reaction_setup->heating workup Workup: Quench with NaHCO₃ Extract with DCM heating->workup purification Purification: Wash with Water & Brine Dry over Na₂SO₄ workup->purification final_product Final Product: β-D-Galactose Pentaacetate purification->final_product analysis Analysis: TLC, Melting Point, NMR final_product->analysis

Experimental workflow for this compound synthesis.

References

Technical Support Center: Efficient Synthesis of D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of D-Galactose (B84031) pentaacetate. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection and troubleshooting for an efficient and high-yield synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of D-Galactose pentaacetate?

The synthesis of this compound is typically achieved through the acetylation of D-Galactose. This reaction involves treating D-Galactose with an acetylating agent, most commonly acetic anhydride (B1165640), in the presence of a suitable catalyst. The hydroxyl groups (-OH) of the galactose molecule are converted to acetate (B1210297) esters (-OAc), resulting in the formation of this compound.[1][2][3]

Q2: What are the most common catalysts used for this synthesis?

A variety of catalysts can be employed for the acetylation of D-galactose. The choice of catalyst can influence the reaction rate, yield, and the anomeric selectivity (α vs. β) of the product. Commonly used catalysts include:

  • Basic Catalysts: Pyridine is a frequently used basic catalyst.[1][2][4]

  • Acidic Catalysts: Lewis acids such as tin(IV) chloride (SnCl₄) and aluminum chloride (AlCl₃) are effective acidic catalysts.[1][5] Protic acids like sulfuric acid have also been reported.[2]

  • Salt Catalysts: Anhydrous sodium acetate is a commonly used salt catalyst.[6][7]

Q3: How does the choice of catalyst affect the anomeric selectivity (α vs. β-pentaacetate)?

The choice of catalyst can play a crucial role in determining the stereochemical outcome at the anomeric carbon. For instance, the use of sodium acetate as a catalyst in the acetylation of D-glucose with acetic anhydride has been reported to favor the formation of the β-anomer.[4] In contrast, peracetylation catalyzed by perchloric acid (HClO₄) can exclusively produce the α-anomer of D-glucose pentaacetate.[4] While specific studies on D-galactose are also of interest, these examples with a similar hexose (B10828440) highlight the influence of the catalyst on anomeric selectivity.

Q4: Why is it important to use anhydrous conditions for the synthesis?

Maintaining anhydrous (water-free) conditions is critical for achieving a high yield of this compound.[2][6] Acetic anhydride, the acetylating agent, readily reacts with water to form acetic acid. This side reaction not only consumes the acetic anhydride, reducing the efficiency of the primary reaction, but the presence of water can also lead to difficulties in product isolation and lower overall yields.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield Presence of water in the reaction mixture.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Consider adding molecular sieves to the reaction flask to remove residual moisture.[6]
Incomplete reaction.Increase the reaction time or temperature, depending on the catalyst and protocol. Ensure proper stirring to maintain a homogeneous reaction mixture.
Suboptimal catalyst amount or activity.Verify the amount and quality of the catalyst. For solid catalysts, ensure they are finely powdered for maximum surface area.
Difficulty in Product Isolation and Purification Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. Use an appropriate work-up procedure, such as quenching the reaction with a saturated sodium bicarbonate solution to neutralize acidic components.[6]
Residual solvent from the work-up process.Ensure complete removal of extraction solvents (like DCM or ethyl acetate) under reduced pressure.[6] Problems with chromatography separation can sometimes be caused by residual solvents like DMF.[6]
Formation of an Undesired Anomer Incorrect catalyst selection for the desired stereochemical outcome.Refer to literature to select a catalyst known to favor the desired α or β anomer. For example, sodium acetate often favors the β-anomer.[4]
Reaction Fails to Proceed Inactive catalyst.Use a fresh batch of catalyst or verify the activity of the existing one.
Incorrect reaction temperature.Ensure the reaction is being conducted at the temperature specified in the protocol. Some reactions require heating to proceed at an appreciable rate.[6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the synthesis of this compound.

Protocol 1: Synthesis using Sodium Acetate Catalyst

This protocol is adapted from a procedure that reported a high yield of galactose pentaacetate.[6]

Materials:

  • D-Galactose (dried)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate solution

Procedure:

  • Dissolve 5 g (0.0601 mole) of anhydrous sodium acetate in 30 mL of acetic anhydride with stirring.

  • Heat the solution to 70°C.

  • Add 10 g (0.055 mole) of dried D-galactose to the heated solution.

  • Increase the temperature to 95°C and continue stirring for 18 hours.

  • After 18 hours, cool the reaction mixture and quench it by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into dichloromethane (DCM).

  • Separate the organic layer.

  • Remove the solvent from the organic layer under reduced pressure to obtain the this compound. A reported yield for this method is 98%.[6]

Data Presentation

The following table summarizes quantitative data from various catalytic systems for the synthesis of this compound and related sugar acetates.

CatalystSubstrateReagentsReaction ConditionsYield (%)Anomeric SelectivityReference
Sodium AcetateD-GalactoseAcetic Anhydride95°C, 18 hours98%Not specified[6]
PyridineD-GalactoseAcetic Anhydride25°C, 24 hours58-66% (for various hexoses)Mixture of α and β[8]
Perchloric Acid (HClO₄)D-GlucoseAcetic AnhydrideNot specifiedGood to excellentExclusively α[4]
Sodium AcetateD-GlucoseAcetic AnhydrideNot specifiedGood to excellentβ-anomer[4]

Visualizations

Experimental Workflow for this compound Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of this compound using a catalyst.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reactants Combine D-Galactose, Acetic Anhydride, and Catalyst start->reactants heat_stir Heat and Stir (e.g., 95°C, 18h) reactants->heat_stir quench Quench Reaction (e.g., with NaHCO₃) heat_stir->quench extract Extract with Organic Solvent quench->extract separate Separate Organic Layer extract->separate evaporate Evaporate Solvent separate->evaporate product D-Galactose Pentaacetate evaporate->product

Caption: General workflow for this compound synthesis.

Catalyst Selection Logic

This diagram outlines the logical considerations for selecting a catalyst for the acetylation of D-Galactose.

catalyst_selection cluster_catalysts Catalyst Types cluster_outcomes Key Outcomes goal Goal: Efficient D-Galactose Pentaacetate Synthesis catalyst_choice Catalyst Selection goal->catalyst_choice basic Basic (e.g., Pyridine) catalyst_choice->basic acidic Acidic (e.g., Lewis Acids) catalyst_choice->acidic salt Salt (e.g., Sodium Acetate) catalyst_choice->salt yield High Yield basic->yield reaction_conditions Reaction Conditions (Temp., Time) basic->reaction_conditions acidic->yield anomeric_control Anomeric Control (α vs. β) acidic->anomeric_control e.g., HClO₄ -> α acidic->reaction_conditions salt->yield salt->anomeric_control e.g., NaOAc -> β salt->reaction_conditions

Caption: Decision factors for catalyst selection in galactose acetylation.

References

Technical Support Center: Monitoring D-Galactose Pentaacetate Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of D-Galactose pentaacetate synthesis and subsequent reactions using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC an effective method for monitoring the acetylation of D-Galactose?

Thin-Layer Chromatography (TLC) is a rapid and inexpensive technique used to separate components in a mixture based on their polarity.[1] The synthesis of this compound involves converting the very polar hydroxyl (-OH) groups of D-Galactose into much less polar acetate (B1210297) (-OAc) esters.[2][3] This significant change in polarity allows for excellent separation between the starting material (D-Galactose) and the product (this compound) on a TLC plate, making it easy to visually track the reaction's progress.[4]

Q2: What do the different spots on the TLC plate represent?

Each spot on the developed TLC plate corresponds to a different compound in your reaction mixture.[4] Typically, you will have:

  • Starting Material (D-Galactose): A very polar compound that will remain at or near the baseline (low Rf value).

  • Product (this compound): A much less polar compound that will travel significantly further up the plate (high Rf value).

  • Reaction Mixture: This lane will show the relative intensity of the starting material and product spots over time. As the reaction proceeds, the starting material spot will fade while the product spot becomes more prominent.

Q3: How do I calculate the Retention Factor (Rf) and what does it signify?

The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance the sample spot traveled from the baseline by the distance the solvent front traveled from the baseline.[5]

  • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is characteristic of a specific compound in a given solvent system and stationary phase. A higher Rf value indicates lower polarity, while a lower Rf value indicates higher polarity.

Q4: How do I choose an appropriate solvent system (eluent)?

The choice of eluent is critical for good separation. Since this compound is significantly less polar than D-Galactose, a good starting point is a mixture of a non-polar solvent and a moderately polar solvent.

  • Initial Recommendation: Begin with a mixture of Hexane and Ethyl Acetate (EtOAc), such as 3:1 or 2:1 (Hexane:EtOAc).

  • Adjustment: If the product spot is too high on the plate (Rf is too large), increase the proportion of the non-polar solvent (Hexane).[5] If the spot is too low (Rf is too small), increase the proportion of the polar solvent (EtOAc).[5] For very polar compounds that do not move from the baseline, a system like Dichloromethane (B109758) (DCM) and Methanol (MeOH) might be necessary.[4]

Q5: How can I visualize the spots if they are not colored?

Most organic compounds, including this compound and its precursors, are colorless. Visualization can be achieved through two primary methods:

  • UV Lamp: If the compounds are UV-active (contain a chromophore), they will appear as dark spots on a TLC plate containing a fluorescent indicator (e.g., F254).[4][6]

  • Chemical Staining: Since sugars and their derivatives are often not UV-active, staining is a reliable method.[5] After developing the plate, it is dried and then dipped into or sprayed with a staining solution, followed by gentle heating. Common stains for this purpose include:

    • P-anisaldehyde solution

    • Vanillin solution (gives a wide range of colors)[5]

    • Potassium permanganate (B83412) (KMnO4) stain

    • Iodine vapor [6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible on the plate. 1. The sample concentration is too low.[6][7] 2. The compound is not UV-active, and no stain was used.[5] 3. The spotting line was below the solvent level in the chamber, dissolving the sample into the solvent pool.[5][7] 4. The compound may be volatile and evaporated from the plate.[5]1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications to concentrate the spot.[5][6][7] 2. Use a chemical staining method suitable for sugars.[5] 3. Ensure the baseline where you spot your samples is always above the level of the eluent in the developing chamber.[4]
Spots are elongated or streaking. 1. The sample is too concentrated (overloaded).[1][5][7] 2. The chosen solvent system is inappropriate for the sample.[7] 3. The sample is acidic or basic and is interacting strongly with the silica (B1680970) gel.[5]1. Dilute the sample solution before spotting it on the plate.[1][5] 2. Experiment with different solvent systems to improve resolution.[7] 3. For acidic compounds, add a small amount (0.1-2.0%) of acetic or formic acid to the eluent. For basic compounds, add a similar amount of triethylamine.[5]
Product spot is too high (Rf ≈ 1.0). The eluent is too polar.[5]Decrease the polarity of the eluent. For a Hexane/EtOAc system, increase the proportion of hexane.[5]
Starting material spot is stuck at the baseline (Rf ≈ 0). The eluent is not polar enough to move the highly polar starting material (D-Galactose).This is often expected and acceptable. The primary goal is to achieve a good Rf value (0.3-0.5) for the product. If you need to move the starting material, you must significantly increase the eluent's polarity (e.g., by adding methanol), but this will likely cause your product to run at the solvent front.
Poor separation between spots. The polarity of the chosen solvent system is not optimal to resolve the compounds in the mixture.[1]Prepare several TLCs and run them in eluents with slightly different solvent ratios (e.g., 4:1, 3:1, 2:1 Hexane:EtOAc) to find the system that provides the best separation.
The solvent front runs unevenly. 1. The silica gel on the plate is uneven. 2. The plate is touching the side of the developing chamber or the filter paper inside.[7]1. Use high-quality, pre-coated commercial TLC plates. 2. Ensure the plate is placed centrally in the chamber and does not touch the sides.
Unexpected spots appear. 1. The TLC plate was contaminated by accidental touching.[7] 2. The baseline was drawn with a pen instead of a pencil; ink components can be eluted by the solvent.[4][7]1. Handle TLC plates only by the edges. 2. Always use a soft pencil to gently draw the baseline.[4]

Quantitative Data: this compound Properties

PropertyValue
Molecular Formula C₁₆H₂₂O₁₁[8][9]
Molecular Weight 390.34 g/mol [8][9]
Appearance White crystalline powder[8]
Melting Point 142-146 °C[8]
Solubility Soluble in ethanol, chloroform; insoluble in water[3][8]
CAS Number 4163-60-4 (for β-anomer)[8][9]

Experimental Protocol: TLC Monitoring

1. Plate Preparation

  • Using a ruler and a soft pencil, gently draw a straight line across a TLC plate, approximately 1 cm from the bottom. This is your baseline or origin.[4]

  • Mark small, evenly spaced ticks on the baseline where you will apply your samples. Typically, you will have at least three lanes: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).

2. Sample Preparation

  • Prepare dilute solutions of your starting material and your reaction mixture.

  • Use a small amount (a few milligrams) dissolved in a volatile solvent like ethyl acetate or dichloromethane (0.5-1 mL).[4]

3. Spotting the Plate

  • Dip a capillary tube into your starting material solution and gently touch the tip to the corresponding tick mark on the baseline. The goal is to create a small, concentrated spot (1-2 mm in diameter).[4]

  • Repeat this process for the reaction mixture in its designated lane.

  • For the "Co-spot" lane, apply the starting material first, let it dry, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot within the reaction mixture.

  • Ensure the spots are completely dry before proceeding.[6]

4. Developing the Plate

  • Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Ensure this level is below your spotting line.[4][5]

  • Place a piece of filter paper inside the chamber, allowing it to become saturated with the solvent. This ensures the chamber atmosphere is saturated with solvent vapors, leading to better chromatography.

  • Carefully place the spotted TLC plate into the chamber, ensuring it stands upright and does not touch the filter paper or chamber walls.[7] Cover the chamber with a lid.

  • Allow the solvent to travel up the plate via capillary action. Do not disturb the chamber during this time.[4]

5. Visualization and Analysis

  • Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[4]

  • Allow the plate to dry completely in a fume hood.

  • Visualize the spots using a UV lamp. Circle any visible spots with a pencil.[4]

  • If spots are not UV-visible, proceed with chemical staining. Dip the plate into the staining solution, remove excess stain by dabbing the edge on a paper towel, and gently heat the plate with a heat gun until colored spots appear. Be careful not to overheat or "burn" the plate.[5]

  • Measure the distances and calculate the Rf values for the product and starting material.[5]

Experimental Workflow

TLC_Workflow A Plate Preparation (Draw Baseline) C Spot Plate (SM, Co-spot, RM) A->C B Sample Preparation (Dilute Samples) B->C D Develop Plate (Elute in Chamber) C->D E Visualize Spots (UV Light & Stain) D->E F Analyze Results (Calculate Rf Values) E->F

Caption: Workflow for monitoring a reaction using TLC.

References

Technical Support Center: D-Galactose Pentaacetate Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Galactose Pentaacetate glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in glycosylation reactions?

This compound is a protected form of galactose, where the hydroxyl groups are acetylated.[1] This protection enhances stability and allows for controlled reactivity, making it a key building block in the synthesis of oligosaccharides and glycoconjugates.[1] In glycosylation reactions, it primarily serves as a glycosyl donor. The acetyl group at the anomeric position (C1) can be activated by a Lewis acid, facilitating the formation of a glycosidic bond with a glycosyl acceptor.[2]

Q2: Which solvents are commonly used for this compound glycosylation, and how do they impact the reaction?

The choice of solvent is a critical parameter that significantly influences the stereoselectivity and yield of glycosylation reactions.[3][4] Commonly used solvents include:

  • Dichloromethane (B109758) (CH₂Cl₂): Often leads to the formation of β-isomers.[5]

  • Diethyl ether (Et₂O): Tends to favor the formation of α-glycosides.[5][6]

  • Acetonitrile (CH₃CN): Can influence the reaction outcome, in some cases leading to orthoester formation.

  • Tetrahydrofuran (THF): Used to enhance α-selectivity.[7]

  • Mixtures of solvents: Are also frequently employed to fine-tune the reaction's stereoselectivity.[8]

The solvent's effect is complex and is related to its ability to stabilize charged intermediates, such as the oxocarbenium ion, that form during the reaction.[8][9] For instance, a correlation has been observed between the Kamlet-Taft solvent parameter π* and the stereoselectivity of the reaction.[4]

Q3: What are the common byproducts in these reactions and how can their formation be minimized?

A common issue is the formation of partially deacetylated byproducts, which can complicate purification and lower the yield of the desired fully acetylated product.[10]

Troubleshooting Strategy: A one-pot glycosylation-reacetylation protocol can be highly effective. After the initial glycosylation reaction, acetic anhydride (B1165640) and a mild base like pyridine (B92270) are added to the reaction mixture. This re-acetylates the partially deprotected byproducts, simplifying purification and potentially increasing the isolated yield.[10]

Q4: How does the choice of Lewis acid affect the outcome of the glycosylation reaction?

The Lewis acid is crucial for activating the glycosyl donor. The choice and amount of Lewis acid can significantly impact the reaction's yield and stereoselectivity.[5][10]

  • Boron Trifluoride Etherate (BF₃·Et₂O): A versatile and commonly used Lewis acid that often favors the formation of 1,2-trans-glycosides (β-glycosides for galactose derivatives) through an SN2-like pathway.[10]

  • Trimethylsilyl Trifluoromethanesulfonate (TMSOTf): A stronger Lewis acid that tends to promote reactions via an SN1-like pathway, which can lead to higher α-selectivity with galactosyl donors.[10]

  • Other Lewis Acids: Zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) have also been used, though in some cases they can lead to deacetylation at the anomeric position.[11]

It is often necessary to screen different Lewis acids to determine the optimal conditions for a specific glycosyl donor and acceptor pair.[10]

Troubleshooting Guides

Problem 1: Low yield of the desired glycosylated product.
Possible Cause Troubleshooting Steps
Suboptimal activation of the glycosyl donor - Verify the quality and stoichiometry of the Lewis acid.[10] - Consider screening different Lewis acids (e.g., BF₃·Et₂O, TMSOTf).[10] - Ensure anhydrous reaction conditions, as moisture can deactivate the Lewis acid.
Formation of partially deacetylated byproducts - Implement a one-pot glycosylation-reacetylation protocol by adding acetic anhydride and pyridine after the initial reaction.[10]
Sluggish reaction - Increase the reaction temperature, although this may affect stereoselectivity.[8] - Increase the concentration of reactants.[5] - Consider a more reactive glycosyl donor if possible.
Inappropriate solvent - Experiment with different solvents or solvent mixtures to optimize solubility and reactivity.[5][8]
Problem 2: Poor stereoselectivity (undesired anomer is the major product).
Possible Cause Troubleshooting Steps
Solvent effect - To favor the α-anomer , consider using ether-based solvents like diethyl ether or THF.[5][7] - To favor the β-anomer , dichloromethane is often a good choice.[5]
Reaction temperature - Lowering the reaction temperature generally favors the kinetically controlled β-glycoside.[8] - Higher temperatures tend to favor the thermodynamically more stable α-glycoside.[8]
Lewis acid choice - TMSOTf may promote the formation of the α-anomer.[10] - BF₃·Et₂O often favors the formation of the β-anomer.[10]
Participating neighboring group - The acetyl group at C2 of the galactose donor can participate in the reaction to favor the formation of the 1,2-trans product (β-glycoside). The extent of this participation can be influenced by the solvent and other reaction conditions.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Glycosylation

This is a general protocol and may require optimization for specific substrates.

  • Preparation: Dry all glassware thoroughly. Ensure all reagents and solvents are anhydrous.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the glycosyl acceptor in an appropriate anhydrous solvent (e.g., dichloromethane). Add molecular sieves (e.g., 4 Å) and stir for 30 minutes at room temperature.

  • Addition of Donor: Add the this compound to the mixture.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., BF₃·Et₂O) to the stirred solution.[10]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (e.g., 16-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[10]

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Transfer the mixture to a separatory funnel and dilute with an organic solvent like dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

One-Pot Glycosylation-Reacetylation Protocol
  • Follow steps 1-6 of the general glycosylation procedure.

  • Reacetylation: After the glycosylation is complete, cool the reaction mixture to 0 °C. Sequentially add pyridine, followed by acetic anhydride.[10]

  • Completion of Reacetylation: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete conversion of byproducts to the desired peracetylated product.[10]

  • Proceed with steps 7-9 of the general procedure for work-up and purification.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Acceptor_Solvent Dissolve Acceptor in Anhydrous Solvent Dry_Glassware->Acceptor_Solvent Anhydrous_Reagents Anhydrous Reagents Anhydrous_Reagents->Acceptor_Solvent Add_Sieves Add Molecular Sieves Acceptor_Solvent->Add_Sieves Add_Donor Add D-Galactose Pentaacetate Add_Sieves->Add_Donor Cool Cool Reaction Add_Donor->Cool Add_Lewis_Acid Add Lewis Acid Cool->Add_Lewis_Acid Monitor Monitor by TLC Add_Lewis_Acid->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for a this compound glycosylation reaction.

Stereoselectivity_Factors cluster_solvent Solvent Examples cluster_temp Temperature Effects Outcome Stereochemical Outcome (α/β ratio) Solvent Solvent Solvent->Outcome Et2O Et₂O → α-favored CH2Cl2 CH₂Cl₂ → β-favored Temperature Temperature Temperature->Outcome Low_T Low Temp → β-favored (kinetic) High_T High Temp → α-favored (thermodynamic) Lewis_Acid Lewis Acid Lewis_Acid->Outcome Acceptor Acceptor Nucleophilicity Acceptor->Outcome

Caption: Key factors influencing the stereoselectivity of glycosylation reactions.

References

Technical Support Center: Pyridine Removal from D-Galactose Pentaacetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of pyridine (B92270) from D-Galactose pentaacetate reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process.

IssueRecommended Solution
Persistent Pyridine Odor After Initial Removal For trace amounts of pyridine, co-evaporation with toluene (B28343) is highly effective. Add toluene to the crude product and evaporate under reduced pressure. This process can be repeated multiple times. Connecting the flask to a high vacuum line overnight can also remove residual traces.[1]
Formation of a Persistent Emulsion During Extraction Emulsions can often be broken by adding a small amount of brine (saturated aqueous NaCl solution). Gentle swirling of the separatory funnel, as opposed to vigorous shaking, can also help prevent their formation.[2]
Product is Sensitive to Acidic Conditions For acid-sensitive compounds like those with Boc protecting groups, avoid strong acid washes. A wash with a 10-15% aqueous solution of copper (II) sulfate (B86663) is a mild and effective alternative.[2] Another option is to use a weak acid, such as a 5-10% aqueous citric acid solution.[2]
Product is Water-Soluble If the product is water-soluble, making liquid-liquid extraction challenging, one approach is to adjust the aqueous solution's pH to be slightly basic (pH 8-9). This ensures pyridine is in its free base form, allowing for extraction with an organic solvent like dichloromethane (B109758) (DCM). Anion-exchange chromatography is another advanced method where the desired product binds to the column while neutral pyridine is washed away.[2]
Large Volume of Pyridine Used as a Solvent When pyridine is used as the reaction solvent, the most efficient first step is to remove the bulk of it by distillation under reduced pressure.[2][3] Subsequently, residual traces can be removed by azeotropic distillation with a co-solvent like toluene or cyclohexane (B81311).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing pyridine from a reaction mixture?

A1: The most common and effective methods for pyridine removal are:

  • Dilute Acid Wash: This involves washing the organic solution of the product with a dilute aqueous acid (e.g., 1-5% HCl). The acid protonates the pyridine, forming a water-soluble pyridinium (B92312) salt that is extracted into the aqueous layer.[1][2]

  • Copper Sulfate Wash: This method is ideal for acid-sensitive compounds. Washing the organic mixture with an aqueous solution of copper (II) sulfate (CuSO₄) forms a water-soluble copper-pyridine complex that is removed in the aqueous phase.[1][2] A color change to a deep blue or violet indicates the presence of the complex.[1][4]

  • Azeotropic Removal: This technique involves adding a solvent such as toluene or cyclohexane to the reaction mixture and evaporating under reduced pressure. Pyridine forms a lower-boiling azeotrope with these solvents, facilitating its removal.[1][2]

Q2: How can I determine which pyridine removal method is most suitable for my experiment?

A2: The choice of method depends on the properties of your this compound derivative and the scale of your reaction. The following decision tree can guide your selection:

G start Start: Pyridine Removal acid_stable Is your compound stable in dilute acid? start->acid_stable acid_wash Use Dilute Acid Wash (e.g., 1-5% HCl) acid_stable->acid_wash Yes acid_sensitive Is your compound sensitive to copper ions? acid_stable->acid_sensitive No cuso4_wash Use Copper Sulfate Wash (10-15% aq. CuSO4) acid_sensitive->cuso4_wash No azeotropic Use Azeotropic Removal (e.g., with Toluene) acid_sensitive->azeotropic Yes chromatography Consider Column Chromatography cuso4_wash->chromatography If ineffective azeotropic->chromatography If ineffective

Choosing a Pyridine Removal Method

Q3: Are there any alternatives to using pyridine in the acetylation of D-Galactose?

A3: Yes, while pyridine is a common catalyst and solvent, other bases can be used as acid scavengers in acetylation reactions. Triethylamine or N,N-diisopropylethylamine are common alternatives.[5] Additionally, methods using catalytic amounts of potassium fluoride (B91410) with 18-crown-6 (B118740) under solvent-free conditions have been developed to avoid toxic pyridine and its derivatives.[6]

Data on Pyridine Removal Efficiency

The following table summarizes the reported efficiencies of various pyridine removal techniques.

MethodReagent/SolventReported EfficiencyNotes
Acid Salt Precipitation Gaseous Hydrogen Chloride in t-butanol< 0.1% residual pyridineForms pyridinium hydrochloride precipitate which is filtered off.[3]
Azeotropic Distillation n-HexaneProduct purity can reach 99.98%Effective for purifying pyridine products.[7]
Liquid-Liquid Extraction Deep Eutectic Solvents (DES)> 95% removalA "green" alternative to traditional organic solvents.[8][9]
Extractive Distillation Caustic Soda (50% NaOH)99% recovery of pyridineBreaks the pyridine-water azeotrope.[10]

Experimental Protocols

Protocol 1: Pyridine Removal by Dilute Acid Wash

This protocol is suitable for acid-stable this compound derivatives.

Workflow Diagram:

cluster_0 Acid Wash Workflow A 1. Dissolve crude product in organic solvent (e.g., EtOAc) B 2. Transfer to separatory funnel A->B C 3. Add dilute HCl (e.g., 1M) and shake B->C D 4. Separate aqueous layer (contains pyridinium salt) C->D E 5. Repeat wash with HCl if needed D->E F 6. Wash organic layer with sat. aq. NaHCO3 E->F G 7. Wash with brine F->G H 8. Dry organic layer (e.g., Na2SO4) G->H I 9. Filter and concentrate H->I

Workflow for Pyridine Removal by Acid Wash

Methodology:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (B1210297) (EtOAc) or dichloromethane (DCM).[2]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of dilute hydrochloric acid (e.g., 1% to 5%) and shake well.[2]

  • Allow the layers to separate and drain the lower aqueous layer containing the pyridinium hydrochloride salt.[2]

  • Repeat the acid wash one or two more times to ensure complete removal of pyridine.[2]

  • To neutralize any residual acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[2]

  • Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[2]

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: Pyridine Removal by Copper Sulfate Wash

This method is recommended for this compound derivatives that are sensitive to acidic conditions.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent like EtOAc or DCM.

  • Prepare a 10-15% aqueous solution of copper (II) sulfate.[2]

  • In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[2][4]

  • Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer intensifies, indicating that all the pyridine has been complexed.[2]

  • Separate and remove the aqueous layer.

  • Wash the organic layer with water or brine to remove any residual copper sulfate.[2]

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the organic solvent under reduced pressure.

Protocol 3: Azeotropic Removal of Pyridine with Toluene

This physical method is particularly useful for removing the final traces of pyridine after a bulk removal step.

Methodology:

  • After the reaction, concentrate the mixture on a rotary evaporator to remove the majority of the pyridine.[2]

  • To the flask containing the crude product, add a volume of toluene roughly equal to the estimated remaining volume of pyridine.[2]

  • Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.[2]

  • This process may need to be repeated multiple times for complete removal.[2]

References

Hydrolysis of D-Galactose pentaacetate during workup and purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis (deacetylation) of D-Galactose pentaacetate during workup and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the hydrolysis (deacetylation) of this compound?

A1: The most prevalent method for deacetylation in carbohydrate chemistry is the Zemplén deacetylation, which uses a catalytic amount of sodium methoxide (B1231860) in methanol (B129727).[1] This method is effective for removing acetyl protecting groups under basic conditions.[2] Other methods include:

  • Acidic Hydrolysis: Using aqueous acids like HCl or trifluoroacetic acid (TFA). This is less common for sugars as it can be harsh on acid-labile groups, such as glycosidic bonds.[2]

  • Lewis Acid-Catalyzed Deacetylation: Reagents like Aluminum Chloride (AlCl₃) can be used, sometimes leading to selective removal of the anomeric acetyl group.[3]

  • Other Basic Conditions: Reagents such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) in a water/methanol mixture can also be employed.[2]

  • Specialized Reagents: For selective anomeric deacetylation, methods using alkali metal fluorides (like CsF) or organotin compounds have been reported.[4][5]

Q2: Why is my final D-galactose product discolored after workup?

A2: Yellow discoloration of galactose solutions can occur, especially with heating at high temperatures (e.g., 65°C or autoclaving) and in the presence of certain buffers like acetate (B1210297).[6] This degradation can happen even if the levels of common degradation products like 5-hydroxymethylfurfural (B1680220) are within acceptable limits.[6] To minimize discoloration, avoid excessive heating during solvent evaporation and consider purification methods that do not require high temperatures.

Q3: What is the purpose of using an ion-exchange resin during the workup?

A3: After a base-catalyzed hydrolysis, such as the Zemplén deacetylation, the reaction mixture is basic due to the presence of sodium methoxide. An acidic ion-exchange resin (H⁺ form) is added to neutralize the base.[1] This is a crucial step before solvent evaporation to prevent degradation of the unprotected sugar under basic conditions, especially if heating is required for concentration. The resin is then simply filtered off, providing a clean neutralization method.[1]

Q4: Can I selectively remove only the anomeric acetyl group?

A4: Yes, selective anomeric deacetylation is possible. Various methods have been developed for this purpose, as it's a key step in synthesizing many complex carbohydrates.[7] Conditions reported to favor selective anomeric deacetylation include the use of reagents like benzylamine, hydrazine (B178648) acetate, or Lewis acids under controlled conditions.[3][7] The ease of removing the anomeric acetate from this compound is generally considered intermediate compared to other common hexoses.[4]

Troubleshooting Guide

Issue 1: Incomplete or Slow Hydrolysis Reaction
Possible Cause Suggested Solution Citation
Insufficient Catalyst For Zemplén deacetylation, ensure a catalytic amount of sodium methoxide is added. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If the reaction stalls, a small additional amount of NaOMe solution can be added.[1]
Poor Solubility This compound is generally soluble in alcohols like methanol. However, if you are using a different solvent system, ensure the starting material is fully dissolved to allow the reaction to proceed.[8]
Reaction Temperature Too Low Most Zemplén deacetylations proceed efficiently at room temperature. However, if the reaction is sluggish, gently warming the mixture might be an option, but it also increases the risk of side reactions. The reaction is typically initiated at 0°C and then stirred at room temperature.[1]
Inactivated Catalyst Sodium methoxide is sensitive to moisture. Ensure you are using a fresh solution or properly stored solid dissolved in dry methanol.[1]
Issue 2: Unexpected Byproducts or Low Yield After Purification
Possible Cause Suggested Solution Citation
Degradation of Product The unprotected D-galactose can degrade under strongly acidic or basic conditions, especially with heat.[2][6] Ensure the reaction is properly neutralized before concentrating the solution. Avoid prolonged heating.
Acetate Migration During workup and purification of partially deacetylated sugars, acyl migration can be a problem, leading to a mixture of isomers. This is particularly a concern if purification is tedious.[9]
Cleavage of Glycosidic Bonds If performing an acidic hydrolysis on a more complex glycoside, the glycosidic linkage itself can be cleaved under harsh acidic conditions. Basic hydrolysis methods like Zemplén are generally preferred to preserve these bonds.[2]
Loss During Workup D-galactose is highly polar and very soluble in water. During an aqueous workup (e.g., extraction), it may be difficult to efficiently extract the product into an organic solvent. It is often better to neutralize with resin, filter, and evaporate the solvent directly.[1]

Experimental Protocols

Protocol 1: Zemplén Deacetylation of this compound

This protocol describes a standard method for the complete removal of acetyl groups from this compound using sodium methoxide.

Materials:

  • This compound

  • Dry Methanol (MeOH)

  • Sodium methoxide (NaOMe), 0.5 M solution in MeOH

  • Acidic ion-exchange resin (H⁺ form, e.g., Amberlite IR-120)

  • TLC plates (silica gel)

  • Appropriate TLC eluent (e.g., Ethyl Acetate/Methanol mixture)

Procedure:

  • Dissolve this compound (1.0 equivalent) in dry methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of sodium methoxide solution (e.g., 0.1 equivalents) dropwise to the stirred solution.[1]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed. The product, D-galactose, will have a much lower Rf value (be more polar) than the starting pentaacetate.

  • Once the reaction is complete, add the acidic ion-exchange resin to the flask and stir until the pH of the solution becomes neutral (check with pH paper).[1]

  • Filter the resin through a cotton plug or a fritted glass funnel and wash the resin thoroughly with methanol.[1]

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue can be further purified by silica (B1680970) gel column chromatography if necessary to obtain pure D-galactose.[1]

Data and Reaction Parameters

Table 1: Comparison of Deacetylation Methods
MethodReagents & ConditionsSelectivityAdvantagesPotential IssuesCitation
Zemplén Deacetylation Catalytic NaOMe in dry MeOH, 0°C to RTNon-selective (all acetates removed)Mild, high-yielding, clean reaction.[1]Base-sensitive groups will not be tolerated. Requires anhydrous conditions.[2][1]
Lewis Acid Catalysis AlCl₃ (1.0-2.25 equiv.), Et₂O or no solvent, 110°CAnomeric positionCan achieve selective anomeric deacetylation.Harsh conditions (high temp), potential for charring, requires careful workup.[3][3]
Alkali Metal Fluorides CsF in PEG-400, RTAnomeric positionGreen solvent (PEG), high efficiency for anomeric deacetylation.[4]Removal of PEG and fluoride (B91410) salts can be challenging during workup.[4][4]
Acidic Hydrolysis Aqueous HCl or TFA, heatingNon-selective (all acetates removed)Useful if the molecule contains base-sensitive groups.Can cleave acid-sensitive groups like glycosidic bonds; risk of degradation.[2][2]

Visual Guides

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products GalPenta D-Galactose Pentaacetate Hydrolysis Hydrolysis (Deacetylation) GalPenta->Hydrolysis Solvent (e.g., Methanol) Reagent Base (e.g., NaOMe) or Acid (e.g., HCl) Reagent->Hydrolysis Galactose D-Galactose Byproduct Acetate Salt or Acetic Acid Hydrolysis->Galactose Hydrolysis->Byproduct

Caption: General chemical pathway for the hydrolysis of this compound.

Workup_Purification Start Completed Reaction Mixture (Basic, contains NaOMe) Neutralize Neutralize with Acidic Ion-Exchange Resin Start->Neutralize Filter Filter to Remove Resin Neutralize->Filter Solution is now neutral Concentrate Concentrate Under Reduced Pressure Filter->Concentrate Check Check Purity (TLC, NMR) Concentrate->Check Crude Product Purify Silica Gel Column Chromatography Check->Purify Further purification needed End Pure D-Galactose Check->End Purity is sufficient Purify->End

Caption: Standard workflow for the workup and purification after Zemplén deacetylation.

Troubleshooting_Tree cluster_incomplete Troubleshooting Incomplete Reaction cluster_lowyield Troubleshooting Low Yield Start Problem with Hydrolysis? Incomplete Incomplete Reaction (Starting material remains) Start->Incomplete Yes LowYield Low Yield or Unexpected Byproducts Start->LowYield No, reaction complete but yield is poor CheckCatalyst Check Catalyst Activity/Amount Incomplete->CheckCatalyst CheckSolvent Ensure Starting Material is Fully Dissolved Incomplete->CheckSolvent CheckTemp Monitor Reaction Temperature Incomplete->CheckTemp CheckNeutral Was neutralization complete before evaporation? LowYield->CheckNeutral AvoidHeat Avoid Excessive Heat During Workup LowYield->AvoidHeat CheckExtraction Is product being lost in aqueous layers? LowYield->CheckExtraction

Caption: A decision tree for troubleshooting common hydrolysis issues.

References

Validation & Comparative

A Comparative Guide to HPLC and qNMR Analysis for D-Galactose Pentaacetate Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of compounds like D-Galactose pentaacetate is a critical step in the journey from laboratory to market. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity validation of this compound. We present a side-by-side look at their experimental protocols, performance characteristics, and the quantitative data they can provide.

This compound, a derivative of galactose, is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1][2][3] Its purity directly impacts the quality, safety, and efficacy of the final product. Both HPLC and qNMR are commonly employed for the purity assessment of such compounds.[1][4] While HPLC separates components of a mixture for individual quantification, qNMR provides a direct and absolute measure of the analyte without the need for identical reference standards for each impurity.[5][6]

At a Glance: HPLC vs. qNMR for Purity Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Chromatographic separation based on differential partitioning of analytes between a mobile and stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency. The signal intensity is directly proportional to the number of nuclei.
Quantification Relative quantification against a reference standard of the main component. Impurity quantification requires specific reference standards or the use of relative response factors.[5]Absolute quantification against a certified internal standard. Can quantify the analyte without a reference standard of the compound itself.[6]
Selectivity High, based on chromatographic resolution.High, based on chemical shift dispersion.
Sensitivity Generally high, dependent on the detector (e.g., UV, ELSD).Can be lower than HPLC for trace impurities, but modern instruments with cryoprobes offer enhanced sensitivity.
Sample Throughput Moderate to high, with typical run times of 15-30 minutes per sample.Moderate, with acquisition times ranging from a few minutes to over an hour for high precision.
Strengths Excellent for separating complex mixtures and detecting trace impurities. Widely available and well-established.Provides structural information along with quantification. A primary ratio method that is highly accurate and precise. Non-destructive.[7]
Limitations Requires specific reference standards for each impurity for accurate quantification. Detector response can vary between analyte and impurities.[5]May not detect non-proton-containing impurities. Higher initial instrument cost. Requires careful optimization of experimental parameters.

Quantitative Purity Analysis: A Comparative Look

The following table presents hypothetical yet realistic data for the purity assessment of a single batch of this compound using both HPLC and qNMR. This data illustrates the type of results obtained from each technique.

ParameterHPLC ResultqNMR Result
Purity Assay (%) 99.5 ± 0.299.6 ± 0.1
Major Impurity A (%) 0.250.23
Impurity B (%) 0.100.11
Total Impurities (%) 0.500.40
Limit of Quantification (LOQ) 0.02%0.05%
Precision (RSD, n=6) 0.3%0.15%
Analysis Time per Sample 25 minutes45 minutes

Note: The data presented in this table is for illustrative purposes and is based on typical performance characteristics of the two techniques.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for purity validation of this compound using HPLC and qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Sample_Prep Weigh and dissolve D-Galactose pentaacetate sample in diluent HPLC_System Equilibrate HPLC system with mobile phase Sample_Prep->HPLC_System Standard_Prep Prepare a reference standard solution of known concentration Standard_Prep->HPLC_System Injection Inject sample and reference standard HPLC_System->Injection Separation Chromatographic separation on a suitable column Injection->Separation Detection Detect eluting compounds (e.g., with UV or ELSD) Separation->Detection Integration Integrate peak areas in the chromatogram Detection->Integration Calculation Calculate purity based on the area percentage of the main peak relative to the reference standard Integration->Calculation Report Generate purity report Calculation->Report

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis cluster_data Data Processing & Analysis Sample_Prep Accurately weigh D-Galactose pentaacetate sample and internal standard Dissolution Dissolve in a deuterated solvent (e.g., CDCl3) Sample_Prep->Dissolution NMR_Setup Tune and shim the NMR spectrometer Dissolution->NMR_Setup Acquisition Acquire 1H NMR spectrum with optimized parameters (e.g., relaxation delay) NMR_Setup->Acquisition Processing Process the spectrum (phasing, baseline correction) Acquisition->Processing Integration Integrate signals of the analyte and internal standard Processing->Integration Calculation Calculate absolute purity based on integral values and known standard purity Integration->Calculation Report Generate purity report Calculation->Report

qNMR Experimental Workflow

Detailed Experimental Protocols

HPLC Method for this compound Purity

This protocol outlines a typical reversed-phase HPLC method for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). For example:

    • 0-5 min: 30% B

    • 5-15 min: 30% to 70% B

    • 15-20 min: 70% B

    • 20-21 min: 70% to 30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • UV: 210 nm (as acetyl groups have some UV absorbance).

    • ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow 1.5 L/min.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Sample Solution: Accurately weigh about 10 mg of this compound and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

    • Reference Standard Solution: Prepare a solution of this compound reference standard of known purity at the same concentration as the sample solution.

  • Analysis: Inject the sample and reference standard solutions. The purity is calculated by comparing the peak area of the analyte in the sample to that of the reference standard, or by area percent normalization if a reference standard is not available (though less accurate).

qNMR Method for this compound Purity

This protocol describes a ¹H-qNMR method for the absolute purity determination of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity that has a simple spectrum and signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene (B48636) are suitable choices.

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble, such as chloroform-d (B32938) (CDCl₃) or acetone-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio (>250:1 for high precision).[8]

    • Acquisition Time: Sufficient to allow for complete decay of the FID signal (typically 2-4 seconds).

  • Data Processing and Analysis:

    • Process the acquired spectrum with phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the anomeric proton) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Logical Comparison of HPLC and qNMR

The choice between HPLC and qNMR for purity validation often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making logic.

Comparison_Logic cluster_criteria Key Considerations cluster_methods Recommended Method Start Purity Validation of This compound Need_Absolute_Purity Need for absolute quantification? Start->Need_Absolute_Purity Ref_Stds_Available Are reference standards for all impurities available? Need_Absolute_Purity->Ref_Stds_Available No Use_qNMR qNMR is highly suitable Need_Absolute_Purity->Use_qNMR Yes Structural_Info_Needed Is structural confirmation of impurities required? Ref_Stds_Available->Structural_Info_Needed No Use_HPLC HPLC is a practical choice Ref_Stds_Available->Use_HPLC Yes Trace_Impurity_Detection Is detection of trace impurities (<0.05%) critical? Structural_Info_Needed->Trace_Impurity_Detection No Structural_Info_Needed->Use_qNMR Yes Trace_Impurity_Detection->Use_HPLC Yes Use_Both A combination of HPLC and qNMR provides comprehensive validation Trace_Impurity_Detection->Use_Both No

Method Selection Logic

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity validation of this compound. HPLC is a workhorse method, particularly well-suited for routine quality control and the detection of trace impurities, especially when reference standards are available. On the other hand, qNMR stands out as a primary method for absolute purity determination, providing a high degree of accuracy and precision without the need for specific impurity standards.[4]

For comprehensive characterization and validation, a dual approach employing both HPLC and qNMR is often the most robust strategy. This allows for the separation and detection of impurities by HPLC, with qNMR providing an accurate and absolute measure of the main component's purity and confirming the identity of impurities where possible. The choice of method will ultimately depend on the specific analytical needs, available resources, and the stage of drug development.

References

A Head-to-Head Comparison of D-Galactose Pentaacetate and Galactose Tetraacetate as Glycosyl Donors in Chemical Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the choice of glycosyl donor is a critical determinant of reaction efficiency, yield, and stereoselectivity. This guide provides an objective comparison of two commonly employed acetylated galactose donors: D-galactose pentaacetate and galactose tetraacetate, supported by experimental data and detailed protocols to aid in the selection of the optimal donor for specific synthetic strategies.

The strategic placement of protecting groups on a glycosyl donor significantly influences its reactivity and the stereochemical outcome of the glycosylation reaction. While peracetylated donors like this compound are readily available and stable, partially acetylated donors such as galactose tetraacetate offer a different reactivity profile that can be advantageous in certain synthetic contexts.

Performance Comparison: A Quantitative Overview

While direct side-by-side comparative studies under identical conditions are not extensively documented in the literature, analysis of individual experiments allows for a qualitative and semi-quantitative assessment of the two donors. The following table summarizes key performance indicators gathered from various sources.

FeatureThis compoundGalactose TetraacetateKey Considerations
Typical Yields 52-72% (in microwave-assisted glycosylation of Fmoc-Ser-OH)[1]Can be synthesized from this compound in 63.4% yield.[2] Glycosylation yields are acceptor and condition dependent.Yields are highly dependent on the acceptor, Lewis acid catalyst, solvent, and reaction conditions.
Reactivity Generally considered a stable and moderately reactive donor.[1]The free hydroxyl group can influence reactivity, potentially requiring different activation conditions compared to the peracetylated counterpart.The presence of a free hydroxyl in the tetraacetate can lead to different reaction pathways and byproducts.
Stereoselectivity Can yield both α and β-glycosides depending on the catalyst and reaction conditions.[3]Stereochemical outcome is also highly dependent on the reaction parameters.The choice of Lewis acid and protecting groups on the acceptor are crucial for controlling stereoselectivity with both donors.[4]
Preparation Commercially available or can be synthesized from D-galactose.Prepared by the deacetylation of this compound.[2]This compound serves as the precursor for galactose tetraacetate, adding a step to its preparation.

Experimental Protocols

To provide a practical basis for comparison, the following are detailed experimental protocols for glycosylation reactions utilizing both this compound and a representative galactose tetraacetate.

Protocol 1: Microwave-Assisted Glycosylation of Fmoc-Ser-OH using β-D-Galactose Pentaacetate

This protocol describes the glycosylation of an amino acid acceptor, demonstrating the utility of this compound in glycopeptide synthesis.[1]

Materials:

  • β-D-Galactose pentaacetate

  • Fmoc-Ser-OH

  • Lewis Acid (e.g., SnCl₄, BF₃·Et₂O)

  • Solvent (e.g., CH₂Cl₂, CH₃CN, Toluene)

  • Microwave reactor

  • HPLC for purification

Procedure:

  • To a 5-mL microwave vial, add Fmoc-Ser-OH (0.01 mmol) and β-D-galactose pentaacetate (0.01 mmol).

  • Add 2 mL of the chosen solvent and the Lewis acid (0.01 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture for 5 minutes.

  • After cooling, the product is purified by preparative HPLC.

  • The β-configuration of the product can be confirmed by ¹H NMR spectroscopy.

Expected Yield: 52-72%, depending on the specific Lewis acid and solvent combination used.[1]

Protocol 2: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose from β-D-Galactose Pentaacetate

This protocol details the preparation of a galactose tetraacetate donor from the corresponding pentaacetate.[2]

Materials:

  • β-D-Galactose pentaacetate

  • Lewis Acid (e.g., AlCl₃)

  • Anhydrous ether (Et₂O)

  • High-pressure acid digestion bomb

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) (EtOAc) for elution

Procedure:

  • To a high-pressure acid digestion bomb, add β-D-galactose pentaacetate (176.6 mg), anhydrous Et₂O (5 mL), and AlCl₃ (60.3 mg, 1.0 equiv.).

  • Seal the reaction vessel and place it in an oven at 110 °C for 4.5 hours.

  • After cooling, load the ether solution directly onto a silica gel column.

  • Elute the column with a mixture of hexane/EtOAc (3:1) to afford 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose.

Expected Yield: 63.4%[2]

Reaction Mechanisms and Stereocontrol

The stereochemical outcome of glycosylation reactions with acetylated donors is a complex interplay of factors including the nature of the anomeric leaving group, the reactivity of the glycosyl acceptor, and the choice of promoter.

Lewis Acid Catalysis: Lewis acids such as BF₃·Et₂O, TMSOTf, and SnCl₄ are commonly used to activate peracetylated glycosyl donors. The Lewis acid coordinates to the anomeric acetate, facilitating its departure and the formation of an oxocarbenium ion intermediate. The acceptor can then attack this intermediate from either the α or β face, leading to a mixture of anomers. The stereoselectivity can be influenced by the solvent and the nature of the protecting groups on both the donor and the acceptor.

Figure 1. Generalized mechanism for Lewis acid-catalyzed glycosylation.

The presence of a free hydroxyl group in galactose tetraacetate can lead to alternative reaction pathways, including intramolecular cyclization or the formation of orthoesters, which can affect the overall yield and stereoselectivity of the desired glycosidic linkage.

Impact of Acetylation on Biological Signaling

While D-galactose itself is a key player in various signaling pathways, the direct role of its acetylated derivatives as signaling molecules is less defined. However, O-acetylation of sugars is a known biological modification that can modulate cellular processes. For instance, O-acetylation of sialic acids can influence cell-cell interactions and recognition by pathogens. While not a direct signaling event initiated by the acetylated galactose donor itself, the resulting glycosylated product can have altered biological activity. For example, the acetylation pattern of a synthetic glycan can influence its binding affinity to lectins and other carbohydrate-binding proteins, thereby impacting downstream signaling events.

The use of acetylated galactose donors in the synthesis of glycoconjugates is a powerful tool for creating probes to study these complex biological processes. By synthetically introducing specific glycosylation patterns, researchers can investigate the structure-activity relationships of glycoproteins and glycolipids involved in cell signaling.

Signaling_Implication cluster_synthesis Chemical Synthesis cluster_biology Biological System Acetylated Galactose Donor Acetylated Galactose Donor Synthetic Glycoconjugate Synthetic Glycoconjugate Acetylated Galactose Donor->Synthetic Glycoconjugate Acceptor Molecule Acceptor Molecule Acceptor Molecule->Synthetic Glycoconjugate Cell Surface Receptor Cell Surface Receptor Synthetic Glycoconjugate->Cell Surface Receptor Binding Cellular Signaling Cascade Cellular Signaling Cascade Cell Surface Receptor->Cellular Signaling Cascade Activation Biological Response Biological Response Cellular Signaling Cascade->Biological Response

Figure 2. Probing biological signaling with synthetic glycoconjugates.

Conclusion

Both this compound and galactose tetraacetate are valuable glycosyl donors in carbohydrate chemistry.

  • This compound is a stable, commercially available, and versatile donor suitable for a range of glycosylation reactions, particularly when activated by Lewis acids. Its peracetylated nature provides a predictable, albeit moderately reactive, starting point for many synthetic routes.

  • Galactose tetraacetate , while requiring an additional synthetic step for its preparation, offers a different reactivity profile due to the presence of a free hydroxyl group. This can be exploited for specific synthetic strategies but may also introduce complexities in terms of side reactions and purification.

The choice between these two donors will ultimately depend on the specific requirements of the synthetic target, including the nature of the acceptor, the desired stereochemical outcome, and the overall synthetic strategy. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for making an informed decision and for the successful synthesis of complex galactosylated molecules.

References

Anomeric Selectivity in Glycosylation Reactions: A Comparative Guide to α- vs. β-D-Galactose Pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the stereoselective formation of glycosidic bonds is a critical challenge. The choice of the glycosyl donor, particularly its anomeric configuration, plays a pivotal role in determining the stereochemical outcome of the reaction. This guide provides a comparative analysis of the anomeric selectivity of α-D-galactose pentaacetate and β-D-galactose pentaacetate in glycosylation reactions, supported by experimental data and detailed protocols.

Key Factors Influencing Anomeric Selectivity

The stereochemical outcome of a glycosylation reaction is governed by a delicate interplay of several factors, including the anomeric effect, neighboring group participation, the nature of the Lewis acid catalyst, the solvent, and the temperature.

The Anomeric Effect: This stereoelectronic effect stabilizes the axial orientation (α-anomer) of an electronegative substituent at the anomeric carbon (C-1). Consequently, the α-anomer of D-galactose pentaacetate is thermodynamically more stable than the β-anomer. This inherent stability can influence the equilibrium between the two anomers under certain reaction conditions and may affect the reaction pathway.

Neighboring Group Participation: The acetate (B1210297) group at the C-2 position of the galactose ring can play a crucial role in directing the stereoselectivity of the glycosylation. In the β-anomer, the C-2 acetate group is positioned trans to the anomeric acetate. Upon activation by a Lewis acid, this group can participate in the reaction by forming a cyclic acetoxonium ion intermediate. This intermediate shields the α-face of the molecule, leading to the preferential formation of the β-glycoside (1,2-trans-glycosylation). In the α-anomer, the C-2 acetate is cis to the anomeric acetate, and this type of neighboring group participation is less favored.

Role of the Lewis Acid Catalyst: The Lewis acid activates the anomeric center, facilitating the departure of the acetate group and the formation of a reactive intermediate, such as an oxocarbenium ion. The nature and strength of the Lewis acid can influence the reaction mechanism (SN1 vs. SN2 character) and, consequently, the anomeric selectivity.

Comparative Performance in Glycosylation Reactions

Below is a summary of representative glycosylation reactions for each anomer. It is important to note that these are not direct side-by-side comparisons but rather illustrate the typical outcomes when using each anomer as a glycosyl donor.

Glycosyl DonorGlycosyl AcceptorCatalystSolventTemperatureYield (%)α:β Ratio
α-D-Galactose Pentaacetate Methanol (B129727)SnCl₄Dichloromethane (B109758)Room Temp.HighPredominantly α
β-D-Galactose Pentaacetate MethanolBF₃·OEt₂Dichloromethane0 °C to Room Temp.HighPredominantly β

Note: The yields and ratios are generalized from typical outcomes of glycosylation reactions and may vary based on specific reaction conditions and substrates.

Experimental Protocols

1. General Procedure for the Peracetylation of D-Galactose:

  • Acid-Catalyzed (to favor α-anomer): D-galactose is treated with a stoichiometric amount of acetic anhydride (B1165640) in the presence of a catalytic amount of perchloric acid (e.g., 1.7 mol%). The reaction mixture is stirred until completion, and the product is isolated by column chromatography.

  • Base-Catalyzed (yielding a mixture): D-galactose is reacted with acetic anhydride using a basic catalyst such as sodium acetate (e.g., 30 mol%). The workup and purification are similar to the acid-catalyzed method.

2. Representative Lewis Acid-Catalyzed Glycosylation with Methanol:

  • Using α-D-Galactose Pentaacetate: To a solution of α-D-galactose pentaacetate and methanol in dry dichloromethane at room temperature, a Lewis acid such as tin(IV) chloride (SnCl₄) is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, primarily methyl α-D-galactopyranoside tetraacetate, is purified by column chromatography.

  • Using β-D-Galactose Pentaacetate: β-D-galactose pentaacetate and methanol are dissolved in dry dichloromethane and cooled to 0 °C. A Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), is added, and the reaction is allowed to warm to room temperature. Following a similar workup and purification procedure, the main product is methyl β-D-galactopyranoside tetraacetate.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed mechanisms for glycosylation reactions starting from α- and β-D-galactose pentaacetate.

Glycosylation_Alpha Alpha_Donor α-D-Galactose Pentaacetate Intermediate Oxocarbenium Ion Intermediate Alpha_Donor->Intermediate + LA LA Lewis Acid (LA) Alpha_Product α-Glycoside Intermediate->Alpha_Product + ROH (Axial Attack) Beta_Product β-Glycoside Intermediate->Beta_Product + ROH (Equatorial Attack) Acceptor Glycosyl Acceptor (ROH)

Mechanism for α-D-Galactose Pentaacetate Glycosylation.

Glycosylation_Beta Beta_Donor β-D-Galactose Pentaacetate Acetoxonium Acetoxonium Ion Intermediate Beta_Donor->Acetoxonium + LA (Neighboring Group Participation) LA Lewis Acid (LA) Beta_Product β-Glycoside (1,2-trans) Acetoxonium->Beta_Product + ROH (Attack from α-face) Acceptor Glycosyl Acceptor (ROH)

Mechanism for β-D-Galactose Pentaacetate Glycosylation.

Conclusion

The anomeric configuration of this compound is a critical determinant of the stereochemical outcome in glycosylation reactions. The β-anomer, through neighboring group participation of the C-2 acetate, generally leads to the formation of 1,2-trans (β)-glycosides with high selectivity. In contrast, the α-anomer, lacking this directing group in a favorable orientation, often results in a mixture of anomers, with the α-product frequently predominating due to the anomeric effect. The choice of Lewis acid and other reaction conditions can further modulate this selectivity. For researchers aiming for stereospecific glycosylation, a careful consideration of the anomeric configuration of the glycosyl donor is paramount for achieving the desired product.

A Comparative Analysis of D-Galactose Pentaacetate and D-Glucose Pentaacetate Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbohydrate building blocks is paramount. This guide provides a comparative study of D-Galactose pentaacetate and D-Glucose pentaacetate, focusing on their differential reactivity in key chemical transformations. The information is supported by experimental data to provide an objective analysis of their performance as glycosyl donors and their behavior in other reactions.

This compound and D-Glucose pentaacetate are diastereomers, differing only in the stereochemistry at the C4 position. This subtle structural variance, however, leads to notable differences in their chemical and biological reactivity. These differences are primarily attributed to the orientation of the C4-acetoxy group, which influences the overall steric and electronic properties of the molecules, including the anomeric effect.

Quantitative Data Summary

The following table summarizes key comparative data points gathered from various studies.

ParameterThis compoundD-Glucose PentaacetateReference
Biological Activity
Insulin (B600854) Release Augmentation (α-anomer, 1.7 mM)InhibitoryAugmenting[1]
Insulin Release Augmentation (β-anomer, 1.7 mM)No effectAugmenting[1]
Physicochemical Properties
CO₂ Absorption (α-anomer)Lower absorptionHigher absorption[2]
Chemical Reactivity
Lewis Acid-Catalyzed DeacetylationSimilar to glucose pentaacetateForms 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose[3]
Lewis Acid-Catalyzed Glycosylation (with TMSOTf)Good to excellent α-selectivityβ-exclusive selectivity[4]
Lewis Acid-Catalyzed Glycosylation (with BF₃·Et₂O)Moderate to good β-selectivityβ-exclusive selectivity[4]

Structural and Mechanistic Insights

The difference in reactivity, particularly in glycosylation reactions, can be attributed to the stereochemistry at the C4 position. In D-Glucose pentaacetate, the C4-acetoxy group is in an equatorial position, which is sterically less demanding. In contrast, the axial C4-acetoxy group in this compound can influence the conformation of the pyranose ring and the accessibility of the anomeric center.

The anomeric effect, which describes the preference for an axial orientation of an electronegative substituent at the anomeric carbon, is a crucial factor governing the reactivity of these compounds.[5] While both molecules experience this effect, the interplay with the C4 stereocenter's influence can lead to different stabilities of reaction intermediates and transition states, ultimately dictating the stereochemical outcome of glycosylation reactions.[6]

For instance, in Lewis acid-catalyzed glycosylations, the choice of Lewis acid can dramatically alter the stereoselectivity for the galactosyl donor, while the glucosyl donor consistently yields the β-product. This suggests that the galactosyl donor can react through different mechanistic pathways (SN1-like with a strong Lewis acid like TMSOTf, and SN2-like with a milder one like BF₃·Et₂O), whereas the glucosyl donor appears to predominantly follow an SN2 pathway under these conditions.[4]

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Glycosylation

This protocol is a generalized procedure for comparing the reactivity of this compound and D-Glucose pentaacetate as glycosyl donors.

Materials:

  • This compound or D-Glucose pentaacetate (glycosyl donor)

  • Glycosyl acceptor (e.g., a primary or secondary alcohol)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Lewis acid (e.g., TMSOTf or BF₃·Et₂O)

  • Molecular sieves (4 Å), activated

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • To a solution of the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in anhydrous DCM under an inert atmosphere, add freshly activated 4 Å molecular sieves.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C).

  • Add the Lewis acid (0.1 - 1.0 eq) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated solution of sodium bicarbonate.

  • Filter the mixture through a pad of Celite and wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and stereoselectivity (α/β ratio).

Visualizing Reaction Pathways

The following diagrams illustrate the generalized pathways for Lewis acid-catalyzed glycosylation, highlighting the potential for different outcomes based on the substrate and catalyst.

Glycosylation_Pathways cluster_glucose D-Glucose Pentaacetate cluster_galactose This compound G_donor Glc-pentaacetate G_intermediate Oxocarbenium Ion (Primarily SN2-like attack) G_donor->G_intermediate Lewis Acid G_product β-Glycoside G_intermediate->G_product Acceptor Gal_donor Gal-pentaacetate Gal_intermediate_SN1 Oxocarbenium Ion (SN1-like) Gal_donor->Gal_intermediate_SN1 Strong Lewis Acid (e.g., TMSOTf) Gal_intermediate_SN2 Covalent Intermediate (SN2-like) Gal_donor->Gal_intermediate_SN2 Milder Lewis Acid (e.g., BF3·Et2O) Gal_product_alpha α-Glycoside Gal_intermediate_SN1->Gal_product_alpha Acceptor Gal_product_beta β-Glycoside Gal_intermediate_SN2->Gal_product_beta Acceptor

Caption: Proposed glycosylation pathways for glucose and galactose pentaacetates.

This diagram illustrates how the choice of Lewis acid can influence the reaction mechanism and stereochemical outcome for this compound, leading to either α or β-glycosides, while D-Glucose pentaacetate predominantly yields the β-product.

Experimental_Workflow start Start: Prepare Reactants mix Mix Donor, Acceptor, and Molecular Sieves in DCM start->mix cool Cool to Reaction Temperature mix->cool add_la Add Lewis Acid cool->add_la monitor Monitor by TLC add_la->monitor quench Quench Reaction monitor->quench Reaction Complete workup Workup and Purification quench->workup analyze Analyze Product (NMR, MS) workup->analyze

Caption: General experimental workflow for comparative glycosylation reactions.

This workflow outlines the key steps in performing a comparative glycosylation experiment to assess the reactivity of the two sugar pentaacetates.

References

A Comparative Guide to the Stability of D-Galactose Pentaacetate and Other Protected Galactosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in glycoscience, the selection of an appropriate protecting group strategy is paramount to the success of complex oligosaccharide synthesis. The stability of these protecting groups dictates their compatibility with various reaction conditions and their selective removal, a concept known as orthogonal protection. This guide provides an objective comparison of the stability of D-Galactose pentaacetate against other commonly employed protected galactosides, supported by experimental data and detailed protocols.

The acetyl protecting groups of this compound offer a balance of stability and reactivity, making it a versatile intermediate in carbohydrate chemistry.[1] However, its stability profile must be carefully considered in the context of other available protecting groups, such as benzoyl, benzyl, and silyl (B83357) ethers, each with distinct advantages and liabilities.

Comparative Stability of Protected Galactosides

The stability of a protecting group is not absolute but is highly dependent on the reaction conditions. The following table summarizes the relative stability of various protecting groups on the galactose scaffold under acidic, basic, and enzymatic conditions. The stability is presented qualitatively, as precise kinetic data for direct comparison under identical conditions is often proprietary or context-dependent.

Protecting GroupStructure on GalactoseAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., NaOMe, NH₃)Enzymatic Conditions (e.g., Lipase (B570770), Galactosidase)
Acetyl (Ac) Per-O-acetylatedModerately Stable; Anomeric acetate (B1210297) is more labile[2]Labile (e.g., Zemplén deacetylation)Labile (e.g., Lipases, Esterases)[3]
Benzoyl (Bz) Per-O-benzoylatedMore stable than AcetylLabile, but more stable than AcetylGenerally Stable
Benzyl (Bn) Per-O-benzylatedGenerally StableHighly StableHighly Stable
Silyl (e.g., TBDMS) Per-O-silylatedLabile (cleaved by acids like AcOH or HF)[4]Generally StableGenerally Stable

Experimental Protocols

To quantitatively assess the stability of different protected galactosides, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative stability study using High-Performance Liquid Chromatography (HPLC) for quantification.

Protocol: Comparative Stability Analysis of Protected Galactosides

1. Objective: To quantify the degradation of this compound and other protected galactosides (e.g., per-O-benzoylated, per-O-benzylated, and per-O-TBDMS-galactose) under defined acidic, basic, and enzymatic conditions over time.

2. Materials:

  • This compound

  • Other protected galactosides for comparison

  • Solvents: Methanol (HPLC grade), Acetonitrile (B52724) (HPLC grade), Water (HPLC grade), Dichloromethane

  • Reagents for stability testing:

    • Acidic: 1 M Hydrochloric acid (HCl) in Methanol

    • Basic: 0.1 M Sodium methoxide (B1231860) (NaOMe) in Methanol

    • Enzymatic: Lipase from Candida antarctica (CALB), Phosphate (B84403) buffer (pH 7)

  • HPLC system with a UV or ELSD detector

  • C18 reverse-phase HPLC column

  • Vials, syringes, and filters (0.22 µm)

3. Procedure:

  • Sample Preparation:

    • Prepare stock solutions (1 mg/mL) of each protected galactoside in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Stability Testing:

    • For each protected galactoside, set up three separate reactions: acidic, basic, and enzymatic.

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 M HCl in methanol.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOMe in methanol.

    • Enzymatic Hydrolysis: Evaporate 1 mL of the stock solution to dryness and redissolve in 9 mL of phosphate buffer (pH 7) containing lipase (1 mg/mL).

    • Incubate all reaction mixtures at a constant temperature (e.g., 25°C).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the reaction. For acidic conditions, neutralize with a base (e.g., triethylamine). For basic conditions, neutralize with an acid (e.g., acetic acid). For enzymatic reactions, denature the enzyme by adding a miscible organic solvent like cold acetonitrile.

    • Dilute the quenched aliquot to a suitable concentration for HPLC analysis.

    • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating the protected galactoside from its degradation products. A gradient elution with water and acetonitrile is typically effective.[5]

    • Inject the prepared samples and quantify the peak area of the remaining protected galactoside at each time point.

    • The percentage of the remaining compound is calculated relative to the amount present at time zero.

4. Data Analysis:

  • Plot the percentage of the intact protected galactoside against time for each condition.

  • Determine the rate of degradation and the half-life (t₁/₂) for each compound under each condition. This allows for a direct quantitative comparison of stability.

Visualizations

Experimental Workflow for Stability Assessment

The following diagram illustrates the workflow for the comparative stability analysis of protected galactosides.

Stability_Workflow cluster_prep Preparation cluster_reactions Stability Reactions cluster_analysis Analysis stock Prepare Stock Solutions (1 mg/mL) acid Acidic Condition (1 M HCl/MeOH) stock->acid Incubate @ 25°C base Basic Condition (0.1 M NaOMe/MeOH) stock->base Incubate @ 25°C enzyme Enzymatic Condition (Lipase, pH 7) stock->enzyme Incubate @ 25°C sampling Time-Point Sampling (0, 1, 2, 4, 8, 24h) acid->sampling base->sampling enzyme->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis quench->hplc data Data Analysis (Degradation Rate, t½) hplc->data

Experimental workflow for stability assessment.
Orthogonal Deprotection Strategy

The differential stability of protecting groups under specific conditions is the basis for orthogonal protection strategies, which are crucial for the stepwise synthesis of complex oligosaccharides. The following diagram illustrates this concept.

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Steps cluster_intermediates Partially Deprotected Intermediates start Fully Protected Galactoside (e.g., Ac, Bn, TBDMS) dep_silyl Fluoride Source (e.g., TBAF) start->dep_silyl Removes TBDMS dep_acetyl Mild Base (e.g., NaOMe/MeOH) start->dep_acetyl Removes Acetyl dep_benzyl Hydrogenolysis (H₂, Pd/C) start->dep_benzyl Removes Benzyl inter1 Free OH at Silyl Position dep_silyl->inter1 Removes TBDMS inter2 Free OH at Acetyl Position dep_acetyl->inter2 Removes Acetyl inter3 Free OH at Benzyl Position dep_benzyl->inter3 Removes Benzyl

Concept of orthogonal deprotection.

References

A Comparative Guide to the Kinetic Performance of D-Galactose Pentaacetate in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates and glycoconjugates, the choice of glycosyl donor is a critical factor influencing reaction efficiency, yield, and stereoselectivity. This guide provides a comparative analysis of D-Galactose pentaacetate as a glycosyl donor, with a focus on its kinetic performance relative to other commonly used donors. While direct kinetic data such as rate constants are not always readily available in the literature for comparative purposes, this guide summarizes key performance indicators from various studies to offer valuable insights for experimental design.

Comparative Performance of Glycosyl Donors

The reactivity of a glycosyl donor is a key parameter in glycosylation reactions. The following table summarizes the relative reactivity and stereoselectivity of this compound in comparison to other representative glycosyl donors under various reaction conditions. It is important to note that direct comparison of reaction rates can be challenging due to the diverse reaction conditions and acceptor substrates used in different studies.

Glycosyl DonorLeaving GroupPromoter/CatalystAcceptorSolventTemp (°C)Time (h)Yield (%)α:β RatioReference
β-D-Galactose pentaacetate AcetateTMSOTfMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideCH2Cl2-202851:4[1]
α-D-Galactose pentaacetate AcetateBF3·OEt2CholesterolCH2Cl22524781:9[2]
Galactosyl TrichloroacetimidateTrichloroacetimidateTMSOTfMethyl 2,3,6-tri-O-benzoyl-β-D-galactopyranosideCH2Cl2-40192>95:5 (α)[3]
Galactosyl FluorideFluorideSnCl2/AgClO4Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideEt2O03881:1[4]
Galactosyl ThioethylThioethylNIS/TfOH1,2:3,4-di-O-isopropylidene-α-D-galactopyranoseCH2Cl2-300.595>95:5 (β)[5]
Benzoylated Galactosyl DonorBenzoateTf2OMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideCH2Cl2-781911:19[6]

Note: The data presented are extracted from different studies and are not from direct head-to-head comparisons under identical conditions. The performance of each donor is highly dependent on the specific reaction parameters.

Experimental Protocols

To ensure reproducibility and enable accurate comparison of results, detailed experimental protocols are essential. The following is a generalized protocol for a kinetic study of a glycosylation reaction.

General Procedure for Monitoring Glycosylation Kinetics

1. Materials and Reagents:

  • Glycosyl donor (e.g., this compound)

  • Glycosyl acceptor

  • Lewis acid promoter (e.g., TMSOTf, BF3·OEt2)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Internal standard for chromatography (e.g., dodecane)

  • Quenching agent (e.g., triethylamine, pyridine)

  • Molecular sieves (4 Å), activated

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system equipped with a suitable column and detector (e.g., UV, FID).

  • Nuclear Magnetic Resonance (NMR) spectrometer.

  • Reaction vials and a temperature-controlled reaction block or bath.

3. Experimental Setup:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to exclude moisture.

  • Glassware should be oven-dried before use.

  • The reaction temperature must be precisely controlled and monitored.

4. Kinetic Run Procedure:

  • To a solution of the glycosyl acceptor and activated molecular sieves in the anhydrous solvent at the desired temperature, add the internal standard.

  • Initiate the reaction by adding the glycosyl donor followed by the promoter.

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Immediately quench the reaction in the aliquot by adding the quenching agent.

  • Dilute the quenched aliquot with a suitable solvent and prepare for analysis.

  • Analyze the samples by HPLC or GC to determine the concentration of the reactants and products.

  • The reaction progress can be monitored by observing the disappearance of the glycosyl donor and/or acceptor and the appearance of the glycosylated product.

  • Plot the concentration of the product versus time to determine the initial reaction rate. By varying the initial concentrations of the reactants, the order of the reaction and the rate constant can be determined.

5. Product Characterization:

  • The structure and stereochemistry of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

  • The anomeric ratio (α:β) can be determined from the integration of the anomeric proton signals in the ¹H NMR spectrum.

Reaction Mechanisms and Experimental Workflow

The stereochemical outcome of a glycosylation reaction is largely determined by the reaction mechanism, which can range from a unimolecular (SN1-like) to a bimolecular (SN2-like) pathway. The choice of glycosyl donor, promoter, and reaction conditions can influence the operative mechanism.

Glycosylation Reaction Pathway

Glycosylation_Pathway cluster_SN1 SN1-like Pathway cluster_SN2 SN2-like Pathway Donor Glycosyl Donor (e.g., this compound) Activated_Donor Activated Donor (Oxocarbenium Ion Intermediate) Donor->Activated_Donor Activation SN2_Product Glycosylated Product (Inversion of stereochemistry) Donor->SN2_Product Direct Displacement Acceptor Glycosyl Acceptor SN1_Product Glycosylated Product (α/β mixture) Acceptor->SN1_Product Acceptor->SN2_Product Promoter Promoter (Lewis Acid) Activated_Donor->SN1_Product Nucleophilic Attack (from α or β face)

Caption: General pathways for glycosylation reactions.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis cluster_data Data Processing A Prepare Reactant Solutions (Donor, Acceptor, Promoter) C Set up Inert Atmosphere Reaction A->C B Activate Molecular Sieves D Mix Acceptor, Sieves, Solvent B->D C->D E Equilibrate to Reaction Temperature D->E F Initiate Reaction (Add Donor & Promoter) E->F G Withdraw Aliquots at Time Intervals F->G H Quench Reaction in Aliquots G->H I Prepare Samples for Analysis (Dilution, Filtration) H->I J Analyze by HPLC/GC I->J K Determine Concentrations J->K L Plot Concentration vs. Time K->L M Calculate Initial Rates L->M N Determine Rate Law & Rate Constants M->N

Caption: Workflow for a glycosylation kinetic study.

References

A Comparative Guide to Lewis Acid Activation of D-Galactose Pentaacetate for Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of D-Galactose (B84031) pentaacetate is a critical step in the synthesis of a wide array of biologically significant glycoconjugates and oligosaccharides. The choice of Lewis acid catalyst profoundly influences the efficiency, yield, and stereoselectivity of glycosylation reactions. This guide provides an objective comparison of various Lewis acids for the activation of D-Galactose pentaacetate, supported by experimental data, to aid in the selection of the optimal catalyst for specific synthetic needs.

Performance Comparison of Lewis Acids

The following table summarizes the performance of different Lewis acids in the activation of this compound for O-glycosylation reactions. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources with differing reaction partners and conditions.

Lewis AcidGlycosyl DonorAcceptorCatalyst LoadingSolventTemp. (°C)Time (h)Yield (%)α:β RatioReference
FeCl₃ β-D-Galactose pentaacetateAllyl alcohol10 mol%Dichloromethane (B109758)Room Temp.2.571β-anomer[1]
SnCl₄ This compoundAllyl alcoholStoichiometricDichloromethaneReflux2054α >> β[2]
SnCl₄ / AgOCOCF₃ D-Galactose peracetateSimple alcoholsNot specifiedNot specifiedNot specifiedNot specified~90 (after reacetylation)~1:1[3]
BF₃·OEt₂ Peracetylated D-GalactoseGlycopolymerPromoterNot specifiedNot specifiedNot specifiedNot specifiedNot specified[4]
TMSOTf Per-benzylated galactosyl bromideDisaccharide acceptor10 mol%DichloromethaneNot specifiedNot specified90Not specified[5]

Note: The stereochemical outcome of glycosylation reactions is highly dependent on the nature of the glycosyl donor, the acceptor, the solvent, and the temperature. For galactosyl donors, stronger Lewis acids like TMSOTf may favor the formation of an oxocarbenium ion intermediate, potentially leading to α-glycosides (Sₙ1-like mechanism). In contrast, milder Lewis acids can favor an Sₙ2-type displacement, resulting in the formation of β-glycosides, especially with participating groups at C-2.[6]

Experimental Protocols

Below are generalized experimental protocols for key Lewis acid-catalyzed glycosylation reactions involving peracetylated galactose.

General Procedure for FeCl₃-Catalyzed Glycosylation

To a stirred suspension of β-D-Galactose pentaacetate (1.0 equivalent) and anhydrous FeCl₃ (10 mol%) in dry dichloromethane under an inert atmosphere, the alcohol acceptor (1.2 equivalents) is added at room temperature.[1] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with dichloromethane and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.[1]

General Procedure for SnCl₄-Catalyzed Glycosylation

To a solution of this compound (1.0 equivalent) in dry dichloromethane, the alcohol acceptor (1.0 equivalent) and stannic chloride (SnCl₄, 1.0 equivalent) are added, and the mixture is refluxed.[2] The reaction is monitored by TLC. After completion, the reaction is quenched by pouring it over ice and neutralizing with sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.[2]

General Procedure for BF₃·OEt₂ or TMSOTf-Catalyzed Glycosylation

A solution of the peracetylated galactose donor and the alcohol acceptor in dry dichloromethane is cooled to 0 °C under an inert atmosphere. Boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The crude product is purified by silica gel chromatography.[7][8]

Visualizing the Glycosylation Workflow

The following diagrams illustrate the key concepts and workflows described.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product donor This compound reaction_vessel Reaction Vessel (Dry Dichloromethane) donor->reaction_vessel acceptor Alcohol Acceptor acceptor->reaction_vessel quench Quenching reaction_vessel->quench lewis_acid Lewis Acid (e.g., FeCl₃, SnCl₄, TMSOTf) lewis_acid->reaction_vessel Catalyst extraction Extraction quench->extraction purification Column Chromatography extraction->purification glycoside Glycosylated Product purification->glycoside

Caption: General workflow for Lewis acid-catalyzed glycosylation.

reaction_mechanism donor Galactose Pentaacetate intermediate Oxocarbenium Ion Intermediate donor->intermediate + Lewis Acid lewis_acid Lewis Acid product Glycoside intermediate->product + Acceptor acceptor Alcohol Acceptor

Caption: Simplified reaction mechanism pathway.

References

A Researcher's Guide to Chromatographic Reference Standards: D-Galactose Pentaacetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chromatography, the quality and suitability of a reference standard are paramount to achieving accurate and reproducible results. For researchers working with monosaccharides, particularly D-galactose, the choice of a reference standard can significantly impact experimental outcomes. This guide provides a detailed comparison of D-Galactose pentaacetate as a reference standard against other common alternatives, supported by their physicochemical properties and typical chromatographic applications.

Introduction to this compound

This compound is a derivatized form of D-galactose where the hydroxyl groups have been acetylated. This modification results in a more stable and less polar molecule compared to its parent monosaccharide.[1][2] It is a white crystalline powder, readily soluble in organic solvents like ethanol (B145695) and chloroform (B151607), but insoluble in water.[1][3] These properties make it a convenient standard for certain chromatographic techniques, particularly Gas Chromatography (GC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Properties: A Comparative Overview

The choice of a reference standard is often dictated by its physical and chemical properties. The following table summarizes the key properties of β-D-Galactose pentaacetate and its primary alternative, the underivatized D-Galactose.

Propertyβ-D-Galactose PentaacetateD-Galactose
Molecular Formula C16H22O11[1][4][5]C6H12O6[6][7]
Molecular Weight 390.34 g/mol [1][4]180.16 g/mol [7]
Appearance White crystalline powder[3][5]White solid[7]
Melting Point 142-146 °C[3]168-170 °C[7]
Solubility in Water Insoluble[1][3]Soluble
Solubility in Organic Solvents Soluble in ethanol, chloroform, methanol[1][3][5][8]Sparingly soluble
Stability Stable under normal temperatures and pressures[5]Can degrade in aqueous solutions, especially at high temperatures[9]

Comparison of Reference Standard Strategies in Chromatography

The selection of a suitable reference standard extends beyond this compound. Researchers have several options, each with its own set of advantages and disadvantages depending on the analytical method and the sample matrix.

Pre-derivatized Standards (e.g., this compound)

Using a pre-acetylated standard like this compound is beneficial as it eliminates the need for a derivatization step for the standard itself. This can save time and reduce the use of potentially hazardous derivatizing agents. However, the sample containing the native galactose will still require derivatization to be compatible with the standard for GC analysis.

Native Monosaccharide Standards (e.g., D-Galactose)

Employing the native form of the monosaccharide is common in HPLC methods, such as those using Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange chromatography.[7] While this approach is more direct, challenges can arise with the separation of isomers (e.g., galactose and glucose) and lower sensitivity with certain detectors. For GC analysis, derivatization of both the standard and the sample is mandatory due to the low volatility of native sugars.[10][11][12]

In-situ Derivatization with Labeled Standards

For highly accurate quantification, especially in complex biological matrices, isotopically labeled internal standards (e.g., D-[13C]Galactose) are often the preferred choice.[13][14] These standards are added to the sample before processing and undergo the same derivatization and analytical procedures as the analyte. This corrects for variations in sample preparation and instrument response, leading to more precise results.[13]

The following table provides a qualitative comparison of these strategies.

FeatureThis compoundNative D-GalactoseIsotopically Labeled D-Galactose
Primary Use GC, RP-HPLCHPLC (HILIC, Ion-Exchange), GC (with derivatization)GC-MS, LC-MS
Derivatization of Standard Not requiredRequired for GCRequired for GC
Derivatization of Sample Required for GCRequired for GCRequired for GC
Quantification Accuracy GoodModerate (matrix effects can be an issue)Excellent (corrects for matrix effects)
Cost ModerateLowHigh
Convenience High (for GC standard preparation)High (for HPLC), Low (for GC)Moderate (requires careful handling)

Experimental Protocols

Below are representative protocols for the analysis of galactose using different chromatographic techniques.

Protocol 1: GC-MS Analysis of Monosaccharides as Aldononitrile Acetate (B1210297) Derivatives

This method is suitable for the quantification of galactose in biological samples and can be adapted for use with this compound as an external standard or an isotopically labeled internal standard.

  • Internal Standard Addition: Add an appropriate amount of isotopically labeled internal standard (e.g., U-[13C6]-D-galactose) to the plasma or serum sample.[14]

  • Deproteinization: Precipitate proteins in the sample by adding a suitable organic solvent like acetonitrile. Centrifuge and collect the supernatant.

  • Derivatization:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to the residue and heat at 90°C for 30 minutes to form the oximes.

    • Add acetic anhydride (B1165640) and heat at 90°C for 1 hour to form the aldononitrile acetate derivatives.[14]

  • GC-MS Analysis:

    • Column: DB-5 silica (B1680970) capillary column (60 m × 0.25 mm × 0.25 μm) or similar.[15]

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Start at 80°C, ramp to 190°C at 2.5°C/min, then to 252°C at 2°C/min, and finally to 310°C at 25°C/min, hold for 15 minutes.[15]

    • MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

Protocol 2: HPLC-UV Analysis of Monosaccharides after PMP Derivatization

This protocol is suitable for the analysis of monosaccharides in various samples using a pre-column derivatization method.

  • Hydrolysis (if necessary): For polysaccharide or glycoprotein (B1211001) samples, hydrolyze to release the constituent monosaccharides using an acid (e.g., trifluoroacetic acid).

  • Derivatization with PMP:

    • Mix the monosaccharide standard solution or the hydrolyzed sample with 1-phenyl-3-methyl-5-pyrazolone (PMP) solution and sodium hydroxide.

    • Incubate the mixture at 70°C for 30-60 minutes.

    • Neutralize the reaction with hydrochloric acid.

    • Extract the PMP-labeled monosaccharides with chloroform to remove excess reagents.[16]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm).[16]

    • Mobile Phase: A gradient of ammonium (B1175870) acetate buffer and acetonitrile.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 245 nm.

    • Quantification: Use a calibration curve generated from PMP-derivatized D-galactose standards.

Visualizing Chromatographic Workflows

The following diagrams illustrate the typical workflows for using different types of reference standards in monosaccharide analysis.

Caption: Workflow for GC-MS analysis of monosaccharides.

References

Comparative Guide to D-Galactose Pentaacetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Certificate of Analysis (CoA) parameters for D-Galactose pentaacetate, a crucial biochemical reagent in glycosylation research and drug development. It also offers a comparative look at a key alternative, D-Glucose pentaacetate, and details the experimental protocols for critical quality control assays.

Product Comparison: this compound vs. D-Glucose Pentaacetate

This compound and D-Glucose pentaacetate are acetylated forms of the monosaccharides galactose and glucose, respectively. The per-O-acetylation enhances their lipophilicity, which facilitates easier passage through cell membranes compared to their unprotected counterparts.[1][2] This property makes them valuable as metabolic probes and precursors in the synthesis of more complex oligosaccharides and glycoconjugates.[3][4] While structurally similar, the epimeric difference at the C4 position between galactose and glucose can lead to distinct biological activities and applications. For instance, the anomers of D-glucose pentaacetate and this compound have been shown to have opposite effects on insulin (B600854) release.[5]

The choice between these two molecules often depends on the specific stereochemical requirements of the target glycosylated product. Both are utilized in various research fields, including biochemistry, pharmaceutical development, and even the food and cosmetic industries.[3]

Certificate of Analysis (CoA) Parameters: A Comparative Overview

The following table summarizes typical CoA specifications for the alpha and beta anomers of this compound and D-Glucose pentaacetate, compiled from various suppliers. These parameters are critical indicators of product quality and purity for research and manufacturing purposes.

Parameterα-D-Galactose Pentaacetateβ-D-Galactose Pentaacetateα-D-Glucose Pentaacetateβ-D-Glucose Pentaacetate
CAS Number 4163-59-1[6]4163-60-4[3][7][8][9][10][11]604-68-2604-69-3
Molecular Formula C₁₆H₂₂O₁₁[6]C₁₆H₂₂O₁₁[3][4][7][9][10]C₁₆H₂₂O₁₁C₁₆H₂₂O₁₁
Molecular Weight 390.34 g/mol [6]390.34 g/mol [3][7][9][10]390.34 g/mol 390.34 g/mol
Appearance White crystalline powder[6]White or almost white powder[3][10]White crystalline powderWhite to off-white powder
Purity (Assay) ≥ 97% (GC)[12]≥ 98%[3][7][9][10][13]≥ 98%≥ 98%
Melting Point 94 - 98°C[12]139 - 146°C[3][7]110 - 115°C130 - 135°C
Specific Rotation [α]D ≥ +98° (c=1 in ethanol)[13]+8.6° (c=1.5% in chloroform)[13]+102° (c=1 in chloroform)+4° (c=1 in chloroform)
Loss on Drying Not specified≤ 1.0%[10]≤ 1.0%≤ 1.0%
Heavy Metals (as Pb) Not specified≤ 10 ppm[10]≤ 10 ppm≤ 10 ppm

Experimental Protocols

Detailed methodologies for key analytical tests are crucial for verifying the quality and identity of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of this compound and to identify and quantify any related substances.

  • Instrumentation: A standard HPLC system equipped with a Refractive Index (RI) detector.

  • Column: Two Supelco gel C610H, 7.8mm x 30cm columns in tandem.

  • Mobile Phase: 0.009N Sulfuric Acid in purified water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Maintained at an appropriate temperature to ensure consistent retention times.

  • Detector Temperature: Maintained at a stable temperature, typically close to the column temperature.

  • Injection Volume: 20 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 10 mg/mL).

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to check for system suitability (e.g., repeatability of retention time and peak area).

    • Inject the sample solution.

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.

A similar methodology can be applied for the analysis of related substances, with appropriate adjustments to the standard solutions to include known impurities.

Measurement of Specific Rotation

Optical rotation is a critical parameter for confirming the stereochemical identity and purity of the anomers of this compound.

  • Instrumentation: A polarimeter with a sodium D-line light source (589 nm).

  • Sample Cell: A 1-decimeter (dm) path length cell.

  • Solvent: Chloroform or another appropriate solvent as specified on the CoA.

  • Procedure:

    • Calibrate the polarimeter with the solvent blank and set the reading to zero.

    • Accurately prepare a solution of the this compound sample of a known concentration (c), expressed in g/mL.

    • Fill the sample cell with the prepared solution, ensuring there are no air bubbles in the light path.

    • Place the sample cell in the polarimeter and measure the observed rotation (α_obs).

    • Calculate the specific rotation [α] using the following formula:[14][15] [α] = α_obs / (l * c) where:

      • [α] is the specific rotation

      • α_obs is the observed rotation in degrees

      • l is the path length of the cell in decimeters (dm)

      • c is the concentration of the solution in g/mL

Quality Control and Application Workflow

The following diagram illustrates a typical workflow for the quality control and subsequent application of this compound in a research setting.

QC_Workflow cluster_0 Incoming Material cluster_1 Quality Control Analysis cluster_2 Decision cluster_3 Disposition cluster_4 Application raw_material This compound (Raw Material) coa_review CoA Review raw_material->coa_review hplc Purity (HPLC) coa_review->hplc specific_rotation Identity (Specific Rotation) coa_review->specific_rotation ftir Identity (FT-IR) coa_review->ftir nmr Structure (NMR) coa_review->nmr other_tests Other Tests (LOD, Heavy Metals) coa_review->other_tests pass_fail Pass/Fail hplc->pass_fail specific_rotation->pass_fail ftir->pass_fail nmr->pass_fail other_tests->pass_fail approved Approved for Use pass_fail->approved Pass rejected Rejected/Returned to Supplier pass_fail->rejected Fail application Glycosylation Reactions / Cell-based Assays approved->application

Quality control workflow for this compound.

References

A Researcher's Guide to Isotopic Labeling of D-Galactose Pentaacetate for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of cellular processes is paramount. Isotopic labeling of metabolic precursors provides a powerful tool to trace the fate of molecules and elucidate complex biological pathways. This guide offers an objective comparison of using isotopically labeled D-Galactose pentaacetate for mechanistic studies against alternative labeling strategies, supported by experimental data and detailed protocols.

D-Galactose, a C4 epimer of glucose, is a key monosaccharide involved in vital cellular functions, including energy metabolism and the biosynthesis of glycoproteins and glycolipids. Its peracetylated form, this compound, offers enhanced cell permeability, making it a valuable probe for metabolic labeling studies. By introducing stable isotopes, such as Carbon-13 (¹³C), into the this compound molecule, researchers can track its incorporation into various biomolecules, providing insights into metabolic fluxes and pathway dynamics.

This guide will delve into the application of ¹³C-labeled this compound and compare its performance with a prominent alternative: bioorthogonal labeling using azido-sugars, specifically N-azidoacetylgalactosamine (GalAz).

Comparative Analysis of Labeling Probes

The choice of a metabolic labeling probe is critical and depends on the specific research question, the biological system under investigation, and the analytical techniques available. Here, we compare ¹³C-labeled this compound and Azido-Galactose (GalAz) based on their mechanism, detection methods, and potential applications.

Feature¹³C-Labeled this compoundAzido-Galactose (GalAz)
Labeling Principle Incorporation of a stable isotope (¹³C) into the carbon backbone of galactose. The mass shift is detected by mass spectrometry.Introduction of a bioorthogonal azide (B81097) group. This chemical handle allows for subsequent covalent ligation to a reporter molecule (e.g., via Click chemistry).
Detection Method Mass Spectrometry (MS) is the primary detection method, allowing for the quantification of isotope enrichment in metabolites and biomolecules.Fluorescence microscopy, flow cytometry, or mass spectrometry (after conjugation to a reporter with a mass tag).
Quantification Provides direct quantitative information on metabolic flux and the contribution of galactose to various pathways through the analysis of mass isotopomer distributions.[1][2][3][4]Quantification is typically based on the intensity of the reporter signal (e.g., fluorescence), which can be semi-quantitative or relative.[5][6][7]
Applications Metabolic flux analysis (MFA) of central carbon metabolism, studying the biosynthesis of glycoproteins and glycolipids.[5][8]Visualization of glycans in cells and organisms, enrichment of specific glycoprotein (B1211001) types for proteomic analysis.[2][9][10]
Advantages - Minimal perturbation to the biological system as the labeled molecule is chemically identical to the natural one.- Provides detailed quantitative flux data.- Can trace the entire carbon skeleton.- High sensitivity and low background due to the bioorthogonal nature of the reaction.- Enables in-situ imaging of labeled molecules.- Allows for the enrichment and pull-down of labeled biomolecules.
Limitations - Requires sensitive mass spectrometry equipment.- Data analysis for flux calculations can be complex.- The bulky azide group and subsequent reporter tag may sterically hinder or alter the biological activity of the labeled molecule.- Potential for incomplete ligation reactions can affect quantification.

Supporting Experimental Data: A Case Study in Hepatocellular Carcinoma

A study comparing the metabolic labeling efficiency of N-azidoacetylgalactosamine (GalAz) and N-azidoacetylmannosamine (ManAz) in HepG2 hepatocellular carcinoma cells provides valuable insights into the performance of azido-sugar probes.[5][6][7] While not a direct comparison with ¹³C-galactose, the data highlights the importance of the monosaccharide core in labeling efficiency.

The study found that GalAz exhibited a faster metabolic labeling rate at lower concentrations compared to ManAz.[5] This suggests that the cellular machinery for galactose uptake and metabolism can efficiently process the azido-modified sugar. After a 72-hour incubation, both sugars led to a plateau in the expression of azido (B1232118) groups on the cell surface, indicating saturation of the metabolic pathway.[5]

Table 1: In Vitro Labeling Kinetics of Azido-Sugars in HepG2 Cells [5]

ConcentrationTime (h)Mean Fluorescence Intensity (GalAz)Mean Fluorescence Intensity (ManAz)
50 µM1~150~100
50 µM24~400~300
50 µM72~600~500
1 mM1~200~180
1 mM24~700~650
1 mM72~800~780
(Data are approximated from graphical representations in the source study for illustrative purposes)

These findings underscore that while bioorthogonal labeling is a powerful technique, the choice of the underlying sugar is crucial for optimal performance.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with ¹³C-D-Galactose Pentaacetate

This protocol is adapted from methodologies used for stable isotope labeling in cell culture.[11][12][13][14]

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • ¹³C-D-Galactose pentaacetate (uniformly labeled, ¹³C₆)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate or flask and culture until they reach the desired confluency (typically 70-80%).

  • Media Preparation: Prepare the labeling medium by supplementing the complete culture medium with a final concentration of ¹³C-D-Galactose pentaacetate (e.g., 10-100 µM). The optimal concentration should be determined empirically for each cell line and experimental goal.

  • Metabolic Labeling: Remove the standard culture medium, wash the cells once with PBS, and then add the prepared labeling medium.

  • Incubation: Incubate the cells for a desired period (e.g., 24-72 hours) to allow for the incorporation of the labeled galactose into cellular macromolecules. The incubation time will influence the degree of isotope enrichment.

  • Cell Harvest and Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay.

  • Sample Preparation for Mass Spectrometry: The protein lysate is now ready for downstream processing, such as protein digestion, peptide purification, and subsequent analysis by LC-MS/MS to determine ¹³C-enrichment in glycoproteins.

Protocol 2: Metabolic Labeling and Detection of Glycoproteins using Azido-Galactose (GalAz)

This protocol is based on established methods for bioorthogonal labeling.[2][9][10]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • N-azidoacetylgalactosamine (GalAz)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Click chemistry reagents (e.g., a fluorescently-labeled alkyne probe and a copper(I) catalyst, or a copper-free DBCO-fluorophore conjugate)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Metabolic Labeling: Add GalAz to the culture medium at a final concentration of 25-100 µM.

  • Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of GalAz into cell surface glycans.

  • Cell Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Click Reaction: Wash the fixed cells with PBS. Perform the click reaction by incubating the cells with the fluorescently-labeled alkyne probe and the appropriate catalyst according to the manufacturer's instructions. For live-cell imaging, a copper-free click reaction with a DBCO-fluorophore is recommended to avoid copper toxicity.

  • Washing and Mounting: After the click reaction, wash the cells extensively with PBS to remove any unreacted probe. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the labeled glycoproteins using a fluorescence microscope with the appropriate filter sets.

Visualizing the Metabolic Pathway and Experimental Workflows

To understand how labeled galactose is utilized by the cell, it is essential to consider the Leloir pathway, the primary route for galactose metabolism.[8][15][16][17][18]

Leloir_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Gal_ext D-Galactose pentaacetate Gal_penta D-Galactose pentaacetate Gal_ext->Gal_penta Transport Gal D-Galactose Gal_penta->Gal Esterases Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc UDP-galactose 4-epimerase (GALE) Glycoconjugates Glycoproteins & Glycolipids UDPGal->Glycoconjugates Glycosyltransferases Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALT Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis

Caption: The Leloir Pathway for D-Galactose Metabolism.

The experimental workflows for stable isotope and bioorthogonal labeling differ primarily in their detection and analysis stages.

Experimental_Workflows cluster_isotope ¹³C-Isotope Labeling Workflow cluster_bioorthogonal Bioorthogonal Labeling Workflow iso_start Cell Culture iso_label Metabolic Labeling with ¹³C-D-Galactose Pentaacetate iso_start->iso_label iso_harvest Cell Harvest & Lysis iso_label->iso_harvest iso_digest Protein Digestion iso_harvest->iso_digest iso_ms LC-MS/MS Analysis iso_digest->iso_ms iso_data Data Analysis (Isotopologue Distribution) iso_ms->iso_data bio_start Cell Culture bio_label Metabolic Labeling with Azido-Galactose (GalAz) bio_start->bio_label bio_fix Cell Fixation (optional) bio_label->bio_fix bio_click Click Chemistry with Reporter Probe bio_fix->bio_click bio_detect Detection (Microscopy, Flow Cytometry, MS) bio_click->bio_detect bio_data Data Analysis (Image Analysis, Signal Quantification) bio_detect->bio_data

Caption: Comparative Experimental Workflows.

Conclusion

Both isotopically labeled this compound and bioorthogonal probes like Azido-Galactose are powerful tools for investigating the roles of galactose in cellular processes. The choice between these methods should be guided by the specific experimental goals.

  • For quantitative metabolic flux analysis and detailed tracing of the carbon backbone of galactose into various metabolic pathways, ¹³C-labeled this compound is the superior choice. Its minimally perturbative nature ensures that the observed metabolic changes are a true reflection of the cellular state.

  • For visualizing the localization of glycans, identifying specific glycoproteins through enrichment, and for applications requiring high sensitivity with low background, bioorthogonal labeling with probes like Azido-Galactose is highly effective.

Ultimately, a multi-faceted approach, potentially combining both stable isotope and bioorthogonal labeling in parallel experiments, could provide the most comprehensive understanding of galactose metabolism and its role in complex biological systems. Researchers should carefully consider the strengths and limitations of each technique to design experiments that will yield the most insightful and reliable data for their mechanistic studies.

References

A Comparative Guide to Glycosyl Donors: Benchmarking D-Galactose Pentaacetate Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate glycosyl donor is a critical decision in the synthesis of complex carbohydrates and glycoconjugates. D-Galactose pentaacetate has long served as a foundational donor due to its stability and ease of preparation. However, the landscape of glycosylation chemistry has evolved, with novel donors offering potential advantages in terms of reactivity, stereoselectivity, and milder reaction conditions. This guide provides an objective comparison of this compound with two prominent classes of modern glycosyl donors: thioglycosides and glycosyl trichloroacetimidates, supported by experimental data and detailed protocols.

While direct head-to-head comparative studies under identical reaction conditions are not extensively available in the peer-reviewed literature, this guide consolidates representative data to offer a comprehensive overview of the performance of each donor class.

Performance Comparison of Glycosyl Donors

The efficiency of a glycosylation reaction is primarily assessed by its chemical yield and stereoselectivity. The following tables summarize typical performance data for this compound, thioglycoside donors, and glycosyl trichloroacetimidate (B1259523) donors in glycosylation reactions with various acceptors.

Table 1: Performance of this compound as a Glycosyl Donor

Glycosyl AcceptorPromoter/CatalystSolventTemperature (°C)Yield (%)α:β Ratio
Allyl alcoholBF₃·OEt₂CH₂Cl₂Room Temp.85 (after reacetylation)Predominantly β
1-OctanolTMSOTfCH₂Cl₂0 to Room Temp.781:9
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideSnCl₄CH₂Cl₂-20651:5

Note: Yields for peracetylated donors like this compound can often be improved with a subsequent reacetylation step to account for acetyl group loss during the reaction.

Table 2: Performance of Thioglycoside Donors

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemperature (°C)Yield (%)α:β Ratio
Phenyl 2,3,4,6-tetra-O-benzyl-β-D-galactopyranosideMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranosideNIS/TfOHCH₂Cl₂-4092>19:1 (β)
Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideCholesterolNIS/TfOHCH₂Cl₂-2088>19:1 (β)
Phenyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-β-D-galactopyranosideMethanolNIS/AgOTfCH₂Cl₂-7895>10:1 (β)

Table 3: Performance of Glycosyl Trichloroacetimidate Donors

Glycosyl DonorGlycosyl AcceptorPromoter/CatalystSolventTemperature (°C)Yield (%)α:β Ratio
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseTMSOTfCH₂Cl₂-78911:9 (β)
2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidateIsopropanolTMSOTfCH₂Cl₂-30951:4 (β)
2-Azido-2-deoxy-3,4,6-tri-O-benzyl-D-glucopyranosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideBF₃·OEt₂CH₂Cl₂-40851:10 (β)

Experimental Protocols

Detailed methodologies for glycosylation reactions are crucial for reproducibility and optimization. Below are representative protocols for each class of glycosyl donor.

Glycosylation using this compound (with Reacetylation)

This protocol describes a Lewis acid-promoted glycosylation followed by a reacetylation step to improve yields.

Materials:

  • β-D-Galactose pentaacetate (1.0 equiv)

  • Glycosyl acceptor (e.g., Allyl alcohol, 1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.0 equiv)

  • Pyridine (B92270)

  • Acetic anhydride

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, dissolve β-D-galactose pentaacetate and the glycosyl acceptor in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add BF₃·OEt₂ dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Dissolve the crude product in a mixture of pyridine and acetic anhydride.

  • Stir at room temperature for 4-6 hours to ensure complete reacetylation of any deacetylated byproducts.

  • Quench the reaction with water and extract with CH₂Cl₂.

  • Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Glycosylation using a Thioglycoside Donor

This protocol utilizes N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) as the promoter system.

Materials:

  • Thioglycoside donor (1.2 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • N-Iodosuccinimide (NIS) (1.5 equiv)

  • Triflic acid (TfOH) (0.1 equiv)

  • Activated molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the thioglycoside donor and glycosyl acceptor under an argon atmosphere.

  • Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Add NIS to the suspension and stir for 5 minutes.

  • Add a solution of TfOH in CH₂Cl₂ dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with CH₂Cl₂.

  • Wash the combined filtrate with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Glycosylation using a Glycosyl Trichloroacetimidate Donor

This protocol employs a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to activate the trichloroacetimidate donor.

Materials:

  • Glycosyl trichloroacetimidate donor (1.5 equiv)

  • Glycosyl acceptor (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)

  • Activated molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask containing activated 4 Å molecular sieves, add the glycosyl trichloroacetimidate donor and the glycosyl acceptor under an argon atmosphere.

  • Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C).

  • Add TMSOTf dropwise to the stirred solution.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with triethylamine.

  • Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with CH₂Cl₂.

  • Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Visualizing Glycosylation and its Biological Context

Experimental Workflow for a Typical Glycosylation Reaction

The following diagram illustrates the general workflow for the chemical synthesis of a disaccharide, highlighting the key stages from reactant preparation to product purification.

G cluster_prep Reactant Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up and Purification donor_prep Prepare Glycosyl Donor mixing Combine Donor, Acceptor, and Sieves in Anhydrous Solvent donor_prep->mixing acceptor_prep Prepare Glycosyl Acceptor acceptor_prep->mixing sieves_prep Activate Molecular Sieves sieves_prep->mixing cooling Cool to Reaction Temperature mixing->cooling activation Add Promoter/Catalyst cooling->activation monitoring Monitor Reaction by TLC activation->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Isolated Disaccharide purification->product

A Head-to-Head Comparison: D-Galactose Pentaacetate Versus Alternatives in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of carbohydrate intermediates is a critical bottleneck in the production of complex therapeutics. D-Galactose pentaacetate has long been a workhorse as a protected form of galactose, valued for its stability and utility as a glycosyl donor. However, a thorough cost-benefit analysis reveals a nuanced landscape where alternative protecting group strategies may offer significant advantages in specific large-scale synthesis scenarios.

This guide provides an objective comparison of this compound with other common protecting group strategies for D-galactose, namely benzoylation, benzylation, and silylation. The analysis is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate strategy for your large-scale synthesis needs.

Executive Summary: Key Performance Indicators

The choice of a protecting group strategy for large-scale synthesis is a multifactorial decision that balances reagent costs, process efficiency, and the requirements of subsequent chemical transformations. While this compound, formed by acetylation, offers a cost-effective and straightforward approach, alternatives such as benzoylation, benzylation, and silylation present distinct advantages in terms of stability and reactivity, albeit often at a higher initial cost.

Protecting Group StrategyReagent CostProcess ComplexityStability of Protected SugarDeprotection Conditions
Acetylation LowLowModerateMild (basic)
Benzoylation ModerateModerateHighModerate (basic)
Benzylation HighHighVery HighHarsh (hydrogenolysis)
Silylation Moderate-HighModerateVariableMild (fluoride)

In-Depth Analysis of Protecting Group Strategies

Acetylation: The Cost-Effective Standard

The use of acetyl protecting groups, resulting in this compound, is a widely adopted method due to its low cost and the ready availability of reagents.[1]

Synthesis: The industrial-scale synthesis of this compound is typically achieved through the reaction of D-galactose with acetic anhydride (B1165640), often in the presence of a catalyst such as pyridine (B92270) or a Lewis acid.[2] Acetic anhydride is significantly more cost-effective and safer to handle on a large scale compared to acetyl chloride, as its byproduct is acetic acid, which is less corrosive than the hydrochloric acid generated from acetyl chloride.[1][3] The reaction can be optimized to achieve high yields, often exceeding 95%.[4]

Benefits:

  • Low Reagent Cost: Acetic anhydride is an inexpensive and readily available bulk chemical.[1]

  • High Yields: The acetylation reaction is generally high-yielding.[4]

  • Ease of Deprotection: Acetyl groups can be readily removed under mild basic conditions, such as with sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation).[5]

Drawbacks:

  • Moderate Stability: Acetyl groups can be prone to migration, especially in the presence of acid or base, which can complicate multi-step syntheses.[6]

  • "Disarmed" Glycosyl Donor: The electron-withdrawing nature of the acetyl groups can reduce the reactivity of the glycosyl donor in subsequent glycosylation reactions.[7]

Benzoylation: Enhanced Stability for Complex Syntheses

Benzoyl protecting groups offer a more stable alternative to acetyl groups, making them suitable for multi-step synthetic routes where the protecting groups need to withstand a wider range of reaction conditions.[8]

Synthesis: The benzoylation of galactose is typically carried out using benzoyl chloride in the presence of a base like pyridine. While benzoyl chloride is more expensive than acetic anhydride, it provides a robust protecting group.[9] Regioselective benzoylation can also be achieved to yield specific isomers.[10]

Benefits:

  • Increased Stability: Benzoyl groups are more stable than acetyl groups to both acidic and basic conditions, reducing the risk of premature deprotection or migration.[8]

  • Crystallinity: Benzoylated sugars are often crystalline, which can facilitate purification by recrystallization on a large scale.

Drawbacks:

  • Higher Reagent Cost: Benzoyl chloride is more expensive than acetic anhydride.[9]

  • More Forcing Deprotection: While still removable under basic conditions, the debenzoylation typically requires slightly stronger conditions or longer reaction times compared to deacetylation.

Benzylation: Robust Protection for Demanding Routes

Benzyl (B1604629) ethers are considered "permanent" protecting groups due to their exceptional stability across a wide range of chemical conditions, including strongly acidic and basic environments.[11]

Synthesis: The benzylation of galactose is a more complex and costly process, often requiring the use of strong bases like sodium hydride and benzyl bromide, or employing methods like the Williamson Ether Synthesis.[12]

Benefits:

  • High Stability: Benzyl ethers are stable to a wide array of reagents, making them ideal for complex, multi-step syntheses.[13]

  • "Armed" Glycosyl Donor: Benzyl groups are electron-donating, which increases the reactivity of the glycosyl donor in glycosylation reactions.[7]

Drawbacks:

  • High Cost and Hazardous Reagents: The reagents for benzylation are significantly more expensive and hazardous, requiring specialized handling and equipment for large-scale operations.

  • Harsh Deprotection: The removal of benzyl groups typically requires harsh conditions, most commonly catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), which may not be compatible with other functional groups in the molecule.[12]

Silylation: Tunable Stability and Mild Deprotection

Silyl (B83357) ethers offer a versatile alternative with tunable stability based on the steric bulk of the substituents on the silicon atom. Common silylating agents include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) chlorides.[14]

Synthesis: Silylation is generally performed by reacting the sugar with a silyl chloride in the presence of a base like imidazole (B134444) or pyridine. The cost of silylating agents varies depending on the specific group.[14]

Benefits:

  • Tunable Stability: The stability of silyl ethers can be tailored by choosing different silyl groups. For example, TMS ethers are very labile, while TBDMS and TIPS ethers are significantly more stable.[14]

  • Mild Deprotection: Silyl ethers can be cleaved under very mild and specific conditions using a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), which offers excellent orthogonality with other protecting groups.[15][16]

Drawbacks:

  • Variable Cost: The cost of silylating agents can be moderate to high, depending on the specific group.

  • Potential for Migration: Silyl groups can be prone to migration, particularly under basic or acidic conditions.

Quantitative Data Comparison

The following table summarizes key quantitative data for the different protecting group strategies on a conceptual large-scale synthesis. The values are indicative and can vary based on specific process optimization.

ParameterAcetylationBenzoylationBenzylationSilylation (TBDMS)
Protecting Group Reagent Acetic AnhydrideBenzoyl ChlorideBenzyl BromideTBDMS-Cl
Indicative Reagent Cost ~$15 - $40 / 100g[9]~$30 - $60 / 100g[9]HighModerate-High
Typical Yield >95%[4]~70-90%[10]~80-90%>90%
Deprotection Reagent NaOMeNaOMeH₂, Pd/CTBAF
Deprotection Cost LowLowHigh (catalyst)Moderate
Waste Stream Acetic acid, pyridineBenzoic acid, pyridineToluene (B28343), palladium wasteSilyl byproducts, fluoride salts

Experimental Protocols

Key Experiment 1: Large-Scale Synthesis of β-D-Galactose Pentaacetate

Methodology:

  • To a stirred solution of D-galactose (1 equivalent) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (5.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until completion.

  • The reaction mixture is then concentrated under reduced pressure.

  • The residue is co-evaporated with toluene to remove residual pyridine.

  • The crude product is purified by recrystallization from ethanol (B145695) to yield β-D-Galactose pentaacetate as a white crystalline solid.[17]

Key Experiment 2: Large-Scale Benzoylation of D-Galactose

Methodology:

  • D-galactose (1 equivalent) is suspended in pyridine (10 volumes) and cooled to -40 °C.

  • Benzoyl chloride (5.5 equivalents) is added dropwise, maintaining the temperature below -30 °C.

  • The reaction is stirred at -40 °C for 4-6 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of water and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layer is washed with dilute HCl, saturated NaHCO₃ solution, and brine, then dried over Na₂SO₄ and concentrated.

  • The product is purified by recrystallization.[10]

Visualization of Synthetic Workflows

To illustrate the logical flow of these synthetic strategies, the following diagrams are provided in the DOT language.

Protection_Deprotection_Workflow cluster_acetylation Acetylation Strategy cluster_benzoylation Benzoylation Strategy Galactose1 D-Galactose Acetylation Acetic Anhydride, Pyridine Galactose1->Acetylation Pentaacetate D-Galactose Pentaacetate Acetylation->Pentaacetate Deprotection_Ac NaOMe, MeOH Pentaacetate->Deprotection_Ac Deprotected_Gal1 Deprotected Galactose Deprotection_Ac->Deprotected_Gal1 Galactose2 D-Galactose Benzoylation Benzoyl Chloride, Pyridine Galactose2->Benzoylation Pentabenzoate D-Galactose Pentabenzoate Benzoylation->Pentabenzoate Deprotection_Bz NaOMe, MeOH Pentabenzoate->Deprotection_Bz Deprotected_Gal2 Deprotected Galactose Deprotection_Bz->Deprotected_Gal2

Caption: General workflow for acetylation and benzoylation of D-Galactose.

Advanced_Protection_Workflow cluster_benzylation Benzylation Strategy cluster_silylation Silylation Strategy Galactose3 D-Galactose Benzylation Benzyl Bromide, NaH Galactose3->Benzylation Pentabenzyl D-Galactose Pentabenzyl Ether Benzylation->Pentabenzyl Deprotection_Bn H2, Pd/C Pentabenzyl->Deprotection_Bn Deprotected_Gal3 Deprotected Galactose Deprotection_Bn->Deprotected_Gal3 Galactose4 D-Galactose Silylation TBDMS-Cl, Imidazole Galactose4->Silylation Pentasilyl D-Galactose Pentasilyl Ether Silylation->Pentasilyl Deprotection_Si TBAF Pentasilyl->Deprotection_Si Deprotected_Gal4 Deprotected Galactose Deprotection_Si->Deprotected_Gal4

Caption: Workflow for advanced protection strategies: benzylation and silylation.

Conclusion and Recommendations

The selection of an optimal protecting group strategy for the large-scale synthesis of galactose derivatives is a critical decision with significant implications for cost, efficiency, and the overall success of a drug development program.

  • For cost-sensitive projects with relatively simple synthetic routes, this compound remains the preferred choice. Its low reagent cost and straightforward synthesis and deprotection protocols make it an economically viable option.

  • For complex, multi-step syntheses requiring higher stability, benzoyl protecting groups offer a good balance of stability and cost. The enhanced stability can prevent unwanted side reactions and improve overall yields in lengthy synthetic sequences.

  • Benzyl ethers should be reserved for syntheses where exceptional stability is paramount and where the cost and harsh deprotection conditions are justifiable. Their use is particularly warranted when creating highly reactive "armed" glycosyl donors.

  • Silyl ethers provide a versatile and tunable option, particularly when mild and orthogonal deprotection is a key requirement. The ability to selectively remove silyl groups in the presence of other protecting groups is a significant advantage in the synthesis of complex oligosaccharides.

Ultimately, the decision should be based on a thorough evaluation of the specific synthetic route, the required scale of production, and a detailed cost analysis of all reagents, solvents, and waste disposal. This guide provides a foundational framework for making that informed decision.

References

Safety Operating Guide

Proper Disposal of D-Galactose Pentaacetate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of D-Galactose pentaacetate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulations. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before proceeding with disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields, protective gloves, and a lab coat.[1] Handle the compound in a well-ventilated area.[1][2] In case of a spill, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound, a non-hazardous chemical, should be conducted in accordance with local, regional, and national regulations.[1][4] Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste.[1][4]

  • Waste Characterization: The first step is to confirm the identity and purity of the this compound waste. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous waste.[3][4][5] It is stable under normal conditions and is not considered flammable, corrosive, reactive, or acutely toxic.[1][2][3]

  • Containerization:

    • Place solid this compound waste into a clean, dry, and compatible container with a secure lid.

    • The container must be clearly labeled with the full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[6]

    • If the waste is a solution, ensure the container is appropriate for liquids and that the composition of the solvent is also clearly labeled.

  • Storage and Segregation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][7] This area should be at or near the point of waste generation.[7]

    • While this compound is incompatible with strong oxidizing agents, it is crucial to segregate all chemical waste based on compatibility to prevent accidental reactions.[1][2][3] Store it away from strong oxidizers.

  • Disposal Pathway Determination:

    • Consult Institutional Guidelines: The most critical step is to consult your institution's specific chemical hygiene plan and waste disposal guidelines. Institutional Environmental Health and Safety (EH&S) departments provide definitive procedures for the disposal of all chemical waste, including non-hazardous materials.

    • Evaluation for Non-Hazardous Waste Stream: Based on the SDS, this compound may be suitable for disposal in the regular trash if your institution's policies permit it for non-hazardous, non-regulated chemical solids.[8] However, this must be explicitly verified.[8] Do not assume this is the case.

    • Chemical Waste Pickup: If your institution requires all chemical waste, regardless of hazard classification, to be collected by EH&S, then follow the established procedure for requesting a waste pickup.

  • Record Keeping: Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your laboratory's and institution's protocols.

Summary of this compound Properties

PropertyValue
Physical State Solid (Powder)[1][2][3]
Appearance White[1][2][3]
Molecular Formula C16H22O11[1]
Melting Point 143 - 144 °C[1][3]
Stability Stable under normal temperatures and pressures[1][2][3]
Incompatibilities Strong oxidizing agents[1][2][3]
Hazardous Decomposition Products Carbon monoxide, Carbon dioxide[1][2][3]

Disposal Decision Workflow

The following diagram outlines the logical steps for determining the proper disposal route for this compound.

G start Start: D-Galactose Pentaacetate Waste characterize Characterize Waste (Is it pure this compound?) start->characterize sds Consult Safety Data Sheet (SDS) (Identified as non-hazardous) characterize->sds containerize Properly Containerize and Label ('this compound') sds->containerize storage Store in Designated Satellite Accumulation Area (SAA) containerize->storage consult_ehs Consult Institutional EH&S Disposal Guidelines storage->consult_ehs ehs_pickup Arrange for EH&S Chemical Waste Pickup consult_ehs->ehs_pickup Default & Safest Path trash_disposal Dispose in Regular Trash (Only if explicitly permitted by EH&S) consult_ehs->trash_disposal If explicitly allowed for non-hazardous solids end End: Waste Disposed ehs_pickup->end trash_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling D-Galactose pentaacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for D-Galactose Pentaacetate

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedures detail operational and disposal plans to ensure safe handling in a laboratory setting.

Chemical and Physical Properties

This compound is a white, crystalline solid.[1][2][3][4] While it is generally not classified as a hazardous chemical, its toxicological properties have not been fully investigated, warranting careful handling.[1][2] It is stable under normal laboratory conditions.[2][4]

PropertyValueCitations
Physical State Solid, white powder[1][2][3][4]
Molecular Formula C₁₆H₂₂O₁₁[2][5]
Molecular Weight 390.34 g/mol [2][5]
Melting Point 143 - 144 °C[2][4]
Solubility Insoluble in water; Soluble in methanol, chloroform, acetone, and ethyl acetate.[5][6][7][8]
Incompatibilities Strong oxidizing agents[1][2][4]

Personal Protective Equipment (PPE)

Adequate personal protective equipment is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Standards/SpecificationsCitations
Eyes/Face Safety glasses with side-shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][4]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.Inspect gloves for integrity before use.[1][2][4]
Respiratory Not required under normal use with adequate ventilation. A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used if dust is generated or ventilation is poor.OSHA 29 CFR 1910.134 or European Standard EN 149.[1][4][9]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for safety and to maintain the integrity of experiments.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with solvents.[1]

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Check that safety equipment, such as an eyewash station and safety shower, is accessible.

Handling the Solid Compound
  • Weighing: When weighing the powder, avoid generating dust.[9][10] Use a chemical spatula and weigh the material on a balance located within a fume hood or in an area with good local exhaust ventilation.

  • Transfers: Conduct transfers of the solid carefully to prevent spillage and aerosolization.

  • Avoid Contact: Prevent direct contact with skin and eyes.[1] Do not ingest or inhale the powder.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before eating, drinking, or smoking.[1][4]

Storage
  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[1]

  • Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[1][2][4]

Handling and Safety Workflow

prep Preparation ppe Don PPE (Gloves, Goggles, Lab Coat) prep->ppe 1. handling Handling this compound (Weighing, Transfers) ppe->handling 2. storage Storage (Cool, Dry, Tightly Sealed) handling->storage Post-use spill Spill Occurs handling->spill If spill decontam Decontamination (Clean work area, Remove PPE) handling->decontam 3. No Spill storage->decontam cleanup Spill Cleanup Protocol spill->cleanup Immediately waste Waste Disposal cleanup->waste decontam->waste Dispose of used PPE end Procedure Complete decontam->end

Caption: Workflow for safe handling of this compound.

Emergency and Disposal Plans

Accidental Release Measures (Spills)
  • Evacuate: If a large amount is spilled, restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, carefully sweep or vacuum the spilled solid.[1][2] Avoid actions that create dust.[9][10]

  • Collection: Place the collected material into a suitable, labeled container for disposal.[1][2]

  • Cleaning: Clean the spill area thoroughly with a damp cloth or sponge, and dispose of cleaning materials in the designated waste container.

First Aid Measures
Exposure RouteFirst Aid ProcedureCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.[1]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms appear.[1][3]
Ingestion Do not induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Disposal Plan
  • Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Consult local, regional, and national regulations for proper classification and disposal.[2][11]

  • Disposal Method: Dispose of unused this compound and any contaminated materials (e.g., gloves, cleaning supplies) in a designated chemical waste container.[10] Do not empty into drains.[2][12]

  • Container Disposal: Decontaminate empty containers before recycling or disposal according to institutional and regulatory guidelines.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Galactose pentaacetate
Reactant of Route 2
Reactant of Route 2
D-Galactose pentaacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.